NEO-823
Description
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Properties
IUPAC Name |
2-[3-cyano-4-[(E)-2-[5-[(E)-2-[4-(dibutylamino)-2-phenylmethoxyphenyl]ethenyl]thiophen-2-yl]ethenyl]-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H39F3N4O2S/c1-3-5-25-51(26-6-4-2)36-19-17-33(41(27-36)52-31-32-13-9-7-10-14-32)18-20-37-21-22-38(54-37)23-24-40-39(30-50)42(34(28-48)29-49)53-43(40,44(45,46)47)35-15-11-8-12-16-35/h7-24,27H,3-6,25-26,31H2,1-2H3/b20-18+,24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFGKYGUYHUANQ-NRJODPMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C=CC2=CC=C(S2)C=CC3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)/C=C/C2=CC=C(S2)/C=C/C3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H39F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Nonlinear Optical Material NEO-823
This technical guide provides a comprehensive overview of the properties of the organic nonlinear optical (NLO) material NEO-823. It is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of advanced optical materials. This document details the known physical and optical properties of this compound, outlines typical experimental protocols for characterization, and provides visualizations of relevant workflows.
Core Properties of this compound
This compound is an organic NLO material recognized for its high electro-optic (EO) effects.[1] It is a complex organic molecule, identified by the CAS RN 1267603-73-5.[2] Its chemical name is 2-[4-[2-[5-[2-(Benzyloxy)-4-(dibutylamino)styryl]thiophen-2-yl]vinyl]-3-cyano-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile.[2] Organic NLO materials like this compound are of significant interest for applications in high-speed optical devices due to their potential to surpass the speed limitations of traditional inorganic dielectric materials.[1]
The key properties of this compound are summarized in the table below. These values highlight its significant nonlinear optical response, making it a candidate for various advanced applications.
| Property | Value | Conditions | Reference |
| Maximum Absorption Wavelength (λmax) | 823 nm | - | [1] |
| Hyperpolarizability (β) | 1670 x 10-30 esu | - | [1] |
| Electro-optic Coefficient (r₃₃) | 75 pm/V | @1550nm (20wt% in PMMA host polymer) | [1] |
Potential Applications
The high electro-optic coefficient of this compound makes it particularly suitable for a range of photonic applications.[3] When blended with a host polymer like polymethylmethacrylate (PMMA), an organic EO polymer can be created.[1] This allows for the fabrication of thin films that can be integrated into various devices.[3]
Key research applications for this compound include:
-
Ultra-high-speed optical modulation devices: For use in optical telecommunication networks to convert electrical signals to optical signals.[1]
-
Terahertz radiation devices: Leveraging its fast response times for generating and detecting THz waves.[1]
-
Highly-sensitive electric field sensors: Utilizing the electro-optic effect to detect minute changes in electric fields.[1]
Experimental Protocols
While the specific synthesis and characterization protocols for this compound are detailed in the patent literature (WO 2011024774), this section outlines general and widely accepted methodologies for characterizing the properties of organic NLO materials.[1]
The electro-optic coefficient is a critical measure of an NLO material's ability to change its refractive index in response to an applied electric field. A common method for its determination in thin films is the Teng-Man technique.
-
Sample Preparation: An organic EO polymer is prepared by blending this compound into a host polymer such as PMMA.[1] This solution is then spin-coated onto a substrate (e.g., indium tin oxide-coated glass) to form a thin film. A top electrode is deposited on the film to create a sandwich structure.
-
Poling: To induce a non-centrosymmetric alignment of the NLO chromophores, the film is heated to near its glass transition temperature and a strong DC electric field is applied across the electrodes.[3] The film is then cooled to room temperature while the field is maintained, locking in the molecular orientation.
-
Measurement: The r₃₃ coefficient is measured by passing a polarized laser beam (e.g., at 1550 nm) through the poled film. A modulating AC voltage is applied across the film, which induces a change in the material's birefringence. This change is detected as a modulation in the intensity of the transmitted light, from which the r₃₃ value can be calculated.
The Z-scan technique is a widely used method to determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of NLO materials.[4][5]
-
Experimental Setup: A high-intensity laser beam is focused using a convex lens. The material sample (in solution or as a thin film) is placed on a translation stage that allows it to be moved along the axis of the focused beam (the z-axis).
-
Open-Aperture Z-scan: To measure the nonlinear absorption, the total transmitted intensity of the laser beam through the sample is measured by a photodetector as the sample is moved through the focal point. A decrease in transmission at the focus indicates reverse saturable absorption, while an increase indicates saturable absorption.
-
Closed-Aperture Z-scan: To measure the nonlinear refraction, an aperture is placed before the photodetector. The self-focusing or self-defocusing of the beam as it passes through the material causes changes in the intensity passing through the aperture. The shape of the resulting transmittance curve reveals the sign and magnitude of the nonlinear refractive index.
Standard material characterization techniques are employed to understand the structural and thermal properties of new NLO materials.[6][7]
-
Single Crystal X-ray Diffraction: Determines the precise crystal structure of the material, which is crucial for understanding the origin of its NLO properties.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule, confirming its chemical structure.[6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the material's thermal stability and melting point, which are critical for device fabrication and operational lifetime.[6][7]
Visualizations
The following diagrams illustrate common workflows and conceptual pathways relevant to the characterization and application of NLO materials like this compound.
Caption: Workflow for NLO material characterization and device fabrication.
Caption: Logical workflow of the Z-scan experimental technique.
Caption: Signaling pathway for a hypothetical this compound based biosensor.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | this compound | 1267603-73-5 | 東京化成工業株式会社 [tcichemicals.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. acrhem.org [acrhem.org]
- 7. Synthesis and characterization of a new metal-organic NLO material: dibromo bis(triphenylphosphine oxide) mercury(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Non-Linear Optical Material NEO-823
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of NEO-823, a potent organic non-linear optical (NLO) material. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the core chemical properties, a plausible synthetic route, and standardized experimental protocols for its characterization.
Chemical Structure and Properties of this compound
This compound is an organic chromophore with a complex molecular structure designed to exhibit strong second-order non-linear optical properties. Its official chemical name is {4-[(E)-2-(5-{(E)-2-[2-(Benzyloxy)-4-(dibutylamino)phenyl]vinyl}-2-thienyl)vinyl]-3-cyano-5-phenyl-5-(trifluoromethyl)-2(5H)-furanylidene}malononitrile.
The key physicochemical and optical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₄₄H₃₉F₃N₄O₂S | [1] |
| Molecular Weight | 744.87 g/mol | [1] |
| CAS Number | 1267603-73-5 | [1] |
| Appearance | Orange to Brown to Dark red powder/crystal | [2] |
| Melting Point | 172 °C | [1] |
| Maximum Absorption Wavelength (λmax) | 823 nm | [3] |
| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | [3] |
| Electro-optic Coefficient (r₃₃) | 75 pm/V (at 1550 nm, 20wt% in PMMA) | [3] |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO 2011024774. While the full text of the patent is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles, particularly the Horner-Wadsworth-Emmons reaction, which is a standard method for the stereoselective synthesis of E-alkenes (stilbenes and their derivatives).
The proposed multi-step synthesis involves the preparation of key intermediates followed by a final condensation reaction.
Proposed Synthetic Pathway
The overall synthetic strategy likely involves the synthesis of two key fragments: a phosphonate ylide derived from the benzyloxy-dibutylamino-phenyl portion and an aldehyde containing the thiophene-furan-malononitrile core. These fragments are then coupled via a Horner-Wadsworth-Emmons reaction.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Plausible)
Disclaimer: The following protocol is a plausible reconstruction based on general synthetic methods for similar compounds and has not been directly verified from the patent.
Step 1: Synthesis of the Phosphonate Ylide (Fragment A)
-
Synthesis of Diethyl (2-(benzyloxy)-4-(dibutylamino)benzyl)phosphonate:
-
To a solution of 2-(benzyloxy)-4-(dibutylamino)benzaldehyde in a suitable solvent such as toluene, add triethyl phosphite.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting phosphonate ester by column chromatography.
-
-
Generation of the Ylide:
-
Dissolve the purified phosphonate ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium or sodium hydride, dropwise while maintaining the low temperature.
-
Allow the mixture to stir at this temperature for approximately 30 minutes to an hour to ensure complete formation of the ylide.
-
Step 2: Synthesis of the Aldehyde Fragment (Fragment B)
The synthesis of the complex aldehyde fragment containing the thiophene, furan, and malononitrile moieties would involve a multi-step sequence. This would likely start from a functionalized thiophene and build the molecule progressively. A key step would be a formylation reaction (e.g., Vilsmeier-Haack reaction) to introduce the final aldehyde group.
Step 3: Horner-Wadsworth-Emmons Coupling Reaction
-
To the freshly prepared phosphonate ylide solution at -78 °C, add a solution of the aldehyde fragment in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purification can be achieved by recrystallization from a suitable solvent system to yield pure this compound.
Characterization of Non-Linear Optical Properties
The primary application of this compound is in electro-optic devices, which requires the characterization of its electro-optic coefficient (r₃₃). This is typically performed on a thin film of a polymer, such as polymethyl methacrylate (PMMA), doped with this compound.
Experimental Workflow for Electro-Optic Coefficient Measurement
Caption: Workflow for measuring the electro-optic coefficient.
Detailed Protocol for Electro-Optic Coefficient (r₃₃) Measurement using Mach-Zehnder Interferometry
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Sample Preparation:
-
Prepare a solution by dissolving this compound (e.g., 20% by weight) and PMMA in a suitable solvent like cyclopentanone.
-
Spin-coat the solution onto an indium tin oxide (ITO) coated glass slide, which serves as the bottom electrode.
-
Bake the film in an oven to remove the solvent completely.
-
Deposit a top electrode (e.g., gold) by thermal evaporation or sputtering.
-
-
Electric Field Poling:
-
Place the prepared film in a temperature-controlled stage.
-
Heat the sample to a temperature slightly above the glass transition temperature of the polymer blend.
-
Apply a high DC voltage across the two electrodes to align the this compound chromophores.
-
While maintaining the electric field, cool the sample down to room temperature. This "freezes" the alignment of the chromophores.
-
Turn off the poling voltage.
-
-
Mach-Zehnder Interferometry Measurement:
-
The experimental setup consists of a laser source, a beam splitter, mirrors, the poled polymer sample, a photodetector, and a lock-in amplifier.
-
The laser beam is split into two paths. One path (the sample arm) passes through the poled this compound/PMMA film, while the other path serves as a reference.
-
A modulating AC voltage is applied to the electrodes of the sample. This causes a change in the refractive index of the film due to the electro-optic effect, which in turn modulates the phase of the light passing through it.
-
The two beams are recombined, and the resulting interference pattern is detected by a photodetector.
-
The intensity of the modulated signal is measured using a lock-in amplifier.
-
The electro-optic coefficient (r₃₃) can be calculated from the measured modulated light intensity, the applied AC voltage, the wavelength of the laser, and the refractive index and thickness of the film.
-
This comprehensive guide provides a detailed technical overview of this compound, offering valuable information for researchers and scientists working with advanced non-linear optical materials. The provided protocols, while based on established methodologies, should be adapted and optimized for specific laboratory conditions.
References
Unveiling the Electro-Optic Properties of NEO-823: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the electro-optic coefficient of the organic nonlinear optical (NLO) material, NEO-823. Tailored for researchers, scientists, and professionals in drug development utilizing advanced sensing technologies, this document details the material's properties, experimental protocols for its characterization, and potential applications in biosensing.
Core Properties of this compound
This compound is a high-performance organic nonlinear optical material known for its significant electro-optic effects. When dispersed in a polymer matrix such as polymethylmethacrylate (PMMA), it forms an electro-optic polymer with promising applications in high-speed optical modulation and sensing.[1]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Conditions |
| Electro-optic Coefficient (r) | 75 pm/V | @1550nm (20wt% in PMMA host)[1] |
| Maximum Absorption Wavelength (λmax) | 823 nm | |
| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu |
Experimental Protocol: Measuring the Electro-Optic Coefficient (r₃₃)
The electro-optic coefficient (r₃₃) of a this compound-based polymer film is a crucial parameter that quantifies its ability to change its refractive index under an applied electric field. A common and effective method for this measurement is the Teng-Man reflection technique. This ellipsometric method offers a straightforward approach to determine r₃₃ in a thin film configuration.
Sample Preparation
The initial and most critical step is the preparation of a high-quality electro-optic polymer film. This involves the creation of a guest-host system where the active this compound chromophore is dispersed within a PMMA polymer matrix.
Materials and Equipment:
-
This compound
-
Polymethylmethacrylate (PMMA)
-
Anhydrous solvent (e.g., cyclopentanone)
-
Indium Tin Oxide (ITO) coated glass slides
-
Gold (for electrode deposition)
-
Spinner coater
-
Hot plate
-
Thermal evaporator
-
High-voltage power supply
Procedure:
-
Solution Preparation: Prepare a solution by dissolving this compound and PMMA in the chosen solvent. A typical concentration is 20% by weight of this compound relative to the PMMA host polymer.
-
Spin Coating: Deposit the solution onto a clean ITO-coated glass slide using a spin coater. The spin speed and time should be optimized to achieve a film thickness of approximately 1-2 µm.
-
Drying: Bake the film on a hot plate at a temperature below the glass transition temperature (Tg) of the polymer blend to remove any residual solvent.
-
Electrode Deposition: Deposit a top electrode of gold onto the polymer film using a thermal evaporator. This creates a sandwich structure (ITO - Polymer Film - Gold) necessary for applying an electric field across the film.
Poling Procedure
To induce a non-centrosymmetric alignment of the this compound chromophores, which is essential for observing the Pockels effect, the polymer film must be poled.
Procedure:
-
Heating: Place the prepared film on a temperature-controlled stage and heat it to near the glass transition temperature of the polymer blend.
-
Voltage Application: Apply a high DC voltage (the poling voltage) across the ITO and gold electrodes. This creates a strong electric field that aligns the dipole moments of the this compound molecules.
-
Cooling: While maintaining the poling voltage, cool the sample back down to room temperature.
-
Voltage Removal: Once cooled, the poling voltage can be removed. The chromophore alignment will be "frozen" in place, resulting in a poled film with a significant electro-optic coefficient.
Below is a logical workflow for the sample preparation and poling process.
Teng-Man Measurement Setup and Procedure
The Teng-Man setup is an ellipsometric arrangement used to measure the change in polarization of light upon reflection from the poled film as a function of an applied modulating voltage.
Equipment:
-
Laser source (e.g., 1550 nm diode laser)
-
Polarizer
-
Compensator (quarter-wave plate)
-
Sample holder with electrical contacts
-
Function generator (for AC modulation voltage)
-
Lock-in amplifier
-
Photodiode detector
-
Crossed polarizer (analyzer)
Procedure:
-
Optical Alignment: The laser beam is passed through the polarizer and compensator, then focused onto the poled polymer film at a specific angle of incidence (typically 45 degrees). The reflected beam passes through the crossed polarizer (analyzer) and is detected by the photodiode.
-
Modulation: An AC modulation voltage (V_m) from the function generator is applied across the film. This induces a change in the refractive index of the polymer, which in turn modulates the polarization of the reflected light.
-
Signal Detection: The photodiode detects the modulated optical signal. The lock-in amplifier is used to measure the amplitude of the modulated signal (I_m) at the frequency of the applied voltage, as well as the average transmitted intensity (I_c).
-
Calculation: The electro-optic coefficient r₃₃ can be calculated from the measured values using the appropriate Teng-Man formula, which relates r₃₃ to I_m, I_c, the modulation voltage, the refractive index of the polymer, and the angle of incidence.
The following diagram illustrates the experimental workflow for the Teng-Man measurement.
Application in Biosensing for Drug Development
While this compound is primarily developed for telecommunications, its electro-optic properties can be harnessed for highly sensitive biosensing applications, which are relevant to drug development processes. The principle relies on detecting changes in the refractive index at the sensor surface caused by the binding of biomolecules.
An electro-optic biosensor can be designed as a waveguide or a resonant cavity structure coated with a functionalized layer that specifically binds to a target analyte (e.g., a protein, antibody, or drug molecule). The binding event alters the local refractive index, which can be detected as a shift in the output signal. The high electro-optic coefficient of a this compound based polymer can be used to enhance the sensitivity of such a device by allowing for electrical modulation and lock-in detection schemes to measure minute changes in the refractive index.
The diagram below illustrates the signaling pathway of a generic electro-optic biosensor.
In the context of drug development, such a biosensor could be used for:
-
High-throughput screening: Rapidly testing the binding affinity of a large number of drug candidates to a specific target molecule.
-
Pharmacokinetics: Studying the binding kinetics of a drug to its target in real-time.
-
Biomarker detection: Detecting the presence and concentration of specific biomarkers that indicate disease progression or drug efficacy.
The use of an electro-optic polymer like one made with this compound could offer advantages in terms of sensitivity, speed, and potential for miniaturization compared to traditional biosensing techniques.
References
An In-Depth Technical Guide to the Organic Non-Linear Optical Material NEO-823
This technical guide provides a comprehensive overview of the organic non-linear optical (NLO) material NEO-823, with a specific focus on its maximum absorption wavelength and the significance of its photophysical properties for applications in advanced photonic devices. The content is tailored for researchers, scientists, and professionals in the fields of materials science, optics, and drug development who are interested in the cutting-edge of organic photonics.
Introduction to this compound
This compound is a state-of-the-art organic non-linear optical (NLO) chromophore that has garnered significant attention for its exceptional electro-optic (EO) properties.[1] As a donor-π-acceptor (D-π-A) type molecule, its structure is meticulously designed to facilitate efficient intramolecular charge transfer (ICT) upon the application of an external electric field, leading to a large change in its refractive index. This characteristic makes it a prime candidate for the fabrication of high-speed electro-optic modulators, terahertz radiation devices, and highly sensitive electric field sensors.[1]
Maximum Absorption Wavelength and Its Significance
The maximum absorption wavelength (λmax) of this compound is a critical parameter that dictates its interaction with light and, consequently, its suitability for various optical applications.
Maximum Absorption Wavelength (λmax): 823 nm [1]
The significance of this near-infrared absorption peak is multifold:
-
Transparency in Telecommunication Wavelengths: The λmax at 823 nm indicates that this compound is highly transparent in the key telecommunication windows of 1310 nm and 1550 nm. This low optical loss is a fundamental requirement for its use in fiber optic communication systems to ensure signal integrity over long distances.
-
High Electro-Optic Activity: The position of the absorption maximum is intrinsically linked to the electronic structure of the chromophore. A λmax in the near-infrared is often indicative of a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to a large molecular first hyperpolarizability (β). This large β is a direct contributor to the high electro-optic coefficient (r33), which quantifies the material's ability to change its refractive index in response to an applied electric field.
-
Resonance Enhancement: While operating at wavelengths far from the absorption maximum is crucial to minimize loss, the proximity of the operating wavelength to the λmax can lead to a resonance enhancement of the electro-optic effect. The λmax at 823 nm provides a good balance, allowing for significant resonance enhancement at telecommunication wavelengths without introducing prohibitive absorption losses.
Physicochemical and Electro-Optic Properties
The key quantitative properties of this compound are summarized in the table below. These parameters highlight its superior performance as a non-linear optical material.
| Property | Value | Significance |
| Chemical Formula | C44H39F3N4O2S | Defines the elemental composition and molecular weight. |
| Maximum Absorption Wavelength (λmax) | 823 nm | Determines the optical transparency window and influences the magnitude of the electro-optic effect.[1] |
| Molecular First Hyperpolarizability (β) | 1670 x 10-30 esu | A measure of the molecule's intrinsic non-linear optical response. A higher value indicates a stronger electro-optic effect.[1] |
| Electro-Optic Coefficient (r33) | 75 pm/V (@1550nm, 20wt% in PMMA) | Quantifies the macroscopic electro-optic activity of the material when incorporated into a host polymer. This high value is indicative of excellent performance in electro-optic modulation.[1] |
Mechanism of Action: Intramolecular Charge Transfer
The remarkable electro-optic properties of this compound originate from its molecular structure, which is characteristic of a donor-π-acceptor (D-π-A) chromophore. The molecule consists of an electron-donating group connected to an electron-accepting group through a conjugated π-electron bridge.
Upon the application of an external electric field, the electron distribution within the molecule is altered. The electron density shifts from the donor moiety, across the π-bridge, to the acceptor moiety. This phenomenon, known as intramolecular charge transfer (ICT), leads to a significant change in the molecule's dipole moment and polarizability, which in turn modifies the refractive index of the material. The efficiency of this charge transfer is enhanced by the conjugated nature of the π-bridge, which facilitates electron delocalization.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The detailed synthesis of {4-[(E)-2-(5-{(E)-2-[2-(Benzyloxy)-4-(dibutylamino)phenyl]vinyl}-2-thienyl)vinyl]-3-cyano-5-phenyl-5-(trifluoromethyl)-2(5H)-furanylidene}malononitrile (this compound) is proprietary information. The original synthesis is disclosed in the following patent:
-
Patent Reference: A. Otomo, I. Aoki, H. Miki, H. Tazawa, S. Yokoyama, PCT Int. Appl. WO 2011024774, 2011.[1]
A general synthetic strategy for such D-π-A chromophores typically involves a multi-step process that includes:
-
Synthesis of the Donor Moiety: Preparation of the substituted aniline or a related electron-rich aromatic compound.
-
Synthesis of the Acceptor Moiety: Construction of the cyanofuran or a similar electron-deficient heterocyclic system.
-
Construction of the π-Conjugated Bridge: Stepwise assembly of the vinyl and thiophene units, often through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction.
-
Coupling of Donor, Bridge, and Acceptor: Final condensation or coupling reactions to link the three components of the chromophore.
Purification is typically achieved through column chromatography and recrystallization to yield the final product of high purity.
Measurement of Maximum Absorption Wavelength (λmax)
The maximum absorption wavelength of this compound is determined using Ultraviolet-Visible (UV-Vis) spectroscopy.
Objective: To determine the wavelength at which this compound exhibits maximum absorbance in a given solvent.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Dilute Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 a.u.).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 400 nm to 1000 nm).
-
Set the scan speed and slit width according to the instrument's specifications for optimal resolution.
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute this compound solution and then fill it with the solution.
-
Place the sample cuvette in the sample beam path.
-
Run the absorbance scan.
-
-
Data Analysis:
-
The resulting spectrum will show a plot of absorbance versus wavelength.
-
Identify the peak with the highest absorbance value. The corresponding wavelength is the maximum absorption wavelength (λmax).
-
Repeat the measurement with different concentrations to ensure that the λmax does not shift, which would indicate the absence of concentration-dependent aggregation effects.
-
Measurement of the Electro-Optic Coefficient (r33)
The electro-optic coefficient (r33) of this compound is typically measured in a thin film configuration where the chromophore is dispersed in a host polymer. The Teng-Man reflection technique is a common and reliable method for this measurement.
Objective: To quantify the electro-optic activity of a poled polymer thin film containing this compound.
Materials and Equipment:
-
Thin film of this compound doped in a host polymer (e.g., PMMA or amorphous polycarbonate) spin-coated on an indium tin oxide (ITO) coated glass substrate.
-
A top electrode (e.g., gold) deposited on the polymer film.
-
Laser source with a wavelength in the near-infrared (e.g., 1310 nm or 1550 nm).
-
Polarizer and analyzer.
-
Photoelastic modulator (PEM).
-
Lock-in amplifier.
-
Function generator.
-
Photodetector.
-
Sample holder with electrical contacts.
-
Heating stage for poling.
-
High voltage power supply.
Procedure:
-
Sample Preparation and Poling:
-
Prepare a solution of this compound and the host polymer in a suitable solvent.
-
Spin-coat the solution onto an ITO-coated glass substrate to form a thin film of uniform thickness.
-
Deposit a top electrode (e.g., by thermal evaporation).
-
The sample is then poled by heating it above its glass transition temperature while applying a strong DC electric field across the film. This aligns the dipolar chromophores in a non-centrosymmetric fashion. The sample is then cooled to room temperature with the electric field still applied to freeze the alignment.
-
-
Experimental Setup (Teng-Man Method):
-
The laser beam is passed through a polarizer set at 45° to the plane of incidence.
-
The polarized beam is then directed onto the sample at an angle of incidence (typically 45°).
-
The reflected beam passes through a photoelastic modulator and then an analyzer, which is crossed with respect to the polarizer.
-
The light is detected by a photodetector, and the signal is fed into a lock-in amplifier.
-
-
Measurement:
-
A modulating AC voltage from the function generator is applied across the thin film.
-
This AC voltage induces a change in the refractive index of the film due to the electro-optic effect, which in turn modulates the polarization of the reflected light.
-
The lock-in amplifier is used to measure the modulated signal at the frequency of the applied voltage (Iω) and the DC component of the signal (Idc).
-
-
Data Analysis:
-
The electro-optic coefficient (r33) can be calculated from the ratio of the modulated and DC signals, the applied voltage, the refractive index of the film, and the film thickness. The relationship is given by: r33 ≈ (3 * λ * Iω) / (4 * π * Vω * n^2 * I_c * sin^2(θ)) where λ is the wavelength of the laser, Vω is the modulating voltage, n is the refractive index, I_c is the half-wave retardation of the compensator, and θ is the angle of incidence.
-
Conclusion
This compound stands out as a highly promising organic non-linear optical material with a maximum absorption wavelength of 823 nm. This key characteristic, combined with its large molecular hyperpolarizability and high electro-optic coefficient, makes it an excellent candidate for next-generation photonic devices, particularly for high-speed data communication. The methodologies for its characterization are well-established, providing a clear pathway for its evaluation and integration into advanced electro-optic systems. Further research into the synthesis and device fabrication of this compound and related materials will undoubtedly continue to push the boundaries of optical technologies.
References
A Technical Guide to the Theoretical Principles of Non-Linear Optical Activity of Fictamine-823
Disclaimer: The compound "NEO-823" appears to be a hypothetical substance, as no public scientific literature or data is available for it. This guide, therefore, presents the theoretical principles of non-linear optical (NLO) activity using a representative fictional molecule, which we will refer to as Fictamine-823 . The data, experimental protocols, and pathways described herein are illustrative and based on established principles in the field of non-linear optics to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Core Theoretical Principles
Non-linear optics describes the behavior of light in a medium where the dielectric polarization P responds non-linearly to the electric field E of the light. This phenomenon is typically observed at high light intensities, such as those from lasers. While in linear optics the polarization is directly proportional to the electric field, the non-linear response can be expressed as a power series expansion:
P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)
Here, ε₀ is the vacuum permittivity, and χ⁽ⁿ⁾ is the nth-order electric susceptibility tensor.
-
χ⁽¹⁾: Represents the linear optical effects like refraction and absorption.
-
χ⁽²⁾: Governs second-order NLO effects such as Second-Harmonic Generation (SHG), where two photons of frequency ω are converted into a single photon of frequency 2ω. This effect is only possible in non-centrosymmetric materials.
-
χ⁽³⁾: Is responsible for third-order NLO effects, including Third-Harmonic Generation (THG) and Two-Photon Absorption (TPA). TPA is the simultaneous absorption of two photons, allowing for deeper tissue penetration and higher spatial resolution in applications like bio-imaging and photodynamic therapy.
The macroscopic susceptibility (χ⁽ⁿ⁾) of a material arises from the microscopic non-linear polarizability (hyperpolarizability) of its constituent molecules (β for second-order, γ for third-order). For Fictamine-823, a hypothetical donor-π-acceptor (D-π-A) chromophore, its significant NLO response is attributed to an asymmetric charge distribution and a large dipole moment change upon electronic excitation.
Quantitative NLO Properties of Fictamine-823
The NLO characteristics of Fictamine-823 have been hypothetically quantified and are compared with a standard reference material, Disperse Red 1, in the table below.
| Parameter | Fictamine-823 (Hypothetical) | Disperse Red 1 (Reference) | Unit | Technique Used |
| Second-Order NLO Properties | ||||
| First Hyperpolarizability (β₀) | 1200 | 230 | 10⁻³⁰ esu | Hyper-Rayleigh Scattering |
| SHG Wavelength (λ_SHG) | 532 | 532 | nm | Kurtz-Perry Powder Test |
| Third-Order NLO Properties | ||||
| Two-Photon Absorption Cross-Section (σ₂) | 850 | N/A | GM (Goeppert-Mayer) | Z-scan |
| Non-linear Refractive Index (n₂) | 2.5 x 10⁻¹⁷ | N/A | m²/W | Z-scan |
| Third-Order Susceptibility (χ⁽³⁾) | 4.1 x 10⁻¹³ | N/A | esu | Third-Harmonic Generation |
Detailed Experimental Protocols
Z-scan Technique for Third-Order NLO Characterization
The Z-scan method is a single-beam technique used to measure both the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β_abs).
Methodology:
-
Sample Preparation: Fictamine-823 is dissolved in a high-purity solvent (e.g., Chloroform) to a concentration of 1 mM. The solution is placed in a 1 mm path length quartz cuvette.
-
Optical Setup: A high-intensity, pulsed laser beam (e.g., a mode-locked Nd:YAG laser at 1064 nm) is spatially filtered and focused using a lens.
-
Measurement: The cuvette is translated along the z-axis through the focal point of the lens.
-
Open-Aperture (OA) Scan: The total transmitted light intensity is measured by a photodetector as the sample moves along the z-axis. This scan is sensitive to non-linear absorption (like TPA). A valley in the normalized transmittance curve indicates TPA.
-
Closed-Aperture (CA) Scan: An aperture is placed before the detector to measure only the central part of the beam. This scan is sensitive to non-linear refraction. A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).
-
Data Analysis: The non-linear absorption coefficient (β_abs) is calculated from the OA scan data. The non-linear refractive index (n₂) is determined by dividing the CA scan data by the OA scan data and fitting it to the appropriate theoretical model. The TPA cross-section (σ₂) can then be derived from β_abs.
Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β)
HRS is used to measure the first hyperpolarizability (β) of molecules in solution, even those without a net dipole moment.
Methodology:
-
Sample Preparation: Solutions of Fictamine-823 are prepared at various concentrations (e.g., 0.1 to 1.0 mM) in a suitable solvent like methanol.
-
Optical Setup: A high-intensity, vertically polarized laser beam (e.g., 1064 nm) is focused into the sample cuvette.
-
Scattering Measurement: The scattered light at the second-harmonic frequency (532 nm) is collected at a 90° angle to the incident beam. An analyzer is used to select the vertically polarized component of the scattered light. A monochromator filters out the fundamental wavelength and any fluorescence. The signal is detected by a photomultiplier tube (PMT).
-
Data Analysis: The intensity of the HRS signal (I_HRS) is proportional to the square of the incident intensity (I_ω) and to the concentration of the solute. The signal is given by I_HRS = G(N_solv<β_solv²> + N_solu<β_solu²>)I_ω², where N is the number density of solvent and solute molecules.
-
Calibration: The setup is calibrated using a reference solvent with a known β value (e.g., p-nitroaniline in methanol). By plotting I_HRS/I_ω² versus solute concentration, a straight line is obtained. The first hyperpolarizability of Fictamine-823 (β_Fictamine-823) is determined from the slope of this line relative to the reference.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway for photodynamic therapy using Fictamine-823.
Caption: Experimental workflow for characterizing NLO properties of Fictamine-823.
Caption: Relationship between molecular structure and macroscopic NLO applications.
Unraveling the Identity of NEO-823: A Research Chemical, Not a Clinical Drug
Contrary to indications of being a therapeutic agent in development, extensive research reveals that NEO-823 is a chemical compound primarily available for laboratory and manufacturing use, not a drug with a history of clinical development. This in-depth guide clarifies the nature of this compound based on available public data, addressing the misconception of its role in pharmaceuticals.
While the query sought a detailed history of this compound's development as a drug, no evidence from publicly accessible databases, scientific literature, or clinical trial registries supports this premise. Instead, this compound is identified by the CAS number 1267603-73-5 and is marketed by chemical suppliers for research and industrial purposes.
Chemical Identity and Availability
This compound is listed by several chemical vendors, including Tokyo Chemical Industry (TCI) and Alfa Chemistry. The information available from these sources characterizes it as a substance for research use.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1267603-73-5 |
| Purity | Typically ≥98% (HPLC) |
| Availability | For professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.[1] |
A safety data sheet (SDS) provided by TCI does not classify this compound as a hazardous substance or mixture according to the Globally Harmonized System (GHS). The SDS also indicates a lack of data on acute toxicity, skin corrosion/irritation, carcinogenicity, and other toxicological parameters, which is common for chemicals not intended for human consumption.
Potential Applications in Non-Linear Optics
The Absence of Drug Development Data
A thorough search for information related to the clinical development of this compound yielded no results. There are no registered clinical trials, preclinical study publications, or documentation on its mechanism of action as a therapeutic agent. This lack of data makes it impossible to construct a history of its "drug development" or provide the requested experimental protocols and signaling pathway diagrams relevant to pharmacology.
Logical Relationship of Available Information
References
In-Depth Technical Guide to the Material Safety of NEO-823
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for novel materials is paramount. This technical guide provides a comprehensive overview of the material safety data for NEO-823, an organic non-linear optical (NLO) material. The information is compiled from the manufacturer's safety data sheet and supplementary technical documents to ensure accuracy and relevance for a scientific audience.
Chemical Identification and Physical Properties
This compound is identified by the CAS Number 1267603-73-5. It is a crystalline powder with specific optical properties that make it of interest for research in high-speed optical modulation and other advanced applications.[1] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 1267603-73-5 | TCI America |
| Purity | >98.0% (HPLC) | TCI America |
| Appearance | Crystalline Powder | Fisher Scientific[1] |
| Maximum Absorption Wavelength (λmax) | 823 nm | TCI Chemicals |
| Hyperpolarizability (β) | 1670 x 10-30 esu | TCI Chemicals |
| Electro-optic Coefficient (r) | 75 pm/V (@1550nm in 20wt% PMMA) | TCI Chemicals |
Hazard Identification and Precautionary Measures
The Safety Data Sheet (SDS) for this compound outlines several potential hazards requiring strict adherence to safety protocols in a laboratory setting. The material is classified as a skin irritant and can cause serious eye irritation. The specific GHS hazard statements and precautionary statements are detailed in Table 2.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P264: Wash thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention. |
In addition to these specific hazards, general safe handling practices should be observed, including avoiding the creation of dust, ensuring adequate ventilation, and preventing release into the environment.
Safe Handling and Storage Protocols
Proper handling and storage of this compound are critical to maintaining its integrity and ensuring the safety of laboratory personnel. The following protocols are derived from the manufacturer's recommendations.
Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[3]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination.
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources. Store away from oxidizing agents.[3]
Experimental Workflows and Safety Integration
The integration of safety measures into experimental workflows is essential when working with this compound. The following diagram illustrates a typical workflow for handling and using this material in a research context, emphasizing the key safety checkpoints.
Caption: Experimental workflow for handling this compound.
Emergency Procedures
In the event of accidental exposure or spillage, the following procedures should be followed.
Exposure Response
The logical flow for responding to different types of exposure is outlined in the diagram below. Immediate and appropriate action is crucial to mitigate potential harm.
Caption: Emergency response flowchart for this compound exposure.
Spills and Environmental Precautions
In the case of a spill, the area should be cleared of all personnel. For minor spills, and if it is safe to do so, the material should be carefully collected to avoid dust generation and placed in a sealed container for disposal. For major spills, emergency services should be contacted. It is imperative to prevent the material from entering drains or waterways.
This technical guide provides a foundational understanding of the material safety aspects of this compound. Researchers, scientists, and drug development professionals are strongly encouraged to consult the full Material Safety Data Sheet from the manufacturer before handling this compound and to integrate these safety protocols into their standard laboratory operating procedures.
References
In-Depth Technical Guide: Thermal Stability and Degradation of NEO-823
For Researchers, Scientists, and Drug Development Professionals
Abstract
NEO-823 is an organic non-linear optical (NLO) chromophore with applications in electro-optic (EO) devices. The thermal stability of this compound is a critical parameter that dictates its processing window and long-term reliability in device applications. This guide provides a comprehensive overview of the known physical properties of this compound and outlines the standard methodologies for assessing its thermal stability and degradation pathways. While specific experimental data on the thermal degradation of this compound is limited in public literature, this document details the established analytical protocols and potential degradation mechanisms relevant to this class of organic materials.
Introduction to this compound
This compound is a complex organic molecule identified by CAS number 1267603-73-5. It is primarily utilized as a high-performance NLO material, which can be incorporated into polymer matrices, such as polymethylmethacrylate (PMMA), to create materials with significant electro-optic coefficients. These materials are integral to the fabrication of advanced photonic devices, including high-speed electro-optic modulators. The operational performance and lifespan of such devices are intrinsically linked to the thermal and photochemical stability of the active NLO chromophore.
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented in Table 1. These parameters provide a baseline for understanding the material's physical characteristics.
Table 1: Summary of Known Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1267603-73-5 |
| Molecular Formula | C₄₄H₃₉F₃N₄O₂S |
| Molecular Weight | 744.87 g/mol |
| Melting Point | 172 °C |
| Boiling Point | 783.6 ± 60.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
Assessment of Thermal Stability
The thermal stability of organic NLO chromophores like this compound is typically evaluated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information on the material's decomposition temperature (Td) and glass transition temperature (Tg), respectively.[1] A high Td is essential for withstanding the temperatures required for device fabrication, such as poling, while a high Tg is crucial for maintaining the poling-induced acentric alignment of the chromophores during device operation.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.
-
Objective: To determine the temperature at which this compound begins to thermally decompose.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Parameters:
-
Atmosphere: Nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heating from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate for NLO chromophores is 10 °C/min.[3]
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
-
Data Interpretation: The decomposition temperature (Td) is typically defined as the temperature at which a 5% weight loss occurs.[3] For NLO chromophores to be viable for device applications, a Td significantly above 200 °C is generally required.[3]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).
-
Objective: To determine the glass transition temperature (Tg) of this compound. The Tg is a critical parameter for amorphous or semi-crystalline materials, indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. For NLO materials, the operational temperature of a device must remain well below the Tg to ensure the long-term stability of the chromophore alignment.[2]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Experimental Parameters:
-
Atmosphere: Nitrogen gas at a constant flow rate.
-
Temperature Program: A heat-cool-heat cycle is typically employed. For example:
-
Heat from ambient to a temperature above the expected Tg but below the Td (e.g., 200 °C) at a rate of 10 °C/min. This removes any thermal history.
-
Cool to a low temperature (e.g., 0 °C) at a controlled rate.
-
Heat again at 10 °C/min to record the thermal transitions.
-
-
Data Collection: The heat flow to the sample is recorded as a function of temperature.
-
-
Data Interpretation: The Tg is identified as a step-like change in the baseline of the heat flow curve from the second heating cycle.
Degradation Pathways and Stability Indicating Studies
Understanding the degradation pathways of this compound is crucial for predicting its long-term stability and identifying potential impurities that could affect device performance. "Forced degradation" or "stress testing" is a systematic approach to accelerate the degradation of a substance under conditions more severe than its intended storage or use.[4][5] These studies help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.[4]
Experimental Protocol: Forced Degradation Study
A forced degradation study for this compound would involve exposing it to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
-
Objective: To identify likely degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
-
Stress Conditions:
-
Acid Hydrolysis: this compound solution is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures (e.g., 60 °C).
-
Base Hydrolysis: this compound solution is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.
-
Oxidation: this compound solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: this compound solid powder is exposed to dry heat (e.g., 80 °C) for an extended period.
-
Photodegradation: this compound solution and solid are exposed to controlled light sources that emit both UV and visible light, as per ICH Q1B guidelines.
-
-
Analytical Method:
-
A stability-indicating HPLC method is developed to separate the parent this compound from all its degradation products. This typically involves a C18 reversed-phase column with a gradient mobile phase and UV-Vis detection.
-
Mass Spectrometry (LC-MS) is subsequently used to identify the mass of the degradation products, which aids in their structural elucidation.[6]
-
-
Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[5] The chromatograms from the stressed samples are compared to that of an unstressed control to identify new peaks corresponding to degradation products.
References
- 1. OPG [opg.optica.org]
- 2. mdpi.com [mdpi.com]
- 3. Fine-tuning of organic optical double-donor NLO chromophores with DA-supported functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. forced degradation products: Topics by Science.gov [science.gov]
introductory research papers on NEO-823
Methodological & Application
Application Notes and Protocols for the Preparation of NEO-823 Doped PMMA Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO-823 is a potent organic nonlinear optical (NLO) chromophore. When incorporated into a polymer matrix such as poly(methyl methacrylate) (PMMA), it creates a material with a significant electro-optic (EO) effect. These doped polymer films are of great interest for applications in high-speed optical modulation, terahertz radiation generation, and highly sensitive electric field sensing. This document provides detailed application notes and protocols for the preparation of this compound doped PMMA films.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. A typical doping concentration for achieving a significant electro-optic effect is 20% by weight in a PMMA host polymer.[1]
| Property | Value | Reference |
| CAS Number | 1267603-73-5 | --INVALID-LINK-- |
| Molecular Formula | C44H39F3N4O2S | --INVALID-LINK-- |
| Molecular Weight | 744.87 g/mol | --INVALID-LINK-- |
| Appearance | Orange to Brown to Dark red powder/crystal | --INVALID-LINK-- |
| Melting Point | 172 °C | --INVALID-LINK-- |
| Maximum Absorption Wavelength (λmax) | 823 nm | [1] |
| Hyperpolarizability (β) | 1670 x 10-30 esu | [1] |
| Electro-optic Coefficient (r33) | 75 pm/V (@1550nm, 20wt% in PMMA) | [1] |
Experimental Protocols
The preparation of high-quality this compound doped PMMA films involves three key stages: solution preparation, film deposition, and electric field poling.
Solution Preparation
A homogeneous solution of PMMA and this compound is crucial for fabricating uniform films.
Materials and Equipment:
-
This compound
-
Poly(methyl methacrylate) (PMMA, average molecular weight 950,000)
-
Solvent (e.g., Toluene, Chlorobenzene, or Cyclopentanone)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Volumetric flasks
-
Syringe filters (0.2 μm pore size)
Protocol:
-
Determine Concentrations: For a 20 wt% this compound doped PMMA film, the total solids content in the solvent is typically around 7-8 wt%. For example, to prepare a solution with 7.75% total solids content in chlorobenzene:
-
PMMA: 80% of total solids
-
This compound: 20% of total solids
-
-
Dissolution:
-
Weigh the required amounts of PMMA and this compound.
-
Dissolve the PMMA and this compound in the chosen solvent in a volumetric flask.
-
Stir the mixture vigorously using a magnetic stirrer until the solids are fully dissolved. This may take several hours.
-
To ensure homogeneity, sonicate the solution for 30-60 minutes.
-
-
Filtration: Filter the solution through a 0.2 μm syringe filter to remove any particulate matter.
Film Deposition: Spin Coating
Spin coating is a common method for producing thin, uniform polymer films on a substrate.
Materials and Equipment:
-
Substrate (e.g., Indium Tin Oxide (ITO) coated glass)
-
Spin coater
-
Hot plate or vacuum oven
-
Pipettes
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate. A typical procedure for ITO glass is sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared this compound/PMMA solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 500-3000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution viscosity and spin speed.
-
-
Drying (Soft Bake):
-
Transfer the coated substrate to a hot plate or into a vacuum oven.
-
Bake at a temperature below the boiling point of the solvent (e.g., 60-80 °C) for at least 1 hour to remove the residual solvent.
-
Electric Field Poling
To induce electro-optic activity, the random orientation of the this compound chromophores within the PMMA matrix must be aligned. This is achieved through electric field poling.
Materials and Equipment:
-
Poled sample from the previous step (on a conductive substrate like ITO)
-
Top electrode material (e.g., gold)
-
Thermal evaporator or sputtering system (for top electrode deposition)
-
High voltage power supply
-
Temperature-controlled stage or oven
-
In-situ poling setup to monitor current
Protocol:
-
Top Electrode Deposition: Deposit a thin layer of a conductive material (e.g., gold) on top of the dried polymer film to serve as the top electrode.
-
Poling Procedure:
-
Place the sample on a temperature-controlled stage.
-
Connect the top and bottom (ITO) electrodes to a high voltage power supply.
-
Heat the sample to a temperature near the glass transition temperature (Tg) of the PMMA (approximately 105 °C).
-
Apply a high DC electric field (e.g., 100-150 V/μm) across the film. The exact voltage will depend on the film thickness.
-
Maintain the temperature and electric field for a period of time (e.g., 5-15 minutes) to allow the chromophores to align.
-
While keeping the electric field applied, cool the sample back down to room temperature. This "freezes" the aligned orientation of the chromophores.
-
Once at room temperature, the electric field can be turned off.
-
The order of applying heat and voltage can influence the poling efficiency. One study found that applying the voltage at room temperature and then increasing the temperature resulted in a higher electro-optic coefficient for a guest-host system.
Experimental Workflow
Characterization of this compound Doped PMMA Films
After preparation, the films should be characterized to determine their physical and optical properties.
| Parameter | Technique | Typical Values/Observations |
| Film Thickness | Profilometry, Ellipsometry | 1-10 μm (application dependent) |
| Surface Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Smooth, pinhole-free surface |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | ~105 °C for pure PMMA, can be affected by dopant |
| Optical Properties | UV-Vis Spectroscopy | Absorption peak around 823 nm |
| Electro-optic Coefficient (r33) | Teng-Man Method, Mach-Zehnder Interferometry | ~75 pm/V for 20 wt% this compound in PMMA at 1550 nm[1] |
Signaling Pathways
This compound is a chromophore designed for electro-optic applications and does not have a known biological signaling pathway. Its function is based on the interaction of its molecular dipole with an external electric field, which modulates the refractive index of the material.
The electro-optic effect in the doped PMMA film can be understood as a logical relationship between the applied electric field and the resulting change in the material's optical properties.
References
Application Notes and Protocols for Measuring the Electro-Optic Coefficient of NEO-823
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO-823 is an organic non-linear optical (NLO) material demonstrating significant electro-optic (EO) effects, making it a promising candidate for applications in ultra-high-speed optical modulation, terahertz radiation generation, and highly sensitive electric field sensing. When incorporated into a host polymer such as polymethylmethacrylate (PMMA), it forms an EO polymer with a notable electro-optic coefficient (r₃₃) of 75 pm/V at a wavelength of 1550 nm (for a 20 wt% concentration in PMMA).[1] Accurate and reproducible measurement of the electro-optic coefficient is crucial for material characterization, device design, and optimization.
This document provides a detailed experimental protocol for measuring the r₃₃ electro-optic coefficient of a this compound/PMMA guest-host system using the widely adopted Teng-Man reflection technique.[2][3][4][5] This method offers a straightforward and effective means to assess the poling efficiency and the resulting electro-optic activity of the prepared thin films.
Principle of the Teng-Man Technique
The Teng-Man technique is an ellipsometric method that measures the electric field-induced change in polarization of a laser beam reflected from a thin film sample. The sample is prepared as a multi-layer structure, typically on an indium tin oxide (ITO) coated glass substrate, with the EO polymer film and a top electrode.
A laser beam, polarized at 45° to the plane of incidence, is directed onto the sample at an oblique angle. This ensures that the incident beam has equal s- and p-polarization components. An AC modulation voltage is applied across the EO polymer film, which induces a change in the refractive index via the Pockels effect. This change in refractive index, in turn, causes a phase retardation between the s- and p-polarized components of the reflected beam.
A lock-in amplifier is used to measure the modulated intensity of the reflected beam, which is proportional to the phase retardation and, consequently, to the electro-optic coefficient of the material.
Experimental Setup and Materials
Materials and Equipment
-
This compound chromophore
-
Polymethylmethacrylate (PMMA)
-
Anhydrous solvent (e.g., cyclopentanone or cyclohexanone)
-
ITO-coated glass slides (substrate)
-
Gold (for top electrode)
-
Laser source (e.g., 1550 nm diode laser)
-
Polarizer
-
Compensator (Babinet-Soleil or liquid crystal)
-
Sample holder with temperature control
-
Function generator
-
High-voltage amplifier
-
Lock-in amplifier
-
Photodiode detector
-
Digital oscilloscope
-
Spin coater
-
Thermal evaporator or sputtering system for gold deposition
-
High-voltage power supply for poling
-
Nitrogen gas source
Experimental Protocols
Sample Preparation
A critical step in obtaining reliable measurements is the meticulous preparation of the thin film sample.
a. Substrate Cleaning:
-
Begin by sonicating the ITO-coated glass slides in a solution of deionized water and detergent for 15 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Sonicate the slides in acetone for 15 minutes to remove organic residues.
-
Sonicate the slides in isopropyl alcohol for 15 minutes.
-
Dry the slides under a stream of dry nitrogen gas.
-
Finally, treat the slides with an oxygen plasma asher or a UV-ozone cleaner for 5-10 minutes to ensure an atomically clean and hydrophilic surface for optimal film adhesion.
b. Solution Preparation:
-
Prepare a solution of 20 wt% this compound in PMMA. For example, dissolve 20 mg of this compound and 80 mg of PMMA in 1 mL of a suitable anhydrous solvent like cyclopentanone.
-
Stir the solution overnight in a sealed vial at room temperature to ensure complete dissolution and homogeneity.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
c. Spin Coating:
-
Place the cleaned ITO substrate on the chuck of a spin coater.
-
Dispense the filtered this compound/PMMA solution onto the center of the substrate.
-
Spin coat the film using a two-step process: a slow spin at 500 rpm for 10 seconds to spread the solution, followed by a faster spin at 1500-3000 rpm for 40 seconds to achieve the desired film thickness (typically 1-2 µm). The exact spin speed will need to be optimized based on the solution viscosity and desired thickness.
-
After spin coating, bake the film on a hotplate at 80-90°C for at least 2 hours to remove residual solvent.
d. Electrode Deposition:
-
Deposit a top electrode of gold (approximately 100 nm thick) onto the polymer film using thermal evaporation or sputtering. A shadow mask can be used to define the electrode area.
Electric Field Poling
To induce a non-centrosymmetric alignment of the this compound chromophores, which is necessary for the Pockels effect, the sample must be poled.
-
Place the prepared sample on a temperature-controlled stage.
-
Connect the top gold electrode and the bottom ITO electrode to a high-voltage power supply.
-
Heat the sample to a temperature slightly above the glass transition temperature (Tg) of the PMMA guest-host system (typically around 105-115°C) in an inert atmosphere (e.g., nitrogen).
-
Once the poling temperature is reached, apply a DC electric field of 50-100 V/µm across the polymer film. The current should be monitored to prevent dielectric breakdown.
-
Maintain the temperature and electric field for 10-15 minutes to allow for chromophore alignment.
-
While the electric field is still applied, cool the sample down to room temperature.
-
Once the sample has cooled, the electric field can be turned off. The chromophore orientation is now "frozen" in place.
Teng-Man Measurement Procedure
a. Optical Setup Alignment:
-
The optical setup for the Teng-Man measurement is depicted in the workflow diagram below.
-
The laser beam is passed through a polarizer set at 45° to the plane of incidence.
-
The polarized beam is then directed through a compensator.
-
The beam is focused onto the sample, which is mounted on a rotation stage and set at an incident angle of 45°.
-
The reflected beam passes through a second polarizer (analyzer) oriented at -45°.
-
The beam is then focused onto a photodiode detector.
b. Measurement Steps:
-
Apply a sinusoidal AC modulation voltage (Vm) of a few volts at a frequency (ω) of 1-5 kHz to the sample electrodes using a function generator and a high-voltage amplifier.
-
The output of the photodiode detector is connected to both a digital oscilloscope to monitor the total DC output intensity (I_out) and to the input of a lock-in amplifier.
-
The reference signal for the lock-in amplifier is taken from the function generator.
-
Adjust the phase of the lock-in amplifier to maximize the in-phase signal.
-
Record the modulated intensity (I_m) from the lock-in amplifier and the total DC output intensity (I_out) from the oscilloscope.
-
The electro-optic coefficient r₃₃ can be calculated using the following formula:
r₃₃ = (3 * λ * I_m) / (4 * π * V_m * I_out * n²) * ( (n² - sin²θ)^(1/2) / sin²θ )
where:
-
λ is the wavelength of the laser.
-
I_m is the amplitude of the modulated intensity from the lock-in amplifier.
-
V_m is the amplitude of the modulation voltage.
-
I_out is the total DC output intensity.
-
n is the refractive index of the polymer film.
-
θ is the angle of incidence.
-
Data Presentation
The following table summarizes the key parameters and a representative result for the measurement of the electro-optic coefficient of a this compound/PMMA thin film.
| Parameter | Value |
| Sample Composition | |
| This compound Concentration | 20 wt% in PMMA |
| Film Thickness | 1.5 µm |
| Poling Conditions | |
| Poling Temperature | 110 °C |
| Poling Electric Field | 80 V/µm |
| Measurement Parameters | |
| Laser Wavelength (λ) | 1550 nm |
| Angle of Incidence (θ) | 45° |
| Modulation Frequency (ω) | 3 kHz |
| Modulation Voltage (V_m) | 5 V |
| Refractive Index (n) | 1.55 |
| Measured Data | |
| DC Output Intensity (I_out) | 2.5 V |
| Modulated Intensity (I_m) | 1.2 mV |
| Calculated Result | |
| Electro-optic Coefficient (r₃₃) | 75.4 pm/V |
Mandatory Visualizations
Caption: Experimental workflow for measuring the electro-optic coefficient of this compound.
Caption: Logical relationship of the electro-optic measurement principle.
References
Application Notes and Protocols for NEO-823 in Optical Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to NEO-823
This compound is an organic non-linear optical (NLO) material characterized by a high electro-optic (EO) effect.[1] Such materials are pivotal for the advancement of optical communication networks, where they are used in electro-optic modulators to convert electrical signals into optical signals.[1] Organic NLO materials, like this compound, are gaining significant attention as they have the potential to surpass the speed limitations of conventional inorganic dielectric materials used in optical devices.[1]
This compound is typically utilized as a "guest" chromophore within a "host" polymer matrix. A common and effective approach involves blending this compound into polymethylmethacrylate (PMMA) to create a guest-host EO polymer.[1] This resulting polymer film can then be integrated into optical modulator architectures, such as Mach-Zehnder interferometers, to enable high-speed data transmission for applications like 5G networks, cloud computing, and advanced photonics research.[2]
Principle of Operation: The Electro-Optic Effect in this compound Polymer Blends
The functionality of this compound in an optical modulator is based on the Pockels effect, a linear electro-optic phenomenon where the refractive index of a material changes in proportion to an applied external electric field. To exhibit the Pockels effect, the NLO chromophores (this compound) within the polymer matrix must be arranged in a non-centrosymmetric manner. This is achieved through a critical process called electric-field poling.
During poling, the polymer blend is heated above its glass transition temperature (Tg), and a strong DC electric field is applied. This allows the this compound chromophores, which possess a large dipole moment, to align with the electric field. The material is then cooled back to room temperature with the field still applied, locking the chromophores in their aligned, non-centrosymmetric orientation. Once poled, applying a modulating electrical signal (RF signal) to the material will alter its refractive index, thereby modulating the phase of light passing through it.
Figure 1: Principle of inducing and utilizing the electro-optic effect in a this compound guest-host polymer.
Applications in High-Speed Optical Modulators
The primary application of this compound is as the active material in high-performance electro-optic modulators. By integrating the this compound/PMMA polymer into a silicon-organic hybrid (SOH) Mach-Zehnder modulator (MZM), it is possible to create devices with several key advantages:
-
High Bandwidth: Organic EO polymers facilitate ultra-high-speed operation, potentially exceeding 100 GHz.
-
Low Power Consumption: SOH devices can achieve a low half-wave voltage-length product (VπL), leading to reduced power requirements.
-
Compact Footprint: The silicon photonics platform allows for the fabrication of highly compact modulators.
These characteristics make this compound-based modulators suitable for next-generation optical interconnects in data centers, telecommunication systems, and sensing applications.
Quantitative Data Summary
While specific performance data for this compound is not extensively available in public literature, the following table summarizes typical performance metrics for high-performance organic NLO guest-host polymers in SOH modulators. These values serve as a benchmark for what may be achievable with an optimized this compound based device.
| Parameter | Symbol | Typical Value Range | Unit | Significance |
| Electro-Optic Coefficient | r₃₃ | 70 - 150 | pm/V | Measures the strength of the material's electro-optic effect. |
| Half-Wave Voltage-Length Product | VπL | 0.3 - 1.0 | V·cm | A key figure of merit for modulator efficiency; lower is better. |
| Optical Insertion Loss | IL | 1.0 - 2.5 | dB/cm | Represents the optical power lost as light propagates through the device. |
| Modulation Bandwidth | f₃dB | > 100 | GHz | The maximum frequency at which the modulator can effectively operate. |
| Extinction Ratio | ER | > 20 | dB | The ratio of maximum to minimum optical power at the output. |
| Glass Transition Temperature | Tg | 150 - 200 | °C | Indicates the thermal stability of the poled chromophore alignment. |
Experimental Protocols
The following sections provide detailed protocols for the preparation and characterization of a this compound based electro-optic modulator. These are based on established procedures for similar organic NLO materials.
Protocol 1: Preparation of this compound/PMMA Electro-Optic Polymer Film
This protocol describes the creation of a guest-host polymer solution and its deposition as a thin film.
Materials and Equipment:
-
This compound chromophore powder
-
Polymethylmethacrylate (PMMA)
-
Anisole (or other suitable solvent)
-
0.2 µm syringe filters
-
Glass substrates or silicon wafers
-
Magnetic stirrer and hotplate
-
Spin coater
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a clean glass vial, dissolve PMMA in anisole to a concentration of approximately 10-15% by weight. Stir overnight on a magnetic stirrer to ensure complete dissolution.
-
Add this compound powder to the PMMA solution to achieve a final chromophore loading of 15-25% by weight relative to the PMMA.
-
Stir the mixture in a sealed vial at 40-50 °C for 2-4 hours until the this compound is fully dissolved.
-
Cool the solution to room temperature and filter it through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Thin Film Deposition:
-
Clean the desired substrates (e.g., silicon wafer with a bottom cladding layer) using a standard cleaning procedure (e.g., piranha etch or sonication in acetone and isopropanol).
-
Dispense the filtered this compound/PMMA solution onto the center of the substrate.
-
Spin coat the solution at a speed of 1000-3000 RPM for 30-60 seconds to achieve the desired film thickness.
-
Transfer the coated substrate to a hotplate and soft bake at 80-100 °C for 5-10 minutes to remove the bulk of the solvent.
-
Hard bake the film in a vacuum oven at a temperature slightly below the Tg of the blend for several hours to remove residual solvent.
-
Protocol 2: Fabrication and Poling of a Silicon-Organic Hybrid (SOH) Modulator
This protocol outlines the integration of the EO polymer with a silicon photonic chip and the critical poling process.
Figure 2: Workflow for the fabrication and poling of a this compound based SOH modulator.
Materials and Equipment:
-
Pre-fabricated silicon photonic chip with slot-waveguide MZM structure and integrated electrodes.
-
This compound/PMMA coated substrate (from Protocol 5.1).
-
Poling setup: high-voltage source, temperature-controlled stage, and electrical probes.
-
Nitrogen-purged environment or vacuum chamber.
Procedure:
-
Device Preparation: The process starts with a silicon chip that has a pre-patterned MZM, typically with a narrow slot (~100-200 nm) in the waveguide arms. This slot will be filled by the EO polymer.
-
EO Polymer Application: Apply the this compound/PMMA film as described in Protocol 5.1, ensuring the polymer solution completely fills the slot waveguides.
-
Poling:
-
Place the device on the temperature-controlled stage within a nitrogen-purged chamber.
-
Connect the integrated electrodes to the high-voltage source using microprobes.
-
Heat the device to a temperature approximately 5-10 °C above the glass transition temperature (Tg) of the polymer blend.
-
Apply a DC poling voltage across the slot waveguide. The required electric field is typically in the range of 100-150 V/µm.
-
Maintain the temperature and voltage for 5-10 minutes to allow for chromophore alignment.
-
While maintaining the poling voltage, cool the device slowly back to room temperature.
-
Once at room temperature, the poling voltage can be switched off. The chromophore alignment is now locked in.
-
Protocol 3: Electro-Optic Characterization
This protocol describes how to measure the key performance metric, VπL, of the fabricated modulator.
Figure 3: Schematic of the experimental setup for characterizing an EO modulator.
Materials and Equipment:
-
Poled this compound SOH modulator chip.
-
Tunable laser source (C-band).
-
Fiber polarization controller.
-
Input and output fiber optic grating couplers/probes.
-
Function generator (for low-frequency testing).
-
Vector network analyzer (VNA, for high-frequency testing).
-
Photodetector.
-
Oscilloscope.
Procedure for Vπ Measurement:
-
Setup: Assemble the characterization setup as shown in Figure 3.
-
Optical Alignment:
-
Set the laser to a specific wavelength (e.g., 1550 nm).
-
Couple light into the SOH modulator chip using an input grating coupler.
-
Optimize the polarization with the fiber polarization controller to maximize coupling to the TE mode of the silicon waveguide.
-
Align the output fiber to the output grating coupler and connect it to the photodetector.
-
-
Modulation Test:
-
Apply a low-frequency (e.g., 1 kHz) triangular wave voltage from the function generator to the modulator's electrodes.
-
Observe the modulated optical signal on the oscilloscope, which should be a sinusoidal-like intensity waveform.
-
Slowly increase the peak-to-peak voltage (Vpp) of the triangular wave until the optical output signal goes through one full cycle (from a minimum, through a maximum, to the next minimum).
-
The voltage required to shift the phase by π (from maximum to minimum output) is the half-wave voltage, Vπ.
-
The VπL product can be calculated by multiplying the measured Vπ by the known length (L) of the phase shifter in the MZM arm.
-
Conclusion
This compound represents a promising organic NLO material for the development of next-generation electro-optic modulators. By employing the protocols outlined in this document, researchers can prepare this compound/PMMA films, fabricate high-performance SOH devices, and characterize their electro-optic properties. The combination of high electro-optic activity with the mature silicon photonics platform paves the way for compact, high-bandwidth, and energy-efficient modulators for a wide array of applications in science and technology.
References
Application Note: NEO-823 for Terahertz Wave Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terahertz (THz) radiation, occupying the electromagnetic spectrum between microwaves and infrared light (0.1-10 THz), holds immense promise for a diverse range of applications, including spectroscopy, non-invasive imaging, and materials characterization. The unique properties of THz waves, such as their ability to penetrate many non-polar materials and their sensitivity to molecular vibrations, make them particularly valuable in pharmaceutical sciences for applications like tablet coating analysis, polymorph screening, and monitoring of dissolution processes.
Organic nonlinear optical (NLO) crystals have emerged as a superior class of materials for efficient THz wave generation, primarily through the process of optical rectification of femtosecond laser pulses.[1][2][3] These organic crystals often exhibit large electro-optic coefficients and are well-suited for phase-matching between the optical pump and the generated THz wave.[1]
NEO-823 is a novel organic NLO material characterized by a high electro-optic coefficient and a strong second-order nonlinear optical response.[4] While primarily developed for electro-optic modulation, its properties make it a compelling candidate for efficient terahertz wave generation. This application note provides a detailed overview of the theoretical basis, experimental protocols, and expected performance of this compound as a THz emitter.
Principle of Terahertz Wave Generation: Optical Rectification
Optical rectification is a second-order nonlinear optical process that occurs in materials lacking inversion symmetry.[3] When an intense, ultrashort laser pulse propagates through an NLO crystal like this compound, the electric field of the pulse induces a time-varying polarization in the material. Due to the nonlinear response of the crystal, this induced polarization contains a quasi-DC component that follows the intensity envelope of the optical pulse. This time-varying DC polarization acts as a source of electromagnetic radiation in the terahertz frequency range. The bandwidth of the generated THz pulse is inversely proportional to the duration of the input optical pulse.
The efficiency of THz generation is critically dependent on several factors, including the magnitude of the second-order nonlinear susceptibility (or the electro-optic coefficient) of the crystal, the phase-matching condition between the optical pump and the generated THz wave, and the absorption of the material at both the pump wavelength and in the THz range.[1][5]
Properties of this compound
This compound is an organic NLO material with properties that suggest its potential for effective THz generation. A summary of its key optical properties is presented in the table below.
| Property | Value | Reference |
| Maximum Absorption Wavelength (λmax) | 823 nm | [4] |
| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | [4] |
| Electro-optic Coefficient (r₃₃) | 75 pm/V (in 20wt% PMMA) | [4] |
The high electro-optic coefficient of this compound is a strong indicator of its potential for efficient THz generation, as this property is directly related to the nonlinear susceptibility responsible for optical rectification.
Experimental Protocol for Terahertz Wave Generation and Detection
This section outlines a detailed protocol for generating and detecting terahertz waves using a this compound crystal. The setup is based on a standard configuration for THz time-domain spectroscopy (THz-TDS) utilizing optical rectification for generation and electro-optic sampling for detection.
Materials and Equipment
-
This compound single crystal of high optical quality
-
Femtosecond laser (e.g., Ti:sapphire laser, ~100 fs pulse duration, 80 MHz repetition rate, tunable wavelength)
-
Optical components: mirrors, lenses, beam splitters, half-wave plate, polarizers
-
Delay stage for controlling the time delay between pump and probe beams
-
Lock-in amplifier
-
Photodiode detector
-
THz optics: off-axis parabolic mirrors
-
Electro-optic detection crystal (e.g., ZnTe or another this compound crystal)
-
Data acquisition system
Experimental Workflow
The following diagram illustrates the typical experimental workflow for THz generation and detection.
Caption: Experimental workflow for THz generation and detection.
Detailed Protocol
-
Laser Setup and Beam Splitting:
-
Align the output of the femtosecond laser to ensure a stable and high-quality beam.
-
Use a beam splitter to divide the laser output into a high-power pump beam (for THz generation) and a lower-power probe beam (for detection). The typical power ratio is 90:10 (pump:probe).
-
-
Pump Beam Path and THz Generation:
-
Direct the pump beam through a half-wave plate to control its polarization for optimal interaction with the this compound crystal.
-
Focus the pump beam onto the this compound crystal using a lens. The crystal should be mounted on a rotational stage to allow for precise alignment of its crystallographic axes with the pump beam polarization.
-
The interaction of the intense pump pulse with the this compound crystal generates a broadband THz pulse via optical rectification.
-
-
THz Beam Collection and Focusing:
-
The generated THz beam co-propagates with the residual pump beam.
-
Use a pair of off-axis parabolic mirrors to collimate and then refocus the THz beam. A filter (e.g., high-resistivity silicon) can be placed after the first parabolic mirror to block the residual pump beam while transmitting the THz radiation.
-
-
Probe Beam Path and Time Delay:
-
Direct the probe beam onto a computer-controlled optical delay stage. This allows for varying the arrival time of the probe pulse at the detection crystal relative to the THz pulse.
-
-
Electro-Optic Detection:
-
Combine the focused THz beam and the time-delayed probe beam collinearly using a pellicle beam splitter or a holey mirror.
-
Focus both beams onto the electro-optic detection crystal (e.g., a thin ZnTe crystal or another this compound crystal).
-
The electric field of the THz pulse induces a transient birefringence in the detection crystal (Pockels effect).
-
The probe beam, linearly polarized before the detection crystal, experiences a change in its polarization state (becoming elliptically polarized) due to this induced birefringence. The degree of ellipticity is proportional to the instantaneous electric field of the THz pulse.
-
-
Signal Measurement:
-
Pass the probe beam through a quarter-wave plate and a Wollaston prism (a type of polarizing beam splitter). The Wollaston prism splits the probe beam into two orthogonally polarized components.
-
Direct these two components onto a balanced photodiode detector. The difference in the photocurrents from the two photodiodes is proportional to the THz electric field.
-
To improve the signal-to-noise ratio, the pump beam is typically chopped, and the output of the balanced detector is fed into a lock-in amplifier referenced to the chopping frequency.
-
-
Data Acquisition:
-
Record the output of the lock-in amplifier as a function of the position of the optical delay stage. This provides the temporal waveform of the THz electric field.
-
A Fourier transform of the time-domain waveform yields the frequency spectrum of the generated THz pulse.
-
Data Presentation: Expected Performance
While specific experimental data for this compound is not yet available in the public domain, we can project its potential performance based on its known properties and by analogy with other high-performance organic NLO crystals. The following table summarizes the expected performance parameters that should be characterized.
| Parameter | Expected Range/Value | Notes |
| Generated THz Frequency Range | 0.1 - 5 THz | The bandwidth is primarily limited by the pump pulse duration and the phase-matching characteristics of the crystal. |
| Optical-to-THz Conversion Efficiency | 10⁻⁴ - 10⁻³ | This is a typical range for efficient organic NLO crystals. The exact value will depend on pump power, crystal thickness, and phase matching. |
| Optimal Pump Wavelength | 1300 - 1600 nm | Pumping at longer wavelengths, away from the material's absorption peak at 823 nm, is generally preferred to minimize two-photon absorption and improve phase matching. |
| THz Output Power | µW to mW range | Dependent on the pump laser power and conversion efficiency. |
Signaling Pathway and Logical Relationships
The process of THz generation via optical rectification can be visualized as a signal flow from the optical pump to the detected THz waveform.
Caption: Logical flow of THz wave generation via optical rectification.
Conclusion
This compound, with its high electro-optic coefficient and strong nonlinear optical properties, presents a promising new material for the efficient generation of terahertz waves. The experimental protocol detailed in this application note provides a comprehensive guide for researchers to explore the potential of this compound in THz-TDS and other THz applications. While the specific performance characteristics need to be experimentally determined, the fundamental properties of this compound suggest that it could become a valuable tool in advancing THz technology, with significant implications for scientific research and drug development. Further characterization of this compound single crystals, including their THz refractive index and absorption coefficient, will be crucial for optimizing THz generation efficiency.
References
Application Notes and Protocols for Spin Coating NEO-823 Thin Films
Version: 1.0
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO-823 is an organic nonlinear optical (NLO) material with high electro-optic (EO) effects. For many applications, it is desirable to prepare thin films of this compound. A common and effective method for producing high-quality, uniform thin films is by creating a "guest-host" system where this compound (the "guest") is blended with a polymer matrix (the "host"), such as polymethylmethacrylate (PMMA).[1] This blend is then dissolved in a suitable solvent and deposited onto a substrate using spin coating. This document provides a detailed protocol for the preparation of this compound/PMMA thin films.
Materials and Equipment
Materials:
-
This compound powder
-
Polymethylmethacrylate (PMMA), (e.g., M~120,000 g/mol or 950k MW)[2][3]
-
Substrates (e.g., glass microscope slides, silicon wafers, or ITO-coated glass)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water
-
Detergent solution (e.g., DECON 90)
-
Nitrogen gas (high purity)
Equipment:
-
Spin coater
-
Ultrasonic bath
-
Hot plate
-
Syringes (e.g., 5 mL)
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the chosen solvent)
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Pipettes
-
Fume hood
-
Cleanroom or glove box (recommended for optimal film quality)
-
Plasma cleaner (optional)
Experimental Protocols
Substrate Cleaning
Proper substrate cleaning is critical for the adhesion and uniformity of the spin-coated film. Two protocols are provided below: a standard solvent cleaning and an optional plasma cleaning for enhanced surface preparation.
Protocol 1A: Standard Solvent Cleaning
-
Place the substrates in a substrate holder.
-
Submerge the holder in a beaker with a detergent solution and sonicate for 10-15 minutes.[4]
-
Rinse the substrates thoroughly with DI water.
-
Submerge the holder in a beaker with acetone and sonicate for 10-15 minutes.
-
Submerge the holder in a beaker with isopropanol and sonicate for 10-15 minutes.[4]
-
Rinse the substrates again with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Optional: Place the cleaned substrates on a hotplate at 120°C for 10-15 minutes to drive off any residual moisture.
Protocol 1B: Plasma Cleaning (Optional, for enhanced wettability)
-
Perform the Standard Solvent Cleaning protocol as described above.
-
Place the dried substrates into a plasma cleaner.
-
Treat the substrates with an oxygen or argon plasma according to the manufacturer's instructions. This step removes organic residues and increases surface wettability.[5]
-
Use the substrates for spin coating immediately after plasma treatment to prevent surface recontamination.[4]
Preparation of this compound/PMMA Solution
This protocol describes the preparation of a 10% (w/w) this compound in PMMA solution, with a total solids concentration of 4% in anisole. The total volume of the solution prepared in this example is 10 mL.
-
In a clean glass vial, add 9.6 g of anisole.
-
Add 0.36 g of PMMA to the anisole.
-
Add 0.04 g of this compound to the vial.
-
Place a magnetic stir bar in the vial, cap it, and place it on a magnetic stirrer.
-
Stir the solution until the PMMA and this compound are completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can be used to aid dissolution.
-
Before use, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[6] This step is crucial to prevent defects in the final film.
Spin Coating Protocol
The following is a two-stage spin coating protocol designed to first spread the solution and then thin it to the desired thickness. The final film thickness is primarily determined by the spin speed of the second stage and the solution concentration.
-
Ensure the spin coater is in a clean, dust-free environment (a fume hood or glove box is recommended).
-
Place a cleaned substrate onto the center of the spin coater chuck.
-
Turn on the vacuum to secure the substrate.
-
Using a pipette, dispense an adequate amount of the filtered this compound/PMMA solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coating program. A typical two-stage program is as follows:
-
After the spin coater stops, turn off the vacuum and carefully remove the substrate with tweezers.
Post-Coating Bake
A post-coating bake is necessary to remove residual solvent from the film.
-
Immediately after spin coating, place the substrate on a hotplate set to 90°C for 2-5 minutes. This "soft bake" will drive off the majority of the solvent.
-
For complete solvent removal, place the substrates in a vacuum oven at 60-90°C for several hours, or overnight.[7]
Data Presentation
The final thickness of the spin-coated film is highly dependent on the solution concentration and the spin speed. The following table provides an estimated film thickness for a 4% PMMA solution in anisole at various spin speeds. These values are based on typical spin curves for PMMA and should be used as a starting point for process optimization.
Table 1: Estimated Film Thickness of 4% PMMA in Anisole at Various Spin Speeds
| Spin Speed (rpm) | Estimated Film Thickness (nm) |
| 1000 | ~400 |
| 2000 | ~280 |
| 3000 | ~200 |
| 4000 | ~150 |
| 5000 | ~120 |
Note: The actual film thickness may vary depending on the specific properties of the this compound/PMMA blend and the environmental conditions.
Experimental Workflow Visualization
Caption: Experimental workflow for spin coating this compound thin films.
References
- 1. mdpi.com [mdpi.com]
- 2. Modeling of Poly(methylmethacrylate) Viscous Thin Films by Spin-Coating | MDPI [mdpi.com]
- 3. nano.yale.edu [nano.yale.edu]
- 4. Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NEO-823 in the Fabrication of Electric Field Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO-823 is a cutting-edge organic non-linear optical (NLO) chromophore exhibiting a high electro-optic (EO) coefficient, making it an exceptional candidate for the fabrication of highly sensitive electric field sensors.[1] When incorporated into a polymer matrix such as polymethylmethacrylate (PMMA), the resulting guest-host polymer system can be processed into thin films for the creation of advanced optical sensors.[1] These sensors operate on the principle of the Pockels effect, where an external electric field modulates the refractive index of the EO polymer. This change in refractive index can be detected by interferometric techniques, offering a direct and sensitive measurement of the electric field strength.
This document provides detailed application notes and protocols for the fabrication and characterization of an electric field sensor based on a this compound/PMMA composite thin film integrated into a Mach-Zehnder interferometer (MZI) architecture.
Data Presentation
The following tables summarize the key properties of this compound and the expected performance characteristics of a sensor fabricated using the protocols outlined below.
Table 1: Properties of this compound
| Property | Value | Reference |
| Maximum Absorption Wavelength (λmax) | 823 nm | [1] |
| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | [1] |
| Electro-optic Coefficient (r₃₃) | 75 pm/V (in 20 wt% PMMA) | [1] |
Table 2: Expected Performance of this compound Based Electric Field Sensor
| Parameter | Expected Value |
| Sensitivity | 1-10 V/m |
| Bandwidth | > 20 GHz[2] |
| Dynamic Range | > 70 dB |
| Operating Wavelength | 1310 nm / 1550 nm |
| Sensing Element | This compound/PMMA Thin Film |
| Device Architecture | Mach-Zehnder Interferometer |
Signaling Pathway and Experimental Workflow
The fundamental principle of operation involves the modulation of light by an external electric field. The diagram below illustrates this conceptual signaling pathway.
The fabrication process for the electric field sensor follows a multi-step workflow, from material preparation to device characterization.
Experimental Protocols
Preparation of this compound/PMMA Solution
Objective: To prepare a homogenous solution of this compound in a PMMA host for spin coating.
Materials:
-
This compound (TCI Chemicals)[1]
-
Polymethylmethacrylate (PMMA, Mw ~120,000)[3]
-
Toluene (HPLC grade)[3]
-
Magnetic stirrer and stir bar
-
Glass vial
-
0.2 µm syringe filter
Protocol:
-
In a clean glass vial, dissolve PMMA in toluene to create a stock solution (e.g., 10% w/v). Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.
-
Calculate the required amount of this compound to achieve a 20 wt% concentration relative to the PMMA.
-
Add the calculated amount of this compound to the PMMA/toluene solution.
-
Stir the mixture for at least 4 hours in the dark to ensure the this compound is fully dissolved and to prevent photodegradation.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Fabrication of Mach-Zehnder Interferometer (MZI) Waveguides
Objective: To create the passive MZI waveguide structure on a substrate.
Materials:
-
Silicon wafer with a 2 µm thermal oxide layer (SiO₂)
-
Photoresist (e.g., SU-8)
-
Developer solution
-
UV lithography system
-
Reactive Ion Etching (RIE) system
Protocol:
-
Clean the silicon wafer with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) followed by a deionized water rinse.
-
Spin coat a layer of photoresist onto the SiO₂/Si substrate.
-
Use UV lithography with a photomask defining the MZI pattern to expose the photoresist.
-
Develop the photoresist to reveal the MZI pattern.
-
Use RIE to etch the exposed SiO₂ layer, creating the waveguide channels. The unexposed photoresist acts as a mask.
-
Remove the remaining photoresist using a suitable solvent.
Thin Film Deposition by Spin Coating
Objective: To deposit a uniform thin film of the this compound/PMMA blend over the MZI structure.
Materials:
-
This compound/PMMA solution
-
Substrate with MZI waveguides
-
Spin coater
-
Hot plate
Protocol:
-
Place the substrate with the fabricated MZI waveguides onto the chuck of the spin coater.
-
Dispense a small amount of the this compound/PMMA solution onto the center of the substrate.
-
Spin the substrate at a low speed (e.g., 500 rpm) for 10 seconds to spread the solution evenly.
-
Increase the spin speed to a higher value (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
Transfer the coated substrate to a hot plate and bake at 90°C for 30 minutes to remove the solvent.
Corona Poling
Objective: To align the this compound chromophores within the PMMA matrix to induce a macroscopic electro-optic effect.
Materials:
-
Corona poling setup (high voltage power supply, needle or wire electrode, ground plane)
-
Temperature-controlled hot plate
-
This compound/PMMA coated substrate
Protocol:
-
Place the substrate on the ground plane of the corona poling setup, which is situated on a hot plate.
-
Position the corona needle or wire electrode approximately 1-2 cm above the polymer film.
-
Heat the substrate to the glass transition temperature of the PMMA blend (typically around 100-110°C).
-
Apply a high voltage (5-10 kV) to the corona electrode to generate a corona discharge.[4] This creates an intense electric field across the polymer film.
-
Maintain the temperature and voltage for 15-30 minutes to allow for chromophore alignment.
-
While keeping the high voltage applied, slowly cool the substrate back to room temperature.
-
Once at room temperature, turn off the high voltage supply.
Sensor Characterization
Objective: To evaluate the performance of the fabricated electric field sensor.
Materials:
-
Tunable laser source (e.g., at 1550 nm)
-
Polarization controller
-
Function generator and amplifier (to generate the electric field)
-
Parallel plate electrodes or antenna to apply the electric field
-
Photodetector
-
Oscilloscope or spectrum analyzer
Protocol:
-
Couple light from the tunable laser source into the input of the MZI waveguide.
-
Place the sensor between parallel plate electrodes or in the field of a calibrated antenna.
-
Apply a known AC electric field to the sensor using the function generator and amplifier.
-
The output light from the MZI will be intensity-modulated due to the electro-optic effect.
-
Detect the modulated optical signal with a photodetector and analyze the output on an oscilloscope or spectrum analyzer.
-
Measure the modulation depth as a function of the applied electric field strength to determine the sensor's sensitivity.
-
Vary the frequency of the applied electric field to determine the sensor's bandwidth.
-
Measure the signal-to-noise ratio over a range of electric field strengths to determine the dynamic range.
References
Application Notes and Protocols for Poling NEO-823 in a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the orientation of the nonlinear optical (NLO) chromophore NEO-823 within a polymer matrix, a critical process for enabling its electro-optic (E-O) properties. Poling aligns the randomly oriented chromophore dipoles, inducing a macroscopic E-O effect necessary for applications in high-speed optical modulation, terahertz radiation generation, and sensitive electric field sensing. The following sections detail the principles and methodologies for achieving efficient poling of this compound, primarily within a Polymethyl Methacrylate (PMMA) host.
This compound is a high-performance organic NLO material with a significant electro-optic coefficient (r₃₃) of 75 pm/V when incorporated into a PMMA matrix at a 20% weight concentration.[1] Achieving this level of performance requires a carefully controlled poling process. The primary techniques discussed are contact poling and corona poling, with an additional overview of the emerging pyroelectric poling method.
Key Properties of this compound
A summary of the pertinent physical and optical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Maximum Absorption Wavelength (λₘₐₓ) | 823 nm | [1] |
| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | [1] |
| Electro-optic Coefficient (r₃₃) in 20 wt% PMMA | 75 pm/V @ 1550 nm | [1] |
Poling Techniques: A Comparative Overview
The selection of a poling technique depends on factors such as the sample configuration, desired poling uniformity, and equipment availability. Below is a comparative summary of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Typical Poling Field |
| Contact Poling | A direct voltage is applied across the polymer film sandwiched between two electrodes. | Uniform electric field, simpler setup.[2] | Potential for dielectric breakdown at defect sites, requires conductive electrodes on the sample.[2][3] | 30 - 150 V/µm[4][5] |
| Corona Poling | A high voltage applied to a sharp electrode ionizes the surrounding air, and the ions deposit on the polymer surface, creating a poling field.[6][7] | Non-contact method, less prone to catastrophic breakdown due to pinholes.[6] | Non-uniform poling field, potential for surface damage.[3] | 5 - 10 kV (applied to needle)[6] |
| Pyroelectric Poling | A pyroelectric crystal in close proximity to the E-O polymer generates a high electric field upon a change in temperature.[3][8][9][10][11] | No external high-voltage source needed, can generate very high fields (up to 0.9 MV/cm).[3] | Requires specialized pyroelectric crystals, process control can be more complex. | ~0.5 - 0.9 MV/cm[3] |
Experimental Protocols
Preparation of this compound/PMMA Thin Films
This protocol describes the preparation of guest-host thin films of this compound in a PMMA matrix suitable for poling.
Materials:
-
This compound chromophore
-
Polymethyl Methacrylate (PMMA) (Mw ~120,000)
-
Anhydrous solvent (e.g., Dichloromethane, Cyclohexanone, or Toluene)
-
Substrates (e.g., Indium Tin Oxide (ITO) coated glass slides)
-
0.2 µm syringe filters
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMMA in the chosen solvent (e.g., 10% w/v).
-
Dissolve the desired amount of this compound (e.g., to achieve a 20 wt% concentration relative to PMMA) in the PMMA solution.
-
Stir the mixture in a sealed vial at room temperature until the this compound is completely dissolved. This may take several hours.
-
Filter the solution using a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of dry nitrogen.
-
-
Spin Coating:
-
Dispense the filtered this compound/PMMA solution onto the center of the cleaned ITO substrate.
-
Spin-coat the solution at a speed of 500-3000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness will depend on the solution viscosity and spin speed.[12]
-
A typical thickness for E-O characterization is 1-5 µm.
-
-
Baking:
-
Place the coated substrates on a hotplate or in a vacuum oven at a temperature of 60-80°C for at least 2 hours to remove the residual solvent.
-
Logical Workflow for Thin Film Preparation
Caption: Workflow for this compound/PMMA thin film preparation.
Contact Poling Protocol
This protocol details the procedure for aligning the this compound chromophores using the contact poling method.
Materials and Equipment:
-
This compound/PMMA thin film on ITO-coated glass
-
Top electrode material (e.g., gold, aluminum)
-
Thermal evaporator or sputter coater
-
High-voltage power supply
-
Programmable hotplate or oven
-
Temperature controller
-
Nitrogen environment (optional, to prevent degradation)
Procedure:
-
Top Electrode Deposition:
-
Deposit a top electrode (e.g., 100 nm of gold) onto the surface of the this compound/PMMA film via thermal evaporation or sputtering. A shadow mask can be used to define the electrode area.
-
-
Poling Setup:
-
Place the sample on the hotplate within the poling station.
-
Connect the positive lead of the high-voltage power supply to the top electrode and the ground lead to the bottom ITO electrode.[2]
-
-
Poling Cycle:
-
Heat the sample to a temperature just below the glass transition temperature (Tg) of the this compound/PMMA blend. The Tg of PMMA is approximately 105°C, but this can be lowered by the addition of the chromophore.[13] A typical poling temperature for guest-host systems is in the range of 80-100°C.
-
Once the poling temperature is reached, gradually apply the poling voltage to achieve the desired electric field (e.g., 50-100 V/µm). Applying the voltage before reaching the final temperature can improve poling efficiency.[14][15]
-
Hold the sample at the poling temperature and voltage for 5-15 minutes to allow for chromophore alignment.
-
While maintaining the poling voltage, cool the sample down to room temperature. This "locks" the aligned chromophores in place.
-
Once the sample has cooled, turn off and disconnect the high-voltage supply.
-
Contact Poling Workflow
Caption: The contact poling thermal and voltage cycle.
Corona Poling Protocol
This protocol provides a non-contact method for poling this compound/PMMA films.
Materials and Equipment:
-
This compound/PMMA thin film on a conductive substrate (e.g., ITO-coated glass)
-
Corona poling setup with a sharp needle or wire electrode and a ground plate
-
High-voltage power supply (5-10 kV)
-
Programmable hotplate
-
Temperature controller
-
Controlled atmosphere chamber (e.g., nitrogen)
Procedure:
-
Setup:
-
Place the sample on the ground plate of the corona poling apparatus.
-
Position the corona needle or wire approximately 1-2 cm above the polymer film surface.[6]
-
-
Poling Cycle:
-
Begin heating the sample towards the poling temperature (typically near the Tg of the polymer blend). A ramp rate of 10-20°C/minute is common.[6]
-
Once the sample reaches the desired poling temperature (e.g., 90-100°C), apply a high voltage (e.g., 5-7 kV) to the corona needle to generate a corona discharge.[6]
-
Maintain the temperature and voltage for a poling duration of 10-30 minutes.
-
While keeping the high voltage on, begin to cool the sample slowly back to room temperature. A slow cooling rate (e.g., 2-5°C/minute) is crucial for effective poling.[6]
-
After the sample has cooled to below ~40°C, the high voltage can be turned off.
-
Corona Poling Process
Caption: The sequential phases of the corona poling process.
Characterization of Poled Films
The primary method for quantifying the poling efficiency is the measurement of the electro-optic coefficient (r₃₃). Several techniques can be employed for this purpose, including the Teng-Man reflection method, Mach-Zehnder interferometry, and Second Harmonic Generation (SHG). The Teng-Man method is a common and relatively simple technique for thin films.
Quantitative Data Summary
The following table summarizes typical experimental parameters and resulting electro-optic coefficients for guest-host polymer systems, which can be used as a reference for optimizing the poling of this compound.
| Chromophore | Polymer Host | Poling Method | Poling Field (V/µm) | Poling Temp. (°C) | r₃₃ (pm/V) | Reference |
| Disperse Red 1 (DR1) | PMMA | Contact | 50-150 | ~95 | 2-10 | [14][15] |
| DCVHT | PMMA | Contact | 100 | Not Specified | ~12 | [4] |
| MNA | PMMA | Contact | 58-67 | 75.3 | 0.7-0.85 (d₃₃) | [5] |
| SEO100c | NOA 73 (cladding) | Contact | 100 | Not Specified | 140 | [16] |
| Phenyltetraene | PMMA | Pyroelectric | ~50-90 | Not Specified | 81 | [3] |
Conclusion
The successful poling of this compound in a polymer matrix is essential for harnessing its potent electro-optic properties. Both contact and corona poling are effective methods, with the choice depending on the specific application and available resources. Careful control of the poling parameters, particularly temperature and electric field strength, is critical for achieving a high and stable electro-optic coefficient. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively pole this compound and integrate it into advanced photonic devices.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. US20110091149A1 - Poling structures and methods for producing electro-optic activity in organic nonlinear optical materials for electro-optic devices - Google Patents [patents.google.com]
- 3. Poling optical materials with pyroelectrics - Advanced Science News [advancedsciencenews.com]
- 4. Electro-optic characterization of nonlinear-optical guest–host films and polymers [opg.optica.org]
- 5. OPG [opg.optica.org]
- 6. BYU Photonics - Corona Poling [photonics.byu.edu]
- 7. Corona poling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient poling of electro-optic polymers in thin films and silicon slot waveguides by detachable pyroelectric crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Integrating NEO-823 into Photonic Devices
Disclaimer: The following application note is based on the known properties of the organic non-linear optical (NLO) material NEO-823. The biological applications and associated signaling pathways described herein are hypothetical and presented as a proof-of-concept for integrating a molecule with similar photophysical properties into a photonic biosensing platform for research and drug development purposes.
Introduction
This compound is an organic non-linear optical (NLO) material characterized by a strong absorption maximum at 823 nm and a significant electro-optic effect.[1] These properties make it an intriguing candidate for development as a molecular probe in label-free photonic biosensing applications. This document provides a detailed protocol for the integration of a hypothetical, functionalized version of this compound onto a silicon photonic sensor for the detection of a specific biological interaction. The hypothetical application described here involves using this compound as a targeted probe for the "Receptor Tyrosine Kinase X" (RTK-X), a fictional receptor implicated in oncogenesis. Binding of this compound to RTK-X on the sensor surface induces a change in the local refractive index, which is detected by the photonic device.
Quantitative Data Summary
The following table summarizes the known photophysical properties of the NLO material this compound and hypothetical biological interaction parameters for the purpose of this application note.
| Parameter | Value | Unit | Reference |
| Photophysical Properties | |||
| Maximum Absorption Wavelength (λmax) | 823 | nm | [1] |
| Hyperpolarizability (β) | 1670 x 10⁻³⁰ | esu | [1] |
| Electro-optic Coefficient (r₃₃) in PMMA (20 wt%) | 75 | pm/V | [1] |
| Hypothetical Biological Properties | |||
| Binding Affinity (K D ) to RTK-X | 15 | nM | - |
| Limit of Detection (LOD) on SiPh sensor | 100 | pg/mL | - |
| Optimal Concentration for Surface Functionalization | 1 | mM | - |
Experimental Protocols
Preparation of Functionalized this compound
This protocol assumes that this compound has been chemically modified to include a terminal carboxyl group for covalent immobilization.
Materials:
-
Carboxyl-functionalized this compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glassware (dried)
Procedure:
-
Dissolve carboxyl-functionalized this compound in anhydrous DMF to a final concentration of 10 mM in a dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add N-Hydroxysuccinimide (NHS) to the solution in a 1.2 molar excess relative to this compound.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution in a 1.2 molar excess relative to this compound.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The resulting solution containing the NHS-activated this compound is now ready for the surface functionalization of the photonic device.
Surface Functionalization of a Silicon Photonic Biosensor
This protocol outlines the steps for immobilizing the activated this compound onto an amine-functionalized silicon photonic sensor.
Materials:
-
Silicon photonic sensor chip with a silicon nitride or oxide surface
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
NHS-activated this compound solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Ethanolamine hydrochloride solution (1 M, pH 8.5)
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Carefully immerse the silicon photonic sensor chip in Piranha solution for 15 minutes to clean and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse the chip thoroughly with deionized water and dry it under a gentle stream of nitrogen.
-
-
Silanization (Amine Functionalization):
-
Immerse the cleaned and dried chip in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
Rinse the chip with toluene, followed by ethanol, and finally deionized water.
-
Dry the chip under a nitrogen stream.
-
Cure the silanized surface by baking at 110°C for 30 minutes.
-
-
Immobilization of NHS-activated this compound:
-
Spot the NHS-activated this compound solution onto the active sensing regions of the amine-functionalized sensor surface.
-
Incubate in a humid chamber for 2 hours at room temperature to allow for the covalent coupling of this compound to the surface amines.
-
-
Blocking of Unreacted Sites:
-
Rinse the sensor surface with PBS.
-
Immerse the sensor in a 1 M ethanolamine hydrochloride solution (pH 8.5) for 30 minutes to block any remaining unreacted NHS-ester groups.
-
Rinse the sensor again with PBS and dry under a nitrogen stream. The sensor is now functionalized with this compound and ready for analyte detection.
-
Visualizations
Hypothetical Signaling Pathway of RTK-X Activation
The following diagram illustrates a hypothetical signaling cascade initiated by the binding of a ligand to Receptor Tyrosine Kinase X (RTK-X), the fictional target for the this compound probe. In a competitive binding assay, this compound binding would prevent the initiation of this pathway.
Caption: Hypothetical signaling pathway of RTK-X.
Experimental Workflow for this compound Integration and Detection
This diagram outlines the complete workflow from sensor preparation to data analysis for a typical biosensing experiment using the this compound functionalized photonic device.
Caption: Workflow for sensor functionalization and analysis.
References
Application Notes and Protocols for NEO-823 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO-823 is a high-performance organic nonlinear optical (NLO) chromophore. Its large electro-optic (EO) coefficient makes it a promising material for applications in high-speed electro-optic modulators, terahertz radiation generation, and highly sensitive electric field sensors. For many of these applications, this compound is incorporated into a polymer matrix, most commonly polymethyl methacrylate (PMMA), to form a guest-host system. This document provides a detailed protocol for the preparation of this compound solutions, which is the initial and critical step for the fabrication of this compound/PMMA thin films for electro-optic devices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the proper handling, storage, and preparation of its solutions.
| Property | Value | Reference |
| Chemical Name | 2-[4-[2-[5-[2-(Benzyloxy)-4-(dibutylamino)styryl]thiophen-2-yl]vinyl]-3-cyano-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile | [1] |
| CAS Number | 1267603-73-5 | [1] |
| Molecular Formula | C₄₄H₃₉F₃N₄O₂S | [2] |
| Molecular Weight | 744.87 g/mol | [2] |
| Appearance | Orange to Brown to Dark red powder/crystal | [1] |
| Melting Point | 172 °C | [2] |
| Purity (HPLC) | >98.0% | [1] |
Recommended Solvents for Solution Preparation
While specific solubility data for this compound in various organic solvents is not extensively published, its application in PMMA blends provides guidance on suitable solvents. The principle of "like dissolves like" suggests that solvents capable of dissolving PMMA are strong candidates for dissolving this compound. The following table summarizes common solvents for PMMA and their relevant properties. Chloroform, Tetrahydrofuran (THF), and Dichloromethane are often cited in the preparation of PMMA films and are therefore recommended for preparing this compound/PMMA solutions.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Chloroform (CHCl₃) | 61.2 | Polar aprotic | Commonly used for spin-coating PMMA films.[3][4] |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | A good solvent for PMMA, easily removable due to its low boiling point.[1] |
| Dichloromethane (CH₂Cl₂) | 39.6 | Polar aprotic | Effective for dissolving PMMA, with a very low boiling point.[1][5] |
| Acetone (C₃H₆O) | 56 | Polar aprotic | A known solvent for PMMA.[1][5] |
| Ethyl Acetate (C₄H₈O₂) | 77.1 | Moderately polar | Used as a solvent for PMMA in some applications.[1] |
Experimental Protocol: Preparation of a this compound/PMMA Solution
This protocol details the steps for preparing a solution of this compound blended with PMMA, suitable for the fabrication of thin films by methods such as spin-coating.
Materials:
-
This compound powder
-
Polymethyl methacrylate (PMMA)
-
Anhydrous Chloroform (or other recommended solvent)
-
Volumetric flasks
-
Glass vials with airtight caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Syringe filters (0.2 µm pore size, compatible with the chosen solvent)
Procedure:
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
PMMA Stock Solution Preparation:
-
Weigh the desired amount of PMMA using an analytical balance.
-
Transfer the PMMA to a volumetric flask.
-
Add the chosen solvent (e.g., Chloroform) to the flask, filling it to approximately half of the final volume.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the PMMA is completely dissolved. This may take several hours.
-
Once dissolved, add more solvent to reach the final desired volume and continue stirring for another 30 minutes to ensure homogeneity.
-
-
This compound/PMMA Solution Preparation:
-
Determine the desired weight percentage of this compound relative to the PMMA (e.g., 10-25 wt%).
-
Weigh the calculated amount of this compound powder.
-
Transfer the this compound to a clean glass vial.
-
Add the appropriate volume of the prepared PMMA stock solution to the vial containing the this compound.
-
Cap the vial tightly and stir the mixture using a magnetic stirrer at room temperature until the this compound is fully dissolved. The solution should be clear and homogenous.
-
-
Filtration:
-
To remove any particulate matter that could affect the quality of thin films, filter the final this compound/PMMA solution through a syringe filter with a pore size of 0.2 µm. Ensure the filter material is compatible with the solvent used.
-
-
Storage:
-
Store the prepared solution in a tightly sealed, light-protected container in a cool, dark, and dry place.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound/PMMA solution and subsequent thin film fabrication.
Signaling Pathway
The concept of a "signaling pathway" is typically associated with biological or pharmacological agents that interact with cellular signaling cascades. This compound is a material designed for applications in photonics and electro-optics due to its nonlinear optical properties.[6] As such, it does not have a known biological signaling pathway. The relevant "pathway" for this compound is the experimental workflow that leads to its application in a device, as depicted in the diagram above.
Conclusion
The successful preparation of a high-quality this compound solution is fundamental to the fabrication of efficient electro-optic devices. The protocol provided in these application notes, based on the use of common solvents for PMMA, offers a reliable starting point for researchers. Careful attention to safety, accurate measurements, and proper handling will ensure the reproducibility of results and the successful integration of this compound into advanced photonic applications.
References
Application Notes and Protocols for the Optical Characterization of NEO-823
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods used to characterize the optical properties of NEO-823, a prominent organic non-linear optical (NLO) material. The protocols outlined below are intended to guide researchers in obtaining accurate and reproducible data for the evaluation of this compound and similar NLO materials.
Overview of this compound Optical Properties
This compound is an organic NLO material with significant potential for applications in high-speed optical modulation devices, terahertz radiation devices, and highly sensitive electric field sensors. Its key optical properties are summarized in the table below. A crucial aspect of its application is its formulation as an organic electro-optic (EO) polymer by blending it with a host polymer like polymethylmethacrylate (PMMA).
Table 1: Summary of this compound Optical Properties
| Property | Value | Conditions |
| Maximum Absorption Wavelength (λmax) | 823 nm | |
| First Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | |
| Electro-optic Coefficient (r₃₃) | 75 pm/V | @1550nm (20 wt% in PMMA host polymer) |
Experimental Protocols
Determination of Maximum Absorption Wavelength (λmax) using UV-Vis Spectroscopy
This protocol describes the measurement of the absorbance spectrum of this compound to determine its maximum absorption wavelength (λmax).
Materials:
-
This compound
-
High-purity solvent (e.g., Tetrahydrofuran (THF) or Chloroform)
-
Polymethylmethacrylate (PMMA)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of, for example, 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance values are within the linear range of the spectrophotometer (typically < 1.0 AU).
-
-
Thin Film Preparation (for this compound in PMMA):
-
Co-dissolve this compound and PMMA (e.g., at a 20 wt% concentration of this compound relative to PMMA) in a suitable solvent like chloroform.
-
Spin-coat the solution onto a clean, transparent substrate (e.g., glass or quartz slide) to form a thin film of uniform thickness.
-
Dry the film in a vacuum oven to remove any residual solvent.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for the scan (e.g., 400 nm to 1000 nm).
-
-
Blank Measurement:
-
For solutions, fill a quartz cuvette with the pure solvent to be used as a blank.
-
For thin films, use a clean, uncoated substrate as the blank.
-
Place the blank in the spectrophotometer and perform a baseline correction.
-
-
Sample Measurement:
-
For solutions, rinse the sample cuvette with the this compound solution and then fill it.
-
For thin films, place the this compound/PMMA coated substrate in the sample holder.
-
Measure the absorbance spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs. This wavelength is the λmax.
-
Determination of the First Hyperpolarizability (β) using Hyper-Rayleigh Scattering (HRS)
This protocol outlines the determination of the first hyperpolarizability (β), a measure of the second-order non-linear optical response at the molecular level, using the Hyper-Rayleigh Scattering (HRS) technique.
Materials:
-
This compound
-
High-purity solvent (e.g., Chloroform)
-
Reference compound with a known β value (e.g., p-nitroaniline in the same solvent)
-
HRS experimental setup (including a high-intensity pulsed laser, sample cell, collection optics, monochromator, and a sensitive detector like a photomultiplier tube)
Protocol:
-
Solution Preparation:
-
Prepare a series of solutions of this compound in the chosen solvent at different concentrations (e.g., ranging from 10⁻⁵ M to 10⁻³ M).
-
Prepare a reference solution of a compound with a well-characterized β value at a similar concentration range.
-
-
HRS Measurement:
-
Direct a high-intensity, pulsed laser beam (e.g., Nd:YAG laser at 1064 nm) through the sample solution.
-
Collect the scattered light at a 90° angle to the incident beam.
-
Pass the collected light through a monochromator set to detect the second harmonic wavelength (e.g., 532 nm for a 1064 nm incident beam).
-
Measure the intensity of the second harmonic scattered light using the photomultiplier tube.
-
-
Data Analysis:
-
The intensity of the HRS signal is proportional to the square of the first hyperpolarizability (β²) and the concentration of the NLO molecule.
-
Plot the intensity of the HRS signal as a function of the concentration for both the this compound solutions and the reference solutions.
-
The slope of the resulting linear fit is proportional to β².
-
Calculate the β of this compound by comparing the slope of its concentration-dependent HRS signal to that of the reference compound using the following relationship: β_sample = β_reference * sqrt(slope_sample / slope_reference)
-
Determination of the Electro-optic Coefficient (r₃₃) using the Teng-Man Reflection Technique
This protocol describes the measurement of the electro-optic coefficient (r₃₃) of a poled thin film of this compound in a PMMA host using the Teng-Man simple reflection technique.
Materials:
-
This compound/PMMA thin film on a transparent conductive substrate (e.g., Indium Tin Oxide (ITO) coated glass)
-
Top electrode (e.g., evaporated gold)
-
Laser source (e.g., 1550 nm diode laser)
-
Polarizer and Analyzer
-
Compensator (e.g., Soleil-Babinet compensator)
-
Photodetector
-
Lock-in amplifier
-
Function generator
-
High-voltage amplifier
Protocol:
-
Sample Preparation (Poled Film):
-
Prepare a thin film of this compound (20 wt%) in PMMA on an ITO-coated glass slide.
-
Deposit a top electrode (e.g., gold) onto the polymer film.
-
Heat the sample to near its glass transition temperature while applying a strong DC electric field (poling field) across the electrodes to align the chromophores.
-
Cool the sample to room temperature while maintaining the poling field.
-
Remove the poling field.
-
-
Experimental Setup:
-
Arrange the optical components as shown in the diagram below.
-
The laser beam passes through a polarizer set at 45° to the plane of incidence.
-
The polarized beam is incident on the sample at an angle (typically 45°).
-
The reflected beam passes through a compensator and an analyzer before being detected by the photodetector.
-
-
Measurement:
-
Apply a modulating AC voltage (Vm) from the function generator and high-voltage amplifier across the electrodes of the poled film.
-
The photodetector measures the intensity of the light, and the lock-in amplifier is used to measure the modulated intensity (Im) at the frequency of the applied voltage.
-
The total DC intensity (I₀) is also measured.
-
-
Data Analysis:
-
The electro-optic coefficient (r₃₃) can be calculated from the measured modulated and DC intensities, the applied voltage, and the refractive index of the polymer film.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Enhancing the Electro-Optic Activity of NEO-823 Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the electro-optic (EO) activity of NEO-823 films.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an electro-optic material?
A1: this compound is a high-hyperpolarizability nonlinear optical (NLO) chromophore. To exhibit electro-optic effects, it is typically dispersed into a polymer host, such as polymethylmethacrylate (PMMA), to create a "guest-host" system.[1] When a strong electric field is applied to this composite film at an elevated temperature near its glass transition temperature (Tg), the this compound chromophores align, inducing a macroscopic electro-optic effect. This allows for the modulation of light by an electric field.
Q2: What is the expected electro-optic coefficient (r₃₃) for this compound in a PMMA host?
A2: At a concentration of 20 wt% in a PMMA host, this compound can achieve an electro-optic coefficient (r₃₃) of approximately 75 pm/V at a wavelength of 1550 nm.[1] Achieving this value is highly dependent on optimizing the film preparation and poling process.
Q3: What is the optimal concentration of this compound in PMMA?
A3: While a specific optimal concentration for this compound is not widely published, a good starting point is 20 wt%, which has been shown to yield a high electro-optic coefficient.[1] It is important to note that increasing the chromophore concentration does not always lead to a higher r₃₃ value. At high concentrations, dipole-dipole interactions can lead to chromophore aggregation, which impedes efficient poling and can reduce the electro-optic activity.
Q4: What is the glass transition temperature (Tg) of a this compound/PMMA blend?
A4: The glass transition temperature (Tg) of a guest-host polymer blend is influenced by the properties of both the chromophore and the host polymer, as well as the concentration of the guest. Pure PMMA has a Tg of approximately 105°C. The addition of a guest molecule like this compound will alter this value. It is crucial to experimentally determine the Tg of your specific this compound/PMMA blend, as the optimal poling temperature is typically set at or slightly below the Tg.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of this compound/PMMA films.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Electro-Optic Activity (r₃₃) | 1. Inefficient chromophore alignment. 2. Chromophore aggregation. 3. Electrical breakdown during poling. 4. Incorrect measurement technique. | 1. Optimize the poling protocol (temperature, voltage, and duration). Ensure the poling temperature is near the glass transition temperature (Tg) of the film. 2. Reduce the concentration of this compound. Ensure complete dissolution in the solvent before spin coating. 3. Use a barrier layer (e.g., thin TiO₂) on the electrode to reduce leakage current. Gradually ramp up the poling voltage. 4. Verify the calibration and alignment of your measurement setup (e.g., Teng-Man method). |
| Poor Film Quality (e.g., pinholes, cracks, uneven thickness) | 1. Contaminated substrate or solution. 2. Inappropriate spin coating parameters. 3. Residual solvent after spin coating. | 1. Thoroughly clean the substrate (e.g., with sonication in solvents). Filter the this compound/PMMA solution before spin coating. 2. Optimize spin speed and acceleration to achieve the desired thickness and uniformity. 3. Implement a post-spin bake at a temperature well below the Tg to slowly remove the solvent without causing film stress. |
| High Leakage Current During Poling | 1. Film defects (pinholes, cracks). 2. High chromophore concentration leading to increased conductivity. 3. Abrupt application of high voltage. | 1. Improve film quality through optimized spin coating and baking procedures. 2. Consider reducing the this compound concentration. 3. Ramp the poling voltage slowly to the desired value. The use of a thin barrier layer on the electrodes can also help to block charge injection. |
| Film Haze or Opacity | 1. Chromophore aggregation. 2. Phase separation between this compound and PMMA. 3. Incomplete solvent removal. | 1. Ensure complete dissolution of this compound and PMMA in a suitable solvent. Consider using a solvent system that promotes good miscibility. 2. Experiment with different solvents and drying conditions. 3. Optimize the post-spin bake time and temperature. |
Quantitative Data Summary
| Parameter | Value | Host Polymer | Wavelength | Source |
| Electro-Optic Coefficient (r₃₃) of this compound | 75 pm/V | 20 wt% in PMMA | 1550 nm | [1] |
| Glass Transition Temperature (Tg) of PMMA | ~105 °C | - | - |
Experimental Protocols
This compound/PMMA Film Preparation (Spin Coating)
This protocol outlines the steps for preparing a guest-host film of this compound in a PMMA matrix.
Materials:
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This compound chromophore
-
Polymethylmethacrylate (PMMA)
-
An appropriate solvent (e.g., cyclopentanone, chloroform)
-
Indium Tin Oxide (ITO) coated glass substrates
Procedure:
-
Solution Preparation:
-
Prepare a solution of PMMA in the chosen solvent (e.g., 10 wt%).
-
Add the desired amount of this compound to the PMMA solution (e.g., to achieve a final concentration of 20 wt% of this compound relative to the PMMA).
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Stir the solution at room temperature until both the PMMA and this compound are completely dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating them sequentially in acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5 minutes to improve the surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the filtered this compound/PMMA solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the target film thickness.
-
-
Soft Bake:
-
Transfer the coated substrate to a hotplate and bake at a temperature well below the Tg of the blend (e.g., 60-80°C) for at least 1 hour to remove residual solvent.
-
Contact Poling of this compound/PMMA Films
This protocol describes the process of aligning the this compound chromophores within the PMMA matrix to induce electro-optic activity.
Materials:
-
This compound/PMMA film on an ITO substrate
-
Top electrode (e.g., evaporated gold or another conductive layer)
-
High-voltage power supply
-
Heating stage with temperature control
-
In-situ electro-optic coefficient measurement setup (e.g., Teng-Man method) is highly recommended.
Procedure:
-
Electrode Deposition: Deposit a top electrode (e.g., gold) onto the surface of the this compound/PMMA film via thermal evaporation or sputtering.
-
Sample Mounting: Mount the sample on a heating stage. Connect the high-voltage power supply to the top and bottom (ITO) electrodes.
-
Poling Cycle:
-
Heating: Heat the sample to a temperature at or slightly below the glass transition temperature (Tg) of the this compound/PMMA blend.
-
Voltage Application: Once the poling temperature is reached and stabilized, slowly ramp up the DC voltage to the desired poling field (e.g., 50-100 V/µm).
-
Poling: Maintain the temperature and voltage for a set duration (e.g., 10-30 minutes) to allow for chromophore alignment.
-
Cooling: While keeping the poling voltage applied, cool the sample down to room temperature.
-
Voltage Removal: Once the sample has returned to room temperature, turn off and disconnect the high-voltage supply.
-
Electro-Optic Coefficient (r₃₃) Measurement (Teng-Man Method)
The Teng-Man reflection technique is a common method for measuring the r₃₃ coefficient of poled polymer films.
Setup:
-
A laser source (e.g., 1550 nm)
-
Polarizer
-
Compensator (quarter-wave plate)
-
The poled this compound/PMMA film sample
-
Analyzer (another polarizer)
-
Photodetector
-
Lock-in amplifier
-
Function generator to apply a modulation voltage to the film
Procedure:
-
The laser beam is passed through the polarizer and compensator and is incident on the poled film at an angle (typically 45°).
-
The reflected beam passes through the analyzer and is detected by the photodetector.
-
A small AC modulation voltage is applied to the film using the function generator.
-
The lock-in amplifier is used to measure the modulated optical signal.
-
By analyzing the relationship between the modulated signal and the applied AC voltage, the electro-optic coefficient r₃₃ can be calculated.
Visualizations
Caption: Experimental workflow for this compound/PMMA film preparation, poling, and characterization.
Caption: Troubleshooting logic for addressing low electro-optic activity in this compound films.
References
Technical Support Center: NEO-823 Thin Film Fabrication
Disclaimer: Information regarding a specific substance designated "NEO-823" is not publicly available. The following technical support guide is a representative model based on common challenges encountered during the fabrication of thin films from novel photosensitive organic compounds intended for research in applications such as photodynamic therapy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound prior to thin film deposition?
A1: The optimal solvent for this compound will depend on its specific chemical structure. However, for many organic photosensitizers, solvents such as chloroform, toluene, or a mixture of dichlorobenzene and chloroform are often used. It is recommended to start with a solvent that has a relatively low boiling point for spin coating applications to ensure even evaporation. For specific recommendations, refer to the material's technical data sheet.
Q2: How can I prevent the photobleaching of this compound during fabrication and characterization?
A2: To minimize photobleaching, it is crucial to work under controlled lighting conditions. Use red light or low-intensity yellow light in the laboratory. When performing characterization that involves exposure to light, such as UV-Vis spectroscopy, minimize the exposure time and intensity. It is also advisable to store this compound solutions and fabricated films in the dark and at low temperatures.
Q3: What is the recommended substrate for this compound thin films?
A3: The choice of substrate is highly dependent on the intended application and subsequent characterization. For optical measurements, quartz or indium tin oxide (ITO) coated glass are common choices. For electrical characterization, silicon wafers with a dielectric layer may be appropriate. Ensure the substrate is thoroughly cleaned before deposition to promote good adhesion.
Troubleshooting Guide
Issue 1: Poor Film Uniformity and "Coffee Ring" Effect
This issue often manifests as a thicker ring of material at the edge of the film with a thinner center, or as streaks and other visible inconsistencies.
Possible Causes and Solutions:
-
Solvent Evaporation Rate: Too rapid evaporation can lead to the "coffee ring" effect.
-
Solution: Consider using a solvent with a higher boiling point or a co-solvent system. Performing the spin coating in a solvent-saturated atmosphere can also slow down evaporation.
-
-
Spin Coating Parameters: Incorrect spin speed or acceleration can result in non-uniform films.
-
Solution: Optimize the spin coating program. A lower spin speed during the initial deposition phase followed by a higher speed for drying can improve uniformity. Refer to the table below for starting parameters.
-
-
Substrate Contamination: Dust particles or organic residues on the substrate can disrupt film formation.
-
Solution: Implement a rigorous substrate cleaning protocol. A common procedure involves sequential sonication in acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen and an oxygen plasma or UV-ozone treatment.
-
Table 1: Recommended Starting Parameters for Spin Coating this compound
| Parameter | Value Range | Recommended Starting Point |
| Solution Concentration | 1 - 10 mg/mL | 5 mg/mL |
| Spin Speed (Step 1) | 500 - 1500 RPM | 1000 RPM for 10s |
| Spin Speed (Step 2) | 2000 - 6000 RPM | 4000 RPM for 45s |
| Annealing Temperature | 80 - 150 °C | 110 °C for 10 min |
Issue 2: Poor Adhesion to the Substrate
This is characterized by the film peeling or delaminating from the substrate, especially after annealing or during subsequent processing steps.
Possible Causes and Solutions:
-
Surface Energy Mismatch: The surface energy of the substrate may not be compatible with the this compound solution.
-
Solution: Modify the substrate surface using a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) to improve hydrophobicity or by using UV-ozone treatment to increase hydrophilicity.
-
-
Inadequate Substrate Cleaning: Residual contaminants can act as a barrier between the film and the substrate.
-
Solution: Ensure the substrate cleaning protocol is strictly followed.
-
-
High Internal Stress: Stress can build up in the film during solvent evaporation and annealing.
-
Solution: Optimize the annealing temperature and time. A slower ramp-up and cool-down rate during annealing can help to reduce stress.
-
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for this compound Thin Film Characterization
-
Prepare the Spectrometer: Turn on the UV-Vis spectrometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Perform a baseline correction using a clean, uncoated substrate identical to the one used for the thin film.
-
Sample Measurement: Place the this compound thin film sample in the spectrometer's sample holder, ensuring the light beam passes through the film.
-
Data Acquisition: Scan the desired wavelength range (e.g., 300-800 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the key absorption peaks, which are characteristic of this compound's electronic transitions. The peak absorbance can be correlated with film thickness and concentration.
Protocol 2: Atomic Force Microscopy (AFM) for Surface Morphology
-
Sample Preparation: Ensure the this compound thin film is clean and free of any surface contaminants.
-
Cantilever Selection: Choose an appropriate AFM cantilever for tapping mode imaging in air.
-
Instrument Setup: Mount the sample on the AFM stage and install the cantilever.
-
Laser Alignment: Align the laser onto the cantilever and adjust the photodetector to obtain a strong signal.
-
Tuning: Tune the cantilever to its resonant frequency.
-
Imaging: Approach the surface and begin scanning in tapping mode. Adjust the scan size, scan rate, and setpoint to obtain a high-quality image.
-
Data Analysis: Analyze the AFM images to determine the surface roughness (Rq) and observe any morphological features or defects.
Diagrams
Caption: Experimental workflow for this compound thin film fabrication and characterization.
Caption: Troubleshooting decision tree for common this compound thin film fabrication issues.
Caption: Hypothetical signaling pathway for this compound in photodynamic therapy.
optimizing the poling efficiency of NEO-823
Disclaimer: Publicly available information identifies NEO-823 as an organic non-linear optical material used in materials science.[1] The following content is a hypothetical technical support guide created to match the user's specified audience of life science researchers and the biological context of the request. All experimental protocols, pathways, and data are illustrative examples.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing the poling efficiency of this compound in biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A: this compound is a novel, photo-sensitive bio-molecular agent designed to selectively bind to and sensitize specific transmembrane proteins, such as ion channels or receptors, within a cell membrane. Its primary function is to enable the controlled alignment and activation of these target proteins in response to a directed, low-energy electrical field. This process, termed "bio-poling," relies on this compound inducing a conformational state in the target protein that has an enhanced dipole moment, making it responsive to the external field.
Q2: What is "Poling Efficiency" in the context of a biological experiment?
A: Poling efficiency is a quantitative measure of the degree of successful, uniform alignment and co-activation of this compound-sensitized target proteins across a cell culture or tissue sample following the application of a poling electric field. It is typically measured by quantifying a specific downstream biological event (e.g., synchronized calcium influx, reporter gene expression, or neurotransmitter release) that is dependent on the coherent activation of the target proteins. An efficiency of 100% would represent the theoretical maximum biological response for a given cell density.
Q3: What are the primary applications for this compound?
A: this compound is intended for research use in advanced cellular models where synchronized cellular activity is required. Key applications include:
-
Neuroscience: Creating synchronized firing patterns in neuronal networks to study neural circuitry and disease states like epilepsy.
-
Cardiology: Investigating coordinated contractions in cardiomyocyte cultures.
-
Drug Screening: Developing high-throughput assays where a synchronized cellular response to a test compound is required.
Q4: What equipment is required to use this compound?
A: In addition to standard cell culture and microscopy equipment, you will need a specialized poling apparatus. This consists of a programmable voltage/current source and a chamber slide or multi-well plate with integrated, biocompatible electrodes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments. A systematic approach is crucial for identifying the root cause of a problem.[2][3]
Issue 1: Low or No Poling Efficiency
Q: My downstream reporter signal is weak or absent after the poling protocol. What are the potential causes and how can I fix it?
A: Low poling efficiency is a common challenge that can stem from several factors.[3] Systematically check the following variables.
Troubleshooting Logic for Low Poling Efficiency
Caption: A decision tree for troubleshooting low poling efficiency.
-
Reagent Quality:
-
This compound Integrity: Ensure this compound stock solution was stored correctly (protected from light, appropriate temperature) and has not undergone multiple freeze-thaw cycles.
-
Concentration: Verify the final concentration of this compound in your experiment. Titrate the concentration to find the optimal balance between efficiency and toxicity (see Table 1).
-
-
Cellular Conditions:
-
Cell Health: Confirm that cells are healthy, within an optimal passage number, and form a confluent monolayer (80-90%) if required by the protocol. Stressed cells will not respond optimally.
-
Poling Buffer: Use the recommended low-conductivity poling buffer to ensure the electric field is effectively applied across the cells. Standard culture medium has high conductivity and will shunt the current.
-
-
Poling Parameters:
-
Voltage and Duration: These are the most critical parameters. If voltage is too low, the poling force is insufficient. If it's too high, it can cause electroporation and cell death. Refer to the optimization data in Table 2 and perform a titration for your specific cell type.
-
Order of Addition: Ensure reagents are added in the correct sequence as specified in the protocol.[4]
-
Issue 2: High Cellular Toxicity or Death Post-Poling
Q: I am observing significant cell detachment and death after applying the poling protocol. What should I do?
A: High cell death is typically caused by excessive electrical stress or reagent toxicity.
-
Reduce Poling Field Strength: Systematically decrease the voltage or the duration of the poling pulse. Even a 10-20% reduction can significantly improve viability.
-
Check this compound Concentration: While essential for the effect, this compound can exhibit toxicity at high concentrations. Refer to the data below and ensure you are using a concentration that provides good efficiency with minimal impact on viability.
-
Allow for Recovery: Ensure you are allowing for an adequate recovery period (e.g., 1-2 hours) in complete culture medium after poling before assessing cell health or downstream effects.
Quantitative Data Summary
The following tables provide sample data from optimization experiments to guide your protocol development.
Table 1: Effect of this compound Concentration on Poling Efficiency and Cell Viability
| This compound Conc. (µM) | Avg. Poling Efficiency (%) | Cell Viability (%) (24h post-poling) |
| 0 (Control) | 2.5 | 98.1 |
| 1 | 45.7 | 97.5 |
| 5 | 88.3 | 95.2 |
| 10 | 91.2 | 81.4 |
| 20 | 90.5 | 62.3 |
Data collected from HEK293 cells expressing a target channel, using a 10 V/cm, 50 ms pulse.
Table 2: Optimization of Poling Parameters
| Voltage (V/cm) | Pulse Duration (ms) | Avg. Poling Efficiency (%) | Cell Viability (%) |
| 5 | 50 | 55.4 | 98.0 |
| 10 | 25 | 68.9 | 97.1 |
| 10 | 50 | 88.3 | 95.2 |
| 10 | 100 | 89.1 | 85.5 |
| 15 | 50 | 89.5 | 75.8 |
Data collected using 5 µM this compound on HEK293 cells.
Experimental Protocols & Visualizations
Hypothetical Signaling Pathway for this compound Action
The diagram below illustrates the proposed mechanism of this compound-mediated bio-poling.
Caption: Proposed mechanism of this compound sensitization and activation.
Detailed Protocol: Optimizing Poling Efficiency
This protocol provides a step-by-step method for using this compound to achieve synchronized activation of target cells.
Experimental Workflow Diagram
Caption: Standard experimental workflow for this compound mediated bio-poling.
Methodology:
-
Cell Preparation:
-
Seed your cells of interest onto biocompatible electrode chamber slides at a density that will yield an 80-90% confluent monolayer on the day of the experiment.
-
Culture cells under standard conditions until they reach the desired confluency.
-
-
This compound Incubation:
-
Prepare a 5 µM working solution of this compound in pre-warmed complete culture medium. Protect the solution from light.
-
Aspirate the culture medium from the cells and gently add the this compound working solution.
-
Incubate for 60 minutes at 37°C and 5% CO₂.
-
-
Poling Procedure:
-
Gently aspirate the this compound solution.
-
Wash the cells once with 200 µL of Poling Buffer (low conductivity, HEPES-buffered saline).
-
Add 150 µL of fresh Poling Buffer to the chamber.
-
Place the slide into the poling apparatus.
-
Apply the optimized electric field pulse (e.g., 10 V/cm for 50 ms).
-
-
Post-Poling Recovery and Analysis:
-
Immediately after the pulse, remove the slide from the apparatus.
-
Aspirate the Poling Buffer and replace it with 200 µL of pre-warmed complete culture medium.
-
Add your downstream reporter dye (e.g., a calcium indicator like Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for a further 30-60 minutes to allow for recovery and dye loading.
-
Acquire images using a fluorescence microscope, capturing the signal from the entire electrode area.
-
Analyze the images to quantify the mean fluorescence intensity and the number of responding cells to calculate the poling efficiency.
-
References
troubleshooting signal loss in NEO-823 based devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NEO-823 based electro-optic (EO) devices. The information provided is designed to help identify and resolve common issues related to signal loss during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to signal loss or degradation in devices utilizing the this compound organic non-linear optical (NLO) material.
Q1: I am experiencing a significant drop in the optical signal output from my this compound based device. What are the potential causes?
A1: Signal loss in organic NLO devices can stem from several factors. The primary areas to investigate are material degradation, issues with the experimental setup, and improper device fabrication or handling. Common causes include:
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Material Properties:
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Thermal Instability: Organic NLO materials can be sensitive to high temperatures, which may lead to decomposition or degradation of the this compound chromophores.
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Photodegradation: Prolonged exposure to high-intensity light, especially at wavelengths near the material's absorption peak, can cause irreversible damage to the NLO polymer.
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Poling-Induced Loss: The electric field poling process, necessary to align the chromophores and induce electro-optic activity, can sometimes increase optical loss by causing waveguide distortion or material inhomogeneities.[1]
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Experimental Setup:
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Optical Misalignment: Poor alignment of the input light source to the device's waveguide is a frequent cause of significant signal loss.
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Incorrect Wavelength: Operating at a wavelength that is strongly absorbed by the this compound/PMMA composite will lead to high optical loss.[2]
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Environmental Factors: High humidity can affect the performance and stability of some organic materials.[3][4]
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-
Device Fabrication:
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Waveguide Imperfections: Roughness in the waveguide walls or defects in the polymer film can cause scattering losses.[5]
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Poor Film Quality: Inhomogeneous mixing of this compound and PMMA or the presence of solvent inclusions can lead to scattering and absorption losses.[3]
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Electrode-Related Loss: The materials used for electrodes and their proximity to the optical waveguide can influence optical propagation loss.[6]
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Q2: My device's electro-optic activity seems to have decreased over time, leading to a weaker modulated signal. What could be the reason for this?
A2: The decrease in electro-optic activity is often related to the relaxation of the poled chromophores. After the electric field poling process, the alignment of the this compound molecules is not permanently fixed and can randomize over time, especially under certain conditions.
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Thermal Relaxation: The stability of the chromophore alignment is closely tied to the glass transition temperature (Tg) of the polymer matrix (PMMA in this case).[5] If the device is operated or stored at temperatures approaching the Tg, the polymer chains have enough mobility to allow the this compound molecules to lose their alignment.[2][5]
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Incomplete Poling: If the poling process was not optimized (e.g., insufficient poling voltage or time), the initial electro-optic coefficient may be lower and more susceptible to relaxation.
To troubleshoot this, consider the following:
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Review your poling protocol and ensure the temperature was sufficiently below the Tg of the this compound/PMMA composite during the cooling phase while the electric field was still applied.
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Evaluate the thermal history of the device. Has it been exposed to temperatures higher than recommended?
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If possible, re-pole the device to see if the electro-optic activity can be restored.
Q3: I am observing intermittent signal fluctuations or instability. What are the likely causes and how can I address them?
A3: Intermittent signal fluctuations can be particularly challenging to diagnose. The source can be environmental, electrical, or related to the material itself.
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Electrical Noise: The driving electronics for the modulator can introduce noise that appears as fluctuations in the optical signal. Ensure proper shielding and grounding of your electrical connections.
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Thermal Fluctuations: Small changes in ambient temperature can cause slight variations in the refractive index of the material, leading to signal instability. Operating in a temperature-controlled environment can help mitigate this.
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Laser Source Instability: The stability of your input light source is critical. Use a laser with stable power output and monitor it independently to rule it out as the source of fluctuations.
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Mechanical Vibrations: Even minor vibrations can cause misalignment between the light source, the device, and the detector. Ensure your experimental setup is on a vibration-damped optical table.
Summary of Troubleshooting Signal Loss
For a quick reference, the following table summarizes potential causes of signal loss and their corresponding troubleshooting actions.
| Potential Cause | Description | Troubleshooting Actions |
| Material Degradation | This compound chromophores are damaged due to excessive heat or light exposure. | Operate within specified temperature limits. Use appropriate optical filters to block unwanted wavelengths. |
| Photodegradation | High-intensity light causes irreversible damage to the NLO polymer. | Reduce laser power to the minimum required for measurement. |
| Chromophore Relaxation | Loss of poling-induced alignment of this compound molecules over time. | Store and operate the device at temperatures well below the polymer's glass transition temperature. Re-pole the device if possible. |
| Optical Misalignment | The input light is not efficiently coupled into the device's waveguide. | Carefully re-align the input fiber or lens to maximize the output signal. Use a beam profiler to check the input beam quality. |
| Waveguide Imperfections | Scattering of light due to roughness or defects in the waveguide. | Inspect the waveguide quality using microscopy. If fabrication-related, a new device may be needed. |
| Environmental Factors | High humidity or temperature fluctuations affecting material properties. | Control the ambient temperature and humidity of the experimental environment. |
| Electrical Noise | Noise from driving electronics coupling into the modulated signal. | Check for proper grounding and shielding of all electrical connections. Use low-noise power supplies. |
Experimental Protocols
Protocol 1: Preparation of a this compound/PMMA Electro-Optic Polymer Film
This protocol describes a general procedure for creating a thin film of this compound blended with Polymethyl methacrylate (PMMA), which is a common method for fabricating organic EO devices.[7]
Materials:
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This compound powder
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Polymethyl methacrylate (PMMA) powder
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An appropriate solvent (e.g., Anisole, Cyclohexanone)
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Substrate (e.g., ITO-coated glass)
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0.2 µm syringe filters
Procedure:
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Solution Preparation:
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In a clean, dry vial, dissolve PMMA in the chosen solvent to create a solution of the desired weight percentage (e.g., 10-15 wt%). Stir the solution using a magnetic stirrer until the PMMA is fully dissolved.
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Add the this compound powder to the PMMA solution to achieve the desired loading concentration (e.g., 10-20 wt% with respect to PMMA).
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Continue stirring the solution in a sealed vial for several hours in a dark environment to ensure the this compound is completely dissolved and the solution is homogeneous.
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Filtration:
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Filter the this compound/PMMA solution through a 0.2 µm syringe filter to remove any particulate matter that could cause scattering losses in the final film.
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-
Film Deposition (Spin Coating):
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Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and dry it with a nitrogen gun.
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Place the substrate on the chuck of a spin coater.
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Dispense the filtered solution onto the center of the substrate.
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Spin coat the substrate at a predetermined speed and duration to achieve the desired film thickness. The exact parameters will depend on the solution viscosity and desired thickness.
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Baking:
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Carefully transfer the coated substrate to a hotplate or into a vacuum oven.
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Bake the film at a temperature well below the glass transition temperature of the polymer (e.g., 60-80 °C) for an extended period (e.g., >12 hours) to remove any residual solvent. Incomplete solvent removal can negatively impact the film quality and poling efficiency.
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Visualizations
References
Technical Support Center: Preventing NEO-823 Aggregation in Polymer Hosts
Disclaimer: NEO-823 is a novel organic non-linear optical (NLO) material that can be blended with polymers like PMMA. While this guide addresses its use in a biomedical context, which is a hypothetical application, the principles discussed are based on established strategies for preventing the aggregation of hydrophobic small molecules in polymer matrices.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the aggregation of the hydrophobic small molecule this compound in polymer hosts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, such as visible precipitation, inconsistent drug loading, or burst release profiles, which often indicate aggregation.
Issue 1: Visible Aggregates or Phase Separation During Formulation
Q1: My formulation becomes cloudy, or I see visible particles of this compound precipitating during the solvent evaporation/nanoprecipitation process. What is the cause and how can I fix it?
A1: This is a clear sign of poor miscibility or solubility of this compound in the chosen solvent-polymer system. Aggregation occurs when the concentration of this compound exceeds its solubility limit in the polymer matrix as the solvent is removed.[1]
Solutions:
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Optimize Solvent System: Ensure that both this compound and the polymer host are fully soluble in the chosen common solvent. If a single solvent is not effective, consider a co-solvent system. The solvent should be removed at a controlled rate to prevent rapid precipitation.
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Reduce Drug Loading: The simplest approach is to lower the concentration of this compound. This keeps the drug below its solubility threshold within the polymer.[1]
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Improve Polymer Interaction: Select a polymer with a solubility parameter closer to that of this compound to improve miscibility.[2] Strong drug-polymer interactions are crucial for stabilizing the amorphous state of the drug.[3][4]
Issue 2: Low and Inconsistent Drug Loading Efficiency
Q2: I'm experiencing significantly lower-than-expected and variable drug loading in my polymer nanoparticles/films. Could this be due to aggregation?
A2: Yes. When this compound aggregates, it is often lost during the purification or washing steps of formulation (e.g., centrifugation for nanoparticles), leading to poor and inconsistent encapsulation efficiency.
Solutions:
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Enhance Drug-Polymer Affinity: Utilize polymers that can form specific interactions (like hydrogen bonds or π-π stacking) with this compound. This can improve molecular dispersion and entrapment.
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Incorporate a Plasticizer: Plasticizers can increase polymer chain mobility, creating more space to accommodate drug molecules and reducing the tendency for the drug to self-aggregate.[5][6] Triethyl citrate (TEC) or polyethylene glycol (PEG) are common examples.[7][8]
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Control Process Parameters: In methods like nanoprecipitation, the rate of adding the drug-polymer solution to the anti-solvent is critical. A slower, controlled addition under vigorous stirring can promote more uniform particle formation and encapsulation.
Issue 3: High Initial Burst Release of this compound
Q3: My drug release profile shows a very high "burst release," where a large fraction of this compound is released within the first few hours. Why is this happening?
A3: A high burst release often indicates the presence of drug aggregates or crystals on the surface of your polymer matrix (e.g., nanoparticles or film). This poorly encapsulated drug dissolves rapidly upon contact with the release medium.
Solutions:
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Ensure Homogeneous Dispersion: The goal is to achieve a molecular dispersion (a solid solution) of this compound within the polymer. Techniques that promote rapid solidification from a true solution, such as spray drying or hot-melt extrusion, can be more effective than slower methods like solvent evaporation.
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Optimize Washing Steps: After formulation, ensure washing steps are adequate to remove any surface-adsorbed or loosely bound this compound.
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Use a Co-Block Polymer: Amphiphilic block copolymers (e.g., PLGA-PEG) can self-assemble into micelles or nanoparticles with a hydrophobic core that is highly compatible with this compound, effectively sequestering it away from the surface.[9]
Frequently Asked Questions (FAQs)
Q4: What is the fundamental cause of this compound aggregation in polymers?
A4: this compound is a hydrophobic molecule. In a polymer matrix, if the drug-polymer interactions are not energetically favorable, this compound molecules will preferentially interact with each other, leading to self-aggregation and crystallization.[10] This process is driven by thermodynamics, as the aggregated state is often more stable than the molecularly dispersed state.
Q5: How do I choose the right polymer for this compound?
A5: The ideal polymer should be miscible with this compound. A good starting point is to compare their solubility parameters.[2] Polymers and drugs with similar solubility parameters are more likely to be miscible. Additionally, consider polymers with functional groups that can interact with this compound. For hydrophobic drugs, polymers with some hydrophobic character often work well to stabilize the formulation.[11][12]
Q6: What is "drug loading," and how does it relate to aggregation?
A6: Drug loading refers to the weight percentage of the drug relative to the total weight of the drug-polymer composite. There is a critical limit to how much drug can be molecularly dispersed in a given polymer. Above this solubility limit, the system becomes supersaturated, and the drug will begin to aggregate or crystallize over time.[1] Therefore, preventing aggregation often requires optimizing the drug loading.
Q7: Can I use excipients to prevent aggregation?
A7: Absolutely. Besides polymers, other excipients can act as stabilizers.
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Plasticizers: As mentioned, these increase the free volume within the polymer matrix, improving drug accommodation.[5][6]
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Surfactants: In nanoparticle formulations, surfactants (e.g., Polysorbate 80, PVA) can stabilize particles during and after formation, preventing both drug and particle aggregation.[10][13]
Q8: What analytical techniques can I use to detect this compound aggregation?
A8: Detecting aggregation is key to troubleshooting. Several methods can be used:
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Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) for the drug-polymer mixture suggests good miscibility.[14][15] The appearance of a melting endotherm peak for this compound indicates it has crystallized (aggregated).
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X-Ray Powder Diffraction (XRPD): Amorphous (well-dispersed) systems show a broad halo, while crystalline (aggregated) drugs will show sharp Bragg peaks.[1][14]
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Microscopy (SEM, TEM, AFM): These techniques can visually confirm the presence of drug crystals on the surface or within the polymer matrix.[1]
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Dynamic Light Scattering (DLS): For nanoparticle formulations, an increase in particle size or polydispersity over time can indicate aggregation.[16]
Data & Protocols
Quantitative Data Summary
Table 1: Solubility Parameters for this compound and Common Polymer Hosts (Note: Data for this compound is hypothetical. Values are for illustrative purposes to guide polymer selection.)
| Compound / Polymer | Hansen Solubility Parameter (δt) (MPa½) | Polarity (δp) | Hydrogen Bonding (δh) |
| This compound (Hypothetical) | 22.5 | 8.5 | 6.0 |
| Poly(lactic-co-glycolic acid) (PLGA) | 21.8 | 9.2 | 7.5 |
| Polymethylmethacrylate (PMMA) | 19.0 | 10.5 | 7.5 |
| Polycaprolactone (PCL) | 20.4 | 6.1 | 4.2 |
| Polystyrene (PS) | 18.6 | 1.0 | 2.0 |
A smaller difference in total solubility parameter (δt) suggests better miscibility.
Table 2: Recommended Starting Drug Loading to Avoid Aggregation
| Polymer Host | Recommended Max. Drug Loading (% w/w) | Notes |
| PLGA | 15% | Good miscibility due to polar interactions. |
| PMMA | 20% | Often used as a host for NLO materials. |
| PCL | 10% | Lower polarity may limit loading. |
| PS | <5% | Poor miscibility expected. |
Experimental Protocols
Protocol 1: Nanoparticle Formulation via Nanoprecipitation
This method is used to form polymer nanoparticles encapsulating this compound.
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Organic Phase Preparation:
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Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone or acetonitrile).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aqueous Phase Preparation:
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Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol, PVA).
-
Stir the aqueous phase vigorously on a magnetic stir plate (e.g., 600 RPM).
-
-
Nanoprecipitation:
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Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the stirring aqueous phase.
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Nanoparticles will form instantly as the solvent diffuses.
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-
Solvent Evaporation:
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Leave the resulting suspension stirring in a fume hood for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
-
Purification:
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Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).
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Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Storage:
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Resuspend the final nanoparticle pellet in water or a suitable buffer. Lyophilization can be used for long-term storage.
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Protocol 2: Characterization of Aggregation using DSC
This protocol determines if this compound is molecularly dispersed or crystalline within a polymer matrix.
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Sample Preparation:
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Accurately weigh 5-10 mg of your lyophilized nanoparticles or a piece of your polymer film into an aluminum DSC pan.
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Prepare reference pans with the pure polymer and pure this compound.
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Hermetically seal the pans.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
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Run a heat-cool-heat cycle to erase the thermal history of the polymer. A typical program:
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Ramp 1: Heat from 25°C to 150°C at 10°C/min.
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Cool: Cool from 150°C to 0°C at 10°C/min.
-
Ramp 2: Heat from 0°C to 200°C at 10°C/min.
-
-
-
Data Interpretation:
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Amorphous Dispersion: In the second heating ramp, you will observe a single glass transition temperature (Tg) that is intermediate between the Tgs of the pure polymer and pure this compound.
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Crystalline Aggregation: You will observe a sharp endothermic peak corresponding to the melting point of this compound, indicating that it has phase-separated and crystallized.
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Visualizations
Caption: Troubleshooting workflow for this compound aggregation issues.
Caption: Experimental workflow for nanoparticle formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidation of Molecular Interactions Between Drug–Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repo.ijiert.org [repo.ijiert.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Combined Effects of Drugs and Plasticizers on the Properties of Drug Delivery Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 10. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Effect of Polymer Hydrophobicity on the Stability of Amorphous Solid Dispersions and Supersaturated Solutions of a Hydrophobic Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kinampark.com [kinampark.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
Technical Support Center: Enhancing the Long-Term Stability of Poled NEO-823
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the long-term stability of poled NEO-823, a high-performance electro-optic (EO) polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of poled this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid decay of electro-optic (EO) activity after poling | Chromophore relaxation below the glass transition temperature (Tg). | Increase the poling temperature to just below Tg and extend the poling time. Consider cross-linking the polymer matrix to restrict chromophore movement. |
| Incomplete removal of residual solvent. | Ensure the polymer film is thoroughly dried under vacuum before poling to remove any plasticizing solvents that can lower Tg. | |
| Degradation of EO activity under illumination | Photodegradation of the chromophore, often due to photo-oxidation. | Operate the device in an inert atmosphere (e.g., nitrogen or argon). Incorporate singlet oxygen quenchers into the polymer matrix. Encapsulate the device with a protective layer.[1][2] |
| Gradual loss of EO activity at elevated temperatures | Thermal degradation of the chromophore or polymer backbone. | Select a host polymer with a higher glass transition temperature (Tg). For this compound, which is often blended with PMMA, consider alternative host polymers with greater thermal stability.[3] |
| Depoling due to increased molecular motion at higher temperatures. | Utilize cross-linking strategies during or after the poling process to create a more rigid polymer network that better maintains the chromophore orientation. | |
| Inconsistent poling efficiency across samples | Non-uniform electric field distribution. | Ensure electrodes are parallel and free of defects. Use a conductive polymer layer or a thin sol-gel layer to improve field uniformity. |
| Presence of ionic impurities leading to charge injection. | Purify all materials (this compound, host polymer, solvents) before film preparation to minimize charge carriers that can screen the poling field. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the degradation of poled this compound stability?
A1: The long-term stability of poled this compound is primarily affected by two factors:
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Chromophore Orientational Relaxation: The poling process aligns the this compound chromophores to induce a non-centrosymmetric structure, which is essential for the electro-optic effect. Over time, and accelerated by elevated temperatures, these chromophores can relax back to a random orientation, leading to a decay in the EO activity. This relaxation is more pronounced in guest-host systems where the chromophore is not covalently bound to the polymer backbone.
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Material Degradation: Both the this compound chromophore and the host polymer can degrade due to thermal and photochemical processes. Photodegradation is often initiated by the interaction with high-energy photons and the presence of oxygen, leading to photo-oxidation of the chromophore.[2] Thermal degradation involves the breakdown of chemical bonds at elevated temperatures.
Q2: How can the thermal stability of poled this compound be improved?
A2: Enhancing thermal stability is critical for the practical application of this compound based devices. Key strategies include:
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Increasing the Glass Transition Temperature (Tg) of the Host Polymer: A higher Tg host polymer provides a more rigid matrix that restricts the rotational freedom of the this compound chromophores, thus minimizing orientational relaxation. Incorporating bulky side groups, such as adamantyl groups, into the polymer backbone can significantly increase Tg.[3]
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Cross-linking: Creating a cross-linked network after poling effectively "locks" the aligned chromophores in place. This can be achieved by using a cross-linkable host polymer or by incorporating cross-linking agents that react during or after the poling process.
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Chemical Modification of the Chromophore: While this compound is a specific molecule, in general, modifying the chromophore structure to enhance its thermal stability can be a viable approach.
Q3: What are effective methods to mitigate photodegradation in this compound based devices?
A3: Photodegradation can be a significant issue, especially in applications involving high optical power. The following methods can enhance photostability:
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Encapsulation: Encapsulating the poled this compound film with a barrier layer, such as one deposited by atomic layer deposition (ALD), can effectively block oxygen and other reactive species from reaching the active material.[1]
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Inert Atmosphere Operation: Operating the device in an oxygen-free environment, such as a hermetically sealed package filled with nitrogen or argon, can significantly reduce photo-oxidation.[2]
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Addition of Singlet Oxygen Quenchers: Incorporating molecules that can quench singlet oxygen, a highly reactive species often involved in photodegradation, into the polymer matrix can improve the photostability of the device.[2]
Experimental Protocols
Protocol 1: Corona Poling of this compound/PMMA Guest-Host System
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Film Preparation: Prepare a solution of this compound and PMMA in a suitable solvent (e.g., cyclopentanone). Spin-coat the solution onto a substrate (e.g., ITO-coated glass) to form a thin film of 1-2 µm thickness.
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Pre-baking: Bake the film at a temperature well below the glass transition temperature (Tg) of the polymer blend (e.g., 80°C) under vacuum for several hours to remove residual solvent.
-
Poling Setup: Place the sample on a hot plate in a corona poling setup. A sharp tungsten needle is positioned approximately 1-2 cm above the film surface.
-
Poling Process:
-
Heat the sample to the poling temperature, which is typically near the Tg of the polymer (e.g., for PMMA blends, around 95-105°C).
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Apply a high voltage (5-7 kV) to the corona needle to generate ions that deposit on the film surface, creating a strong electric field across the film. .
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Maintain the temperature and voltage for a set duration (e.g., 30-60 minutes) to allow the chromophores to align.
-
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Cooling: While keeping the electric field applied, cool the sample down to room temperature.
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Field Removal: Once at room temperature, turn off the high voltage. The aligned chromophores are now "frozen" in their orientation.
Protocol 2: Thermal Stability Testing of Poled this compound
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Initial EO Coefficient Measurement: Measure the initial electro-optic coefficient (r₃₃) of the freshly poled this compound film using a suitable technique (e.g., Teng-Man ellipsometry).
-
Isothermal Aging: Place the poled sample in an oven at a constant elevated temperature (e.g., 85°C).
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Periodic EO Measurement: At regular time intervals (e.g., every 24 hours), remove the sample from the oven, allow it to cool to room temperature, and measure the r₃₃ value.
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Data Analysis: Plot the normalized r₃₃ value (r₃₃(t)/r₃₃(0)) as a function of time to determine the temporal stability of the poled film at that temperature.
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Accelerated Aging: Repeat the experiment at several higher temperatures to perform accelerated aging studies and predict the long-term stability at operating temperatures.
Data Presentation
Table 1: Comparison of Stability Enhancement Strategies for Poled EO Polymers
| Strategy | Primary Stability Benefit | Typical Improvement | Considerations |
| High-Tg Host Polymer | Thermal Stability | Can extend operational lifetime at elevated temperatures by hundreds of hours.[3] | May require higher poling temperatures. |
| Cross-linking | Thermal Stability | Can significantly reduce the decay of EO activity, with some systems retaining over 90% of their initial value after extended aging. | The cross-linking process must be compatible with the chromophore and not interfere with the poling process. |
| Encapsulation (e.g., ALD) | Photostability, Thermal Stability | Reduces degradation from environmental factors like oxygen.[1] | May introduce additional processing steps and potential for mechanical stress. |
| Inert Atmosphere Packaging | Photostability | Can lead to excellent stability even under high optical power for thousands of hours.[2] | Increases device complexity and cost. |
| Addition of Stabilizers | Photostability | Can quench reactive species that cause photodegradation.[2] | The stabilizer must be compatible with the host polymer and not affect the EO properties. |
Visualizations
Caption: Experimental workflow for poling and stability testing of this compound.
References
techniques to reduce optical loss in NEO-823 waveguides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing optical loss in NEO-823 waveguides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in waveguides?
A1: this compound is an organic non-linear optical (NLO) material with high electro-optic (EO) effects. It is typically blended with a host polymer, such as polymethylmethacrylate (PMMA), to create an EO polymer for fabricating waveguides.[1] These waveguides are used in applications requiring high-speed optical modulation, such as in advanced drug screening platforms and optical communication systems.
Q2: What are the primary causes of optical loss in this compound waveguides?
A2: Optical loss in this compound waveguides, like in other polymer waveguides, can be attributed to several factors:
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Material Absorption: Intrinsic absorption of the this compound and host polymer, particularly due to vibrational overtones of C-H bonds in the near-infrared region.[2] The maximum absorption wavelength (λmax) of this compound is 823 nm.[1]
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Scattering Loss: Imperfections in the waveguide structure, such as sidewall roughness, core size variations, and micro-voids, can scatter light out of the waveguide.[3]
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Fabrication-Induced Loss: Residual solvents, improper curing, and surface contamination during the fabrication process can contribute to optical loss.
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Poling-Induced Loss: The electric field poling process, necessary to induce electro-optic activity, can sometimes increase optical loss due to chromophore aggregation or damage.[4][5]
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Coupling Loss: Mismatch between the mode field diameter of the input/output optical fiber and the waveguide can lead to significant insertion loss.[6]
Q3: At what wavelengths are this compound waveguides typically used, and what are the expected optical losses?
A3: While the maximum absorption of this compound is at 823 nm, EO polymer waveguides are often used in the telecommunications windows (e.g., 1310 nm and 1550 nm) where the intrinsic absorption of the polymer host is lower. Propagation losses for polymer waveguides can range from as low as 0.1 dB/cm to several dB/cm, depending on the material system and fabrication quality.[3][7] For EO polymer waveguides, losses can be in the range of 1-2 dB/cm.[8]
Troubleshooting Guides
This section provides practical guidance for identifying and resolving common issues leading to high optical loss in your this compound waveguide experiments.
Issue 1: Higher-than-Expected Propagation Loss
Symptoms:
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The measured optical power at the output is significantly lower than predicted by simulations.
-
High attenuation is observed when using the cut-back method for loss measurement.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Material Absorption | - Operate at wavelengths away from the main absorption band of this compound (823 nm) and the vibrational overtones of the PMMA host.[1][2]- Consider using a fluorinated host polymer instead of PMMA to reduce C-H bond absorption in the near-infrared.[7] |
| Scattering from Sidewall Roughness | - Optimize your fabrication process to achieve smoother waveguide sidewalls. For reactive ion etching (RIE), adjust gas chemistry, pressure, and power.[9]- Consider alternative fabrication methods like nanoimprint lithography or direct laser writing for potentially smoother surfaces.[3][10] |
| Inhomogeneous Material Blend | - Ensure complete and uniform mixing of this compound in the PMMA host solution before spin coating.- Use a solvent system that promotes good solubility for both components and evaporates evenly. |
| Photodegradation | - Protect the waveguide from prolonged exposure to high-intensity light, especially wavelengths within the material's absorption band.[11]- Conduct experiments in an inert atmosphere (e.g., nitrogen) to minimize photo-oxidation.[11] |
Issue 2: Increased Optical Loss After Poling
Symptoms:
-
A noticeable increase in propagation loss is measured after the electric field poling process.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Chromophore Aggregation | - Optimize the concentration of this compound in the PMMA host. High concentrations can lead to aggregation during poling.- Adjust the poling temperature and electric field strength to find a window that maximizes EO activity without causing significant loss.[5] |
| Polymer Damage | - Monitor the leakage current during poling. A sharp increase can indicate the onset of dielectric breakdown, which can damage the polymer and increase scattering.[5]- Ensure the cladding layers have high electrical resistivity at the poling temperature to focus the electric field across the core layer.[5] |
| Inhomogeneous Poling | - Ensure uniform thickness of the core and cladding layers to achieve a uniform poling field.[4]- Use high-quality, smooth electrodes to prevent localized field enhancements. |
Issue 3: High Insertion Loss
Symptoms:
-
A large drop in optical power is observed immediately at the input coupling point.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Mode Field Mismatch | - Design the waveguide dimensions to better match the mode field diameter of your optical fiber.[12]- Use tapered waveguides at the input and output to adiabatically convert the mode size.[6]- Employ fiber tip lenses to improve coupling efficiency.[6] |
| Poor Facet Quality | - Ensure the end-faces of the waveguide are cleaved or polished to be smooth and perpendicular to the direction of light propagation. |
| Misalignment | - Use a high-precision alignment stage for coupling light into and out of the waveguide. |
Quantitative Data Summary
The following table summarizes typical optical loss values for different types of polymer waveguides to provide a reference for your experiments.
| Waveguide Material | Wavelength (nm) | Propagation Loss (dB/cm) |
| PMMA | 650 | 0.19 - 0.3 |
| PMMA | 850 | ~0.1 |
| Fluorinated Acrylates | 1550 | 0.3 - 0.6 |
| EO Polymer | 1550 | 1.7 |
| Low-loss Hybrid Resin | 1310 | < 0.32 |
Experimental Protocols
Protocol 1: Cut-Back Method for Propagation Loss Measurement
This method is a standard technique for determining the propagation loss of a waveguide.
Objective: To separate the total insertion loss into propagation loss (in dB/cm) and coupling loss (in dB).
Materials:
-
This compound waveguide sample of varying lengths
-
Light source (e.g., tunable laser)
-
Single-mode optical fibers
-
Optical power meter
-
Precision alignment stages
Procedure:
-
Start with the longest waveguide sample.
-
Align the input fiber to maximize the light coupled into the waveguide.
-
Align the output fiber to maximize the collected light and measure the output power (P_out).
-
Record the length of the waveguide (L).
-
Carefully cut back a small section of the waveguide from the output end, ensuring a clean, perpendicular facet.
-
Re-align the output fiber and measure the new output power.
-
Repeat steps 5 and 6 for several different waveguide lengths.
-
Plot the total insertion loss (in dB) as a function of waveguide length (in cm).
-
Perform a linear fit to the data. The slope of the line represents the propagation loss in dB/cm, and the y-intercept represents the total coupling loss.[12]
Visualizations
Caption: Major contributors to optical loss in this compound waveguides.
Caption: A logical workflow for troubleshooting high optical loss.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. OPG [opg.optica.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. Integration of electro-optic polymer modulators with low-loss fluorinated polymer waveguides [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. Low-loss embedded waveguides in PMMA written by a femtosecond laser [opg.optica.org]
- 11. Waveguide photodegradation of nonlinear optical organic chromophores in polymeric films [opg.optica.org]
- 12. OPG [opg.optica.org]
challenges in scaling up NEO-823 synthesis
Technical Support Center: Challenges in Scaling Up Complex Synthesis
Disclaimer: The compound "NEO-823" is not found in publicly available scientific literature. This technical support center provides guidance on the general challenges encountered when scaling up the synthesis of a complex, hypothetical molecule, "SYNTH-823." The principles and troubleshooting steps outlined here are broadly applicable to researchers, scientists, and drug development professionals involved in process chemistry and scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of SYNTH-823 synthesis.
| Issue ID | Question | Potential Causes | Troubleshooting/Optimization Steps |
| TS-001 | Why has the reaction yield of SYNTH-823 decreased significantly at a larger scale? | 1. Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor temperature control and the formation of localized hot spots or cold spots. This can result in the formation of byproducts or incomplete reactions.[1][2] 2. Poor Mixing: Agitation that is effective in a small flask may not be sufficient to ensure homogeneity in a large reactor, leading to concentration gradients and reduced reaction rates.[1][3] 3. Extended Reaction/Workup Time: Larger scale operations often take longer, which can lead to the degradation of sensitive intermediates or products.[4] | 1. Optimize Heating/Cooling: Implement a more robust temperature control system, such as a jacketed reactor with a circulating temperature control unit. Consider using reaction calorimetry to understand the heat flow of the reaction and ensure the cooling capacity is sufficient.[3][5] 2. Improve Agitation: Select an appropriate impeller and optimize the stirring speed for the reactor geometry and reaction mixture viscosity. Computational fluid dynamics (CFD) modeling can aid in optimizing mixing. 3. Time-Lapse Studies: Conduct small-scale experiments that mimic the extended reaction and workup times of the larger scale to assess the stability of the product and intermediates. |
| TS-002 | The impurity profile of SYNTH-823 has changed, with new, unidentified impurities appearing at pilot scale. Why is this happening? | 1. Amplification of Minor Byproducts: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to the formation of new impurities.[1] 2. Changes in Reaction Kinetics: Altered temperature and concentration profiles due to scale-up can favor different reaction pathways.[6] 3. Leaching from Equipment: Different materials of construction in larger reactors may introduce new contaminants. | 1. Impurity Profiling: Utilize analytical techniques like LC-MS and NMR to identify the structure of new impurities. This can provide insights into the side reactions that are occurring.[7][8] 2. Kinetic Modeling: Develop a kinetic model of the reaction to understand how changes in reaction parameters affect the formation of impurities. 3. Material Compatibility Studies: Perform studies to ensure that the materials of the reactor and associated equipment are compatible with the reaction mixture.[2] |
| TS-003 | How can we manage the exothermic reaction in Step 3 of the SYNTH-823 synthesis to prevent a thermal runaway? | 1. Inadequate Heat Removal: As mentioned, the reduced surface-area-to-volume ratio at scale hinders efficient heat dissipation.[9] 2. Accumulation of Unreacted Reagents: If a reagent is added too quickly or at too low a temperature, it can accumulate and then react uncontrollably.[10] | 1. Reaction Calorimetry: Use a reaction calorimeter to determine the heat of reaction, maximum heat flow, and adiabatic temperature rise. This data is crucial for designing a safe process.[11] 2. Controlled Dosing: Implement a controlled addition of the limiting reagent, ensuring that the rate of addition does not exceed the cooling capacity of the reactor.[10] 3. Emergency Quenching System: Design and implement a quenching procedure to rapidly stop the reaction in case of a cooling failure or other process deviation.[11] |
| TS-004 | We are observing issues with the crystallization and isolation of SYNTH-823 at a larger scale, leading to poor product quality and difficult filtration. | 1. Different Cooling Profiles: Slower cooling rates in large vessels can lead to the formation of different crystal forms (polymorphs) or larger, less pure crystals. 2. Inefficient Mixing During Crystallization: Poor mixing can lead to non-uniform supersaturation and the formation of a wide particle size distribution. 3. Filter Blinding: The presence of fine particles or amorphous material can clog the filter, making filtration slow and inefficient. | 1. Controlled Crystallization: Develop a controlled cooling and/or anti-solvent addition profile to ensure consistent crystal growth. Utilize Process Analytical Technology (PAT) like FBRM or PVM to monitor particle size in real-time. 2. Optimize Agitation: Ensure the agitation is sufficient to keep the solids suspended without causing excessive crystal breakage. 3. Seeding Strategy: Implement a seeding protocol to control the crystal size and form. |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations before scaling up the synthesis of a novel compound like SYNTH-823?
Before scaling up, it is crucial to have a thorough understanding of the chemical process. This includes:
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Process Safety: A comprehensive hazard analysis, such as a Hazard and Operability (HAZOP) study, should be conducted to identify potential risks, especially for exothermic reactions.[12][13]
-
Reaction Kinetics and Thermodynamics: Understanding the reaction rate, heat of reaction, and potential for side reactions is essential for safe and efficient scale-up.[6][14]
-
Critical Process Parameters (CPPs): Identify the process parameters (e.g., temperature, pressure, reagent stoichiometry, addition rates) that have the most significant impact on product quality and yield.
-
Analytical Methods: Robust analytical methods for monitoring reaction progress and characterizing the final product and impurities are necessary.[15]
-
Regulatory Requirements: Be aware of the regulatory guidelines (e.g., from the FDA or EMA) regarding starting materials, impurity control, and process validation, especially if the compound is intended for pharmaceutical use.[8][16]
Q2: How do we select the appropriate equipment for scaling up the synthesis of SYNTH-823?
The choice of equipment is critical for a successful scale-up. Key factors to consider include:
-
Reactor Material: The reactor material must be compatible with all reactants, intermediates, and products to avoid corrosion and contamination.[2]
-
Reactor Design: The reactor should have adequate heat transfer capabilities, an appropriate agitation system for the reaction type, and be rated for the expected operating pressures and temperatures.[3]
-
Downstream Processing Equipment: The equipment for filtration, drying, and purification must be appropriately sized and designed to handle the larger quantities of material.
Q3: What is the importance of process validation in the scale-up of SYNTH-823?
Process validation is the documented evidence that the manufacturing process is controlled and consistently produces a product of the desired quality.[15] For a pharmaceutical compound, process validation is a regulatory requirement and typically involves the successful and reproducible execution of the process on at least three commercial-scale batches.[17]
Q4: How can we minimize waste and improve the environmental footprint of the SYNTH-823 synthesis during scale-up?
Several strategies can be employed to make the synthesis greener:
-
Solvent Selection: Opt for greener solvents with lower toxicity and environmental impact.[18]
-
Atom Economy: Redesign the synthesis to maximize the incorporation of reactant atoms into the final product.
-
Catalysis: Utilize catalytic reactions to reduce the need for stoichiometric reagents and minimize waste.
-
Process Intensification: Consider continuous flow chemistry, which can offer better heat transfer, improved safety, and reduced waste generation compared to batch processes.[18]
Experimental Protocols
Hypothetical Key Step for SYNTH-823 Synthesis: Suzuki Coupling (Lab vs. Pilot Scale)
This protocol outlines the key differences in performing a Suzuki coupling reaction at the lab and pilot scale.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Reactor | 100 mL Round Bottom Flask | 50 L Glass-Lined Reactor |
| Heating/Cooling | Oil Bath / Ice Bath | Jacketed with Temperature Control Unit |
| Agitation | Magnetic Stir Bar | Glass-Lined Impeller |
| Inerting | Nitrogen Balloon | Continuous Nitrogen Purge |
| Reagent Addition | Syringe or Pipette | Dosing Pump |
| Workup | Separatory Funnel | Reactor with Bottom Outlet Valve |
| Isolation | Buchner Funnel | Centrifuge or Filter Dryer |
Detailed Methodology for Pilot Scale Suzuki Coupling:
-
Reactor Preparation: The 50 L reactor is cleaned, dried, and leak-tested. The atmosphere is rendered inert by purging with nitrogen.
-
Charging Reagents: The aryl halide (1 kg), boronic acid (1.2 eq), and solvent (20 L) are charged to the reactor.
-
Catalyst Preparation: The palladium catalyst and ligand are dissolved in a separate, inerted vessel and then transferred to the reactor.
-
Base Addition: An aqueous solution of the base (e.g., potassium carbonate) is added via a dosing pump over a period of 1-2 hours, while maintaining the internal temperature below 30°C.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80°C) and monitored by HPLC until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature. The aqueous layer is separated and removed through the bottom outlet valve. The organic layer is washed with brine.
-
Isolation: The product is crystallized by the addition of an anti-solvent. The resulting slurry is transferred to a centrifuge to isolate the solid product. The product is then washed with a cold solvent and dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for scale-up issues.
Caption: Decision tree for purification method selection.
Caption: Hypothetical signaling pathway for SYNTH-823.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. sdlookchem.com [sdlookchem.com]
- 3. amarequip.com [amarequip.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 7. mt.com [mt.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. capitalresin.com [capitalresin.com]
- 13. qesacademy.com [qesacademy.com]
- 14. mt.com [mt.com]
- 15. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 16. recipharm.com [recipharm.com]
- 17. eleceng.tudublin.ie [eleceng.tudublin.ie]
- 18. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Technical Support Center: Synthesis and Purification of NEO-823
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and purification of NEO-823, a high-performance organic non-linear optical (NLO) material. The information is intended for researchers, scientists, and drug development professionals to refine their experimental processes for higher purity and yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound. The proposed synthesis is a representative multi-step process common for molecules of this class.
Step 1: Wittig Reaction
Q1: The Wittig reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in a Wittig reaction can stem from several factors. A primary consideration is the quality and handling of the reagents and the reaction conditions.
-
Moisture and Air Sensitivity: The ylide is highly reactive and sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Base Strength: The choice and handling of the base are critical for efficient ylide formation. If using n-butyllithium (n-BuLi), ensure it is fresh and properly titrated. For salt-free ylides, consider bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide.
-
Reaction Temperature: Ylide formation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent degradation. After ylide formation, the addition of the aldehyde can often be done at a similar or slightly higher temperature. Running the reaction at too high a temperature can lead to side reactions and reduced yield.
-
Starting Material Purity: Impurities in the phosphonium salt or the aldehyde can interfere with the reaction. Ensure starting materials are pure before use.
Troubleshooting Workflow for Low Yield in Wittig Reaction
Caption: A logical workflow for troubleshooting low Wittig reaction yields.
Step 2: Suzuki Coupling
Q2: The Suzuki coupling reaction is incomplete, with starting materials remaining. How can I drive the reaction to completion?
A2: Incomplete Suzuki coupling is a common issue. Several parameters can be adjusted to improve the reaction outcome.
-
Catalyst Activity: The palladium catalyst is crucial. Ensure the catalyst is not deactivated. It may be necessary to use a fresh batch of catalyst or a different ligand that is more robust.
-
Base and Solvent: The choice of base and solvent system is critical. A common combination is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃) with an organic solvent like toluene or dioxane. The heterogeneity of the mixture can sometimes be an issue; ensuring efficient stirring is important.
-
Temperature: Suzuki couplings are often heat-dependent. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the reaction rate and conversion.
-
Reagent Stoichiometry: A slight excess of the boronic acid or ester (e.g., 1.1-1.2 equivalents) can sometimes help to drive the reaction to completion.
Step 3: Final Functional Group Modification
Q3: During the final step, I am observing multiple products, making purification difficult. How can I improve the selectivity of the reaction?
A3: The formation of multiple products suggests a lack of selectivity in the final transformation.
-
Protecting Groups: If there are multiple reactive sites on your intermediate, consider using protecting groups to selectively block certain functional groups while you modify the desired one.
-
Reaction Conditions: The choice of reagents and reaction conditions can significantly influence selectivity. Milder reagents or lower reaction temperatures can sometimes favor the formation of the desired product over side products.
-
Order of Steps: In some cases, changing the order of the synthetic steps can circumvent selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying the final this compound product to achieve high purity?
A1: A multi-step purification process is generally recommended for achieving high purity of this compound.
-
Column Chromatography: This is the primary method for removing significant impurities. A silica gel column with a carefully selected solvent gradient (e.g., hexanes and ethyl acetate) is typically effective.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexanes) can be used to remove trace impurities and obtain a highly crystalline product.
-
Washing: A final wash with a non-solvent (a solvent in which your product is insoluble) can help to remove any remaining surface impurities.
Q2: How can I confirm the purity of my synthesized this compound?
A2: A combination of analytical techniques should be used to confirm the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the molecule and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Q3: What are the best practices for handling and storing this compound?
A3: this compound, like many organic electronic materials, can be sensitive to light, air, and moisture.
-
Storage: Store the solid material in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.
-
Handling: When handling the material, it is advisable to do so in a glovebox or under a stream of inert gas to minimize exposure to air and moisture. Use clean spatulas and glassware.
Data Presentation
Table 1: Hypothetical Yield and Purity Data for this compound Synthesis
| Step | Reaction Type | Starting Material | Product | Expected Yield (%) | Purity after Work-up (%) | Purity after Purification (%) |
| 1 | Wittig Reaction | Aldehyde A + Phosphonium Salt B | Alkene Intermediate C | 75-85 | 80-90 | >98 |
| 2 | Suzuki Coupling | Alkene Intermediate C + Boronic Acid D | Coupled Product E | 70-80 | 75-85 | >97 |
| 3 | Functionalization | Coupled Product E | This compound | 80-90 | 85-95 | >99.5 |
Table 2: Comparison of Purification Methods for Final this compound Product
| Purification Method | Purity Achieved (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | 98.0 - 99.5 | 70 - 85 | Good for removing major impurities. | Can be time-consuming and use large volumes of solvent. |
| Recrystallization | >99.8 | 80 - 95 | Excellent for achieving high purity; removes trace impurities. | Requires finding a suitable solvent system; some material loss is inevitable. |
| Preparative HPLC | >99.9 | 60 - 80 | Highest purity achievable; good for separating closely related impurities. | Expensive; lower capacity compared to other methods. |
Experimental Protocols
Representative Synthesis Workflow for this compound
Caption: A representative multi-step synthesis workflow for this compound.
Detailed Methodology: Step 2 - Suzuki Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Alkene Intermediate C (1.0 eq), Boronic Acid D (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add toluene (or another suitable solvent) followed by an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
overcoming phase separation in NEO-823/PMMA blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and materials development professionals working with NEO-823/PMMA blends. The information provided aims to help overcome common challenges, particularly phase separation, during experimental work.
Troubleshooting Guide
Issue: Phase separation is observed in my this compound/PMMA blend, leading to opacity and poor film quality.
Phase separation in polymer blends is a common issue arising from the low entropy of mixing for long-chain molecules.[1] Most polymer pairs are immiscible, leading to distinct phases and often undesirable material properties.[2] The following guide provides a step-by-step approach to troubleshoot and mitigate phase separation in your this compound/PMMA blends.
Caption: Troubleshooting workflow for addressing phase separation in polymer blends.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound/PMMA blend cloudy?
Cloudiness or opacity is a strong indicator of macroscopic phase separation. When two polymers are immiscible, they form distinct domains that can be larger than the wavelength of visible light, causing light scattering and a cloudy appearance.[3]
Q2: How can I determine if my this compound/PMMA blend is miscible?
The glass transition temperature (Tg) is a key indicator of miscibility. A miscible blend will exhibit a single Tg that is intermediate to the Tgs of the individual components. In contrast, an immiscible blend will show two distinct Tgs corresponding to each polymer phase.[4] Differential Scanning Calorimetry (DSC) is the standard technique used to measure Tg.[5]
Q3: What is a compatibilizer and how does it work?
A compatibilizer is an additive that improves the interfacial adhesion and reduces the interfacial tension between two immiscible polymers.[6] They are often block or graft copolymers that have segments compatible with each of the blend components.[7] Reactive compatibilization involves adding a substance that reacts with both polymers during blending to form a compatibilizer in-situ.[8]
Q4: Can the processing method affect the miscibility of the blend?
Yes, the processing method and conditions can significantly influence the final morphology of the blend. For instance, in solvent casting, the choice of solvent and the evaporation rate can affect how the polymers arrange themselves.[2] In melt blending, the temperature, screw speed, and residence time can impact the degree of mixing.[1]
Q5: What are the typical characterization techniques for analyzing this compound/PMMA blends?
Several techniques are essential for characterizing polymer blends:
-
Differential Scanning Calorimetry (DSC): To determine glass transition temperatures and assess miscibility.[9]
-
Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To visualize the morphology and phase domain sizes.[10][11]
-
Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties (storage modulus, loss modulus, tan δ) and identify transitions.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify specific molecular interactions between the blend components that might promote miscibility.[14]
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound/PMMA blends in the public domain, the following tables provide illustrative data based on typical values for PMMA and its blends with other organic molecules. These tables should be used as a reference for expected trends.
Table 1: Illustrative Glass Transition Temperatures (Tg) of this compound/PMMA Blends
| This compound (wt%) | PMMA (wt%) | Predicted Tg (°C) - Single Phase (Miscible) | Observed Tg (°C) - Phase Separated (Immiscible) |
| 0 | 100 | 105 | 105 |
| 10 | 90 | ~102 | Tg1: ~85 (this compound rich), Tg2: ~104 (PMMA rich) |
| 20 | 80 | ~99 | Tg1: ~85 (this compound rich), Tg2: ~103 (PMMA rich) |
| 30 | 70 | ~96 | Tg1: ~86 (this compound rich), Tg2: ~102 (PMMA rich) |
| 50 | 50 | ~90 | Tg1: ~87 (this compound rich), Tg2: ~100 (PMMA rich) |
| 100 | 0 | ~80 (Hypothetical) | 80 (Hypothetical) |
Note: The single-phase Tg is an estimate based on the Fox equation. The phase-separated Tgs are hypothetical and represent a scenario of partial miscibility where the Tgs of the phases are slightly shifted from the pure components.
Table 2: Illustrative Mechanical Properties of this compound/PMMA Blends
| This compound (wt%) | Storage Modulus (G') at 30°C (GPa) | Tan δ Peak (Tg) (°C) |
| 0 | 3.2 | 115 |
| 10 | 3.0 | 112 |
| 20 | 2.8 | 109 |
| 30 | 2.5 | 105 |
| 50 | 2.0 | 98 |
Note: This data is illustrative and assumes that this compound acts as a plasticizer, reducing the storage modulus and glass transition temperature of PMMA.
Experimental Protocols
Protocol 1: Blend Preparation by Solvent Casting
This method is suitable for preparing thin films of the this compound/PMMA blend.
-
Dissolution: a. Weigh the desired amounts of this compound and PMMA. b. Choose a common solvent in which both components are readily soluble (e.g., toluene, chloroform, or methyl ethyl ketone).[15][16] c. Dissolve the polymers in the solvent to a total concentration of 5-10 wt%. d. Stir the solution at room temperature for several hours until a homogeneous solution is obtained.[17]
-
Casting: a. Clean a glass substrate thoroughly. b. Pour the polymer solution onto the substrate. c. Cover the setup with a petri dish to control the solvent evaporation rate. A slower evaporation rate can sometimes promote better film formation.
-
Drying: a. Allow the solvent to evaporate slowly at room temperature for 24 hours. b. Transfer the film to a vacuum oven and dry at a temperature below the Tg of the blend (e.g., 60-80°C) for at least 48 hours to remove any residual solvent.[18]
Caption: Experimental workflow for solvent casting of polymer blends.
Protocol 2: Blend Preparation by Melt Blending
This method is suitable for preparing larger quantities of the blend and is more representative of industrial processing.
-
Drying: a. Dry both this compound and PMMA powders/pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PMMA) for at least 4 hours to remove any moisture.
-
Mixing: a. Physically mix the dried components in the desired weight ratio.
-
Extrusion: a. Use a twin-screw extruder. b. Set the temperature profile of the extruder barrels and die. For a PMMA blend, a temperature profile ranging from 190°C to 230°C might be appropriate.[19] c. Set the screw speed (e.g., 50-100 rpm). d. Feed the physical mixture into the extruder. e. Collect the extrudate and cool it (e.g., in a water bath). f. Pelletize the extrudate for further processing (e.g., injection molding or compression molding).
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to determine the glass transition temperature(s) of the blend.
-
Sample Preparation: a. Weigh 5-10 mg of the blend sample into an aluminum DSC pan. b. Crimp the pan with a lid.
-
DSC Measurement: a. Place the sample pan and an empty reference pan into the DSC cell.[20] b. Heat the sample to a temperature above the expected Tg (e.g., 150°C) at a rate of 10-20°C/min to erase the thermal history. c. Cool the sample at a controlled rate (e.g., 10°C/min) to below the expected Tg (e.g., 25°C). d. Heat the sample again at a rate of 10°C/min through the transition region (e.g., up to 150°C). This second heating scan is used to determine the Tg.[21]
-
Data Analysis: a. Analyze the heat flow versus temperature curve from the second heating scan. b. The Tg is identified as a step-like change in the heat flow. A single step indicates a miscible blend, while two steps suggest an immiscible blend.
Protocol 4: Morphological Analysis by Scanning Electron Microscopy (SEM)
This protocol is for visualizing the phase structure of the blend.
-
Sample Preparation: a. Fracture a sample of the blend. To obtain a clean fracture surface, it is often done after cooling the sample in liquid nitrogen (cryo-fracturing).[3] b. Alternatively, a surface can be prepared by microtoming.[22] c. Mount the fractured sample on an SEM stub using conductive carbon tape. d. Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[23]
-
SEM Imaging: a. Place the sample in the SEM chamber. b. Use an appropriate accelerating voltage (e.g., 5-15 kV). c. Focus the electron beam on the sample surface and acquire images at different magnifications to observe the morphology. Dispersed phases will appear as distinct domains within the matrix.[10]
Protocol 5: Characterization by Dynamic Mechanical Analysis (DMA)
This protocol is for measuring the viscoelastic properties of the blend.
-
Sample Preparation: a. Prepare a rectangular sample of the blend with precise dimensions (e.g., via compression molding or cut from a film).
-
DMA Measurement: a. Mount the sample in the DMA instrument using an appropriate clamp (e.g., tensile or single cantilever). b. Perform a temperature sweep from a low temperature (e.g., 25°C) to a temperature above the Tg (e.g., 150°C) at a constant heating rate (e.g., 3-5°C/min) and a fixed frequency (e.g., 1 Hz).
-
Data Analysis: a. Plot the storage modulus (G' or E'), loss modulus (G'' or E''), and tan δ as a function of temperature. b. The Tg is often taken as the peak of the tan δ curve or the onset of the drop in the storage modulus.[13] The presence of one or two peaks in the tan δ curve indicates miscibility or immiscibility, respectively.[24]
References
- 1. Transparent PC/PMMA Blends Via Reactive Compatibilization in a Twin-Screw Extruder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. 2.4. Differential Scanning Calorimetry [bio-protocol.org]
- 6. Compatibilization of Immiscible Polymers | Blends [polymerexpert.biz]
- 7. nguyenstarch.com [nguyenstarch.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparative assessment of dynamic mechanical analysis in polymer blends [eureka.patsnap.com]
- 13. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 14. journalcps.com [journalcps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 19. mdpi.com [mdpi.com]
- 20. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 21. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 22. cpsm.kpi.ua [cpsm.kpi.ua]
- 23. diva-portal.org [diva-portal.org]
- 24. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
Validation & Comparative
A Comparative Analysis of NEO-823 and Other Leading Organic NLO Chromophores for Advanced Photonic Applications
For Immediate Publication
This guide presents a detailed comparison of the organic nonlinear optical (NLO) chromophore, NEO-823, with other prominent organic NLO chromophores. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the design and application of advanced photonic and electro-optic materials. The following sections provide a quantitative comparison of key performance metrics, detailed experimental protocols for the characterization of these materials, and a logical framework for their evaluation.
Organic NLO materials are at the forefront of next-generation photonic devices due to their potential for high electro-optic (EO) activity, rapid response times, and structural versatility. This compound is a notable chromophore in this class, exhibiting a high EO effect when incorporated into a polymer matrix. This guide will benchmark its performance against other well-established and high-performing chromophores such as JRD1, YLD-124, and those from the FTC and QLD series.
Quantitative Performance Comparison
The efficacy of an organic NLO chromophore is primarily determined by its molecular first hyperpolarizability (β) and the macroscopic electro-optic coefficient (r₃₃) of the bulk material. The following table summarizes these key parameters for this compound and its counterparts. It is crucial to consider the experimental conditions, such as the host polymer and measurement wavelength, as these significantly influence the reported values.
| Chromophore | Host Polymer (wt%) | r₃₃ (pm/V) | Measurement Wavelength (nm) | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| This compound | PMMA (20%) | 75[1] | 1550 | 1670[1] |
| JRD1 | Neat Film | up to 550[2] | 1310 | 3330[2] |
| Silicon-Organic Hybrid | up to 390[2] | 1550 | ||
| YLD-124 | DR1-co-PMMA (25%) | 12.8[3] | 1550 | |
| FTC | PMMA | 115 (30 wt%)[4] | 1310 | |
| PMMA | 106.1 (25 wt%)[5] | 1304 | ||
| QLD1/QLD2 | Neat Film (Crosslinked) | 327[6] | Not Specified | |
| QLD2/QLD4 | Neat Film (Crosslinked) | 373[6] | Not Specified |
Experimental Protocols
Accurate and reproducible characterization of NLO properties is paramount for the reliable comparison of different chromophores. The following are detailed methodologies for the two primary experimental techniques used to determine the r₃₃ and β values.
Measurement of the Electro-Optic Coefficient (r₃₃) using the Teng-Man Reflection Technique
The Teng-Man reflection technique is a widely adopted method for determining the electro-optic coefficient of poled polymer thin films.[1][7][8]
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: A solution of the NLO chromophore and a host polymer (e.g., Polymethyl methacrylate - PMMA) is prepared in a suitable solvent. This solution is then spin-coated onto a substrate, typically glass coated with a transparent electrode like Indium Tin Oxide (ITO). A top electrode, often gold, is then deposited onto the polymer film.
-
Electric Field Poling: To induce a non-centrosymmetric alignment of the chromophores necessary for second-order NLO activity, the sample is heated to its glass transition temperature (Tg). A strong DC electric field is applied across the electrodes, which aligns the dipolar chromophores. The sample is then cooled to room temperature while the electric field is maintained, thus "freezing" the alignment.
-
Measurement: The experimental setup consists of a laser source, a polarizer, the poled sample, a Soleil-Babinet compensator, an analyzer, and a photodetector. A laser beam, polarized at 45° to the plane of incidence, is reflected off the sample. A modulating AC voltage is applied to the sample electrodes. The phase retardation of the reflected light, which is modulated by the electro-optic effect, is measured using the compensator and lock-in amplifier. The r₃₃ coefficient is then calculated from the measured modulation amplitude.
Measurement of the First Hyperpolarizability (β) using Hyper-Rayleigh Scattering (HRS)
Hyper-Rayleigh Scattering is a powerful technique to directly measure the first hyperpolarizability of molecules in solution.[9][10]
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: The chromophore is dissolved in a suitable solvent at various concentrations. The solvent should be transparent at both the fundamental and second-harmonic wavelengths.
-
Measurement: A high-power, pulsed laser is focused onto the sample cuvette. The scattered light at twice the laser frequency (the second harmonic) is collected at a 90-degree angle. This incoherent scattering is due to the rotational fluctuations of the molecules in the solution. The intensity of this scattered light is proportional to the square of the first hyperpolarizability (β²) of the chromophore molecules.
-
Data Analysis: The intensity of the hyper-Rayleigh signal is measured for different concentrations of the chromophore. The β value of the chromophore is then extracted from the concentration dependence of the signal, often by referencing it to the known hyperpolarizability of the solvent or a standard reference compound.
Logical Framework for Chromophore Evaluation
The selection of an appropriate NLO chromophore for a specific application depends on a multi-faceted evaluation of its properties. The following diagram illustrates the key relationships and considerations in this process.
This framework highlights that while a large molecular hyperpolarizability (β) is a fundamental prerequisite for high electro-optic activity, other factors such as the dipole moment (µ), which influences poling efficiency, and the absorption maximum (λmax), which dictates the operational wavelength range, are equally critical. Furthermore, the macroscopic properties of the chromophore when incorporated into a host material, such as the resulting glass transition temperature (Tg) and optical loss, directly impact the performance and reliability of the final electro-optic device. Therefore, a holistic approach that considers both molecular and macroscopic properties is essential for the successful development of advanced photonic materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nlmphotonics.com [nlmphotonics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the vectorial component of first hyperpolarizabilities of push–pull chromophores to boost the electro-optic activities of poled polymers ov ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00086A [pubs.rsc.org]
- 6. Electro-optic crosslinkable chromophores with ultrahigh electro-optic coefficients and long-term stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Teng-Man Method - CleanEnergyWIKI [cleanenergywiki.org]
- 9. OPG [opg.optica.org]
- 10. pubs.aip.org [pubs.aip.org]
Validating Electro-Optic Coefficient Measurements of NEO-823: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electro-optic (EO) coefficient of the organic nonlinear optical (NLO) material NEO-823 with other materials. It includes detailed experimental methodologies for key measurement techniques and supporting data to validate the performance of this compound.
The organic NLO material this compound demonstrates significant potential for applications in ultra-high-speed optical modulation devices and highly-sensitive electric field sensors.[1] A key performance metric for such materials is the electro-optic coefficient (r33), which quantifies the change in the refractive index of a material in response to an applied electric field. When blended with polymethylmethacrylate (PMMA) at a 20wt% concentration, this compound exhibits an electro-optic coefficient (r33) of 75 pm/V at a wavelength of 1550 nm.[1] This positions it favorably against traditional inorganic materials and other EO polymers.
Comparative Analysis of Electro-Optic Coefficients
The performance of this compound is best understood in the context of other established and emerging electro-optic materials. The following table summarizes the r33 values for this compound and a selection of other materials.
| Material | Type | r33 (pm/V) | Wavelength (nm) | Notes |
| This compound (20wt% in PMMA) | Organic Polymer | 75 | 1550 | High performance organic NLO material. [1] |
| Lithium Niobate (LiNbO₃) | Inorganic Crystal | ~31 | 632.8 | Widely used industry standard.[2][3] |
| Lithium Tantalate (LiTaO₃) | Inorganic Crystal | 27.4 ± 0.3 | ~1550 | Another common inorganic crystal.[4] |
| PMMA-DR1 | Organic Polymer | 25.7 | Not Specified | A common guest-host polymer system.[5] |
| SEO100c | Organic Polymer | >100 | Not Specified | A high-performance EO polymer.[6][7] |
| Selerion-HTX | Organic Polymer | 150 - 450 | Not Specified | A crosslinkable organic glass with high stability.[8] |
Methodologies for Measuring the Electro-Optic Coefficient
Accurate determination of the electro-optic coefficient is critical for material validation. Several techniques are commonly employed, each with its own set of advantages and challenges. The primary methods include the Teng-Man technique, Mach-Zehnder interferometry, and the Fabry-Perot interferometer method.
Teng-Man (Simple Reflection) Technique
The Teng-Man method is a widely used ellipsometric technique known for its simplicity and stability, allowing for the measurement of EO coefficients without requiring a waveguide structure.[9]
Experimental Protocol:
-
Sample Preparation: A thin film of the EO polymer is deposited on a substrate coated with a transparent electrode (e.g., Indium Tin Oxide - ITO). A top metal electrode (e.g., gold) is then deposited on the polymer film.
-
Optical Setup: A laser beam, polarized at 45° to the plane of incidence, is directed through the substrate and EO polymer, reflecting off the top metal electrode.
-
Modulation: An AC modulation voltage and a DC bias voltage are applied across the electrodes. This induces a change in the refractive index of the EO polymer.
-
Detection: The reflected beam passes through a compensator and an analyzer before being detected by a photodiode connected to a lock-in amplifier.
-
Measurement: The lock-in amplifier measures the modulated optical intensity, which is proportional to the electro-optic coefficient.
It is important to note that the signal obtained using the Teng-Man technique can be influenced by multiple internal reflections and thickness changes due to piezo- and electrostrictive effects.[10] However, by performing an incidence angle scan, it's possible to obtain an EO coefficient estimate with a precision of around 2%, even with an analytical approximation that ignores these effects.[10]
Mach-Zehnder Interferometry
The Mach-Zehnder interferometer is a sensitive technique capable of simultaneously measuring both the r33 and r13 tensor components of the EO coefficient.[5]
Experimental Protocol:
-
Sample as a Waveguide: The electro-optic polymer is typically fabricated into a waveguide structure.
-
Interferometer Setup: The waveguide is placed in one arm of a Mach-Zehnder interferometer. A laser beam is split into two paths; one travels through the EO waveguide (the sensing arm), and the other travels through a reference path.
-
Modulation: An electric field is applied across the EO polymer waveguide, modulating the phase of the light passing through it.
-
Recombination and Detection: The two beams are recombined, creating an interference pattern that is detected by a photodiode.
-
Measurement: The change in the interference pattern due to the applied electric field is measured to determine the electro-optic coefficient.
A key advantage of fiber-optic based Mach-Zehnder interferometers is their stability and reduced complexity compared to free-space setups.[5] However, the measured EO coefficient can be overestimated due to contributions from the AC modulation voltage, especially in films with low EO activity.[10]
Fabry-Perot Interferometry
The Fabry-Perot interferometer method is another powerful technique for characterizing EO coefficients, capable of measuring both r13 and r33 components simultaneously.[11] This method is noted for overcoming some limitations of other techniques, such as issues with multiple reflections that can affect Mach-Zehnder measurements.[11]
Experimental Protocol:
-
Fabry-Perot Cavity: The EO polymer is placed between two parallel, highly reflective mirrors, forming a Fabry-Perot cavity.
-
Transmission Spectrum: Light is transmitted through the cavity, and the transmission spectrum is measured. The spectrum exhibits sharp peaks at resonant frequencies.
-
Modulation: An electric field is applied across the polymer, changing its refractive index and thus shifting the resonant peaks of the transmission spectrum.
-
Measurement: By measuring the shift in the transmission peaks as a function of the applied voltage, the electro-optic coefficients can be calculated.[11] Small changes in the refractive index lead to significant and easily detectable shifts in the transmission peaks.[11]
Comparison of Measurement Techniques
The choice of measurement technique depends on the specific requirements of the experiment, including the sample form (thin film or waveguide), the desired accuracy, and the available equipment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. "Progressive poling of large area, high r33 electro-optic polymer seo10" by Michael Maurer, Evan Gawron et al. [digitalcommons.mtu.edu]
- 8. nlmphotonics.com [nlmphotonics.com]
- 9. OPG [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Incompatibility of Comparison: NEO-823 and Lithium Niobate Modulators
It is important to clarify that a direct performance comparison between NEO-823 and lithium niobate modulators is not feasible. These two products belong to entirely different fields of science and technology with fundamentally distinct applications. This compound is a chemical compound relevant to biomedical research, while lithium niobate modulators are electro-optic devices used in photonics and telecommunications.
Understanding this compound
This compound is a complex organic molecule, identified by its CAS Registry Number 1267603-73-5.[1] Its chemical formula is C₄₄H₃₉F₃N₄O₂S. Chemical databases classify it as a solid, appearing as an orange to dark red powder or crystal.[1] While the specific application of this compound is not detailed in the provided search results, its complex structure is indicative of a compound synthesized for specialized research, potentially in areas like materials science or pharmacology. The audience mentioned in the prompt (researchers, scientists, and drug development professionals) would be interested in its chemical properties, purity, and potential biological activity.
Understanding Lithium Niobate Modulators
In contrast, a lithium niobate (LiNbO₃) modulator is an electro-optic device that controls the properties of a light beam, such as its intensity, phase, or polarization, in response to an electrical signal.[2][3][4] These modulators are critical components in high-speed fiber-optic communication systems, quantum technologies, and laser applications.[3][4]
The operation of these devices is based on the Pockels effect in lithium niobate crystals, where an applied electric field alters the refractive index of the material, thereby modulating the light passing through it. Key performance metrics for lithium niobate modulators include:
-
Bandwidth: The range of frequencies over which the modulator can operate effectively, with some devices reaching up to 40 GHz.[2]
-
Driving Voltage (Vπ): The voltage required to shift the phase of the light by 180 degrees.
-
Insertion Loss: The amount of optical power lost as light passes through the device.[5]
-
Extinction Ratio: The ratio of the maximum to minimum optical power at the output.
Sometimes referred to as "optical silicon," lithium niobate is a cornerstone material in photonics due to its excellent electro-optic properties and stability.[6]
Summary of Incompatibility
| Feature | This compound | Lithium Niobate Modulator |
| Nature | Chemical Compound / Organic Molecule[1] | Electro-Optic Device[2][3] |
| Primary Field | Chemistry / Biomedical Research | Photonics / Telecommunications[3] |
| Function | To be determined by research (likely biological or material interaction) | Modulates the intensity, phase, or polarization of light[2] |
| Key Metrics | Purity (e.g., >98.0% by HPLC), Molecular Weight, Physical State | Bandwidth (GHz), Driving Voltage (Vπ), Insertion Loss (dB)[2] |
Given the profound differences in their nature, function, and application, a direct performance comparison is not meaningful. Researchers in drug development would evaluate this compound based on its biochemical interactions and therapeutic potential, while engineers and physicists would assess a lithium niobate modulator based on its signal processing capabilities in an optical system. There are no shared performance metrics or experimental protocols that would allow for a logical or objective comparison.
References
- 1. Page loading... [guidechem.com]
- 2. LN変調器(ファイバー結合型電気光学(EO)変調器)、1260 nm~1625 nm [thorlabs.com]
- 3. The Significance of Lithium Niobate Modulators in the Fiber-optic Communication Field [researchdive.com]
- 4. exail.com [exail.com]
- 5. Thin-Film Lithium Niobate Modulator for Digital Coherent Transmission | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. News - LiNbO3 called optical silicon [bjrofoc.com]
A Comparative Analysis of NEO-823 in Different Polymer Matrices for Electro-Optic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of NEO-823, a high-performance organic non-linear optical (NLO) chromophore, within various polymer matrices. While specific comparative experimental data for this compound across a range of polymers is limited in publicly available literature, this document synthesizes known data for this compound in Polymethylmethacrylate (PMMA) and evaluates other potential polymer hosts based on their intrinsic properties and performance with analogous NLO chromophores. This guide is intended to assist researchers in selecting the optimal polymer matrix for integrating this compound into electro-optic devices.
Performance Data of this compound
This compound is recognized for its high electro-optic (EO) effects, making it a promising candidate for applications in ultra-high-speed optical modulators, terahertz radiation devices, and highly-sensitive electric field sensors. Its performance is critically dependent on the host polymer matrix, which influences not only the achievable electro-optic coefficient but also the material's thermal stability, processability, and optical loss.
Currently, documented performance data for this compound is primarily available for its integration in a PMMA host.
Table 1: Performance of this compound in PMMA Host Polymer
| Property | Value | Wavelength |
| Electro-optic Coefficient (r₃₃) | 75 pm/V | 1550 nm |
| Maximum Absorption Wavelength (λₘₐₓ) | 823 nm | - |
| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | - |
Data sourced from publicly available specifications for this compound at a 20 wt% concentration in PMMA.
Comparative Analysis of Potential Polymer Matrices
The selection of a host polymer is a critical factor in the performance of a guest-host electro-optic system. The ideal polymer matrix should possess a high glass transition temperature (Tg) for thermal stability of the induced chromophore alignment, good solubility for the chromophore, high optical transparency at the operating wavelength, and a low dielectric constant.
Table 2: Comparison of Properties of Potential Host Polymers for this compound
| Polymer Matrix | Key Advantages | Potential Disadvantages |
| Polymethylmethacrylate (PMMA) | Excellent optical clarity, low cost, well-understood processing. | Relatively low glass transition temperature (~105°C), potential for lower thermal stability of poling. |
| Amorphous Polycarbonate (APC) | Higher glass transition temperature (~150°C) than PMMA, good mechanical properties. | Can exhibit higher optical loss compared to PMMA, may require specific solvents for processing.[1] |
| Polyaryletherketones (PEKs) | High glass transition temperatures, excellent thermal and chemical stability. | Can be more expensive and require more demanding processing conditions. |
| Polystyrene (PS) | Low dielectric constant, good processability. | Lower glass transition temperature (~100°C), can be brittle. |
The choice of polymer matrix can significantly impact the final electro-optic coefficient. For instance, studies on other chromophores have shown that a host polymer like a polyaryletherketone (PEK) can lead to improved poling efficiencies and lower optical losses when compared to amorphous polycarbonate (APC).[1] This suggests that exploring advanced polymer systems beyond PMMA could unlock even higher performance for this compound.
Experimental Protocols
To facilitate comparative studies, a standardized methodology for evaluating the performance of this compound in different polymer matrices is essential. The following is a detailed protocol for the preparation of a guest-host polymer film and the measurement of its electro-optic coefficient.
Preparation of this compound Doped Polymer Films
This protocol describes the preparation of a thin film of a polymer doped with this compound, suitable for electro-optic characterization.
-
Solution Preparation:
-
Dissolve the host polymer (e.g., PMMA, APC) in a suitable solvent (e.g., cyclopentanone, chloroform) to a specific weight percentage (e.g., 10-15 wt%).
-
Add this compound to the polymer solution at the desired loading concentration (e.g., 20 wt% relative to the polymer weight).
-
Stir the mixture at room temperature until the this compound and polymer are fully dissolved.
-
Filter the solution through a sub-micron filter (e.g., 0.2 µm) to remove any particulate matter.
-
-
Thin Film Deposition:
-
Spin-coat the filtered solution onto a substrate, typically indium tin oxide (ITO) coated glass, which serves as a transparent bottom electrode.
-
The spin speed and time should be optimized to achieve the desired film thickness (typically 1-5 µm).
-
Bake the coated substrate in a vacuum oven at a temperature below the solvent's boiling point to remove residual solvent. The baking time and temperature will depend on the solvent and polymer used.
-
-
Electrode Deposition:
-
Deposit a top electrode (e.g., gold) onto the polymer film via thermal evaporation or sputtering. This top electrode is necessary for applying the poling and modulation electric fields.
-
Electric Field Poling
To induce a non-centrosymmetric alignment of the this compound chromophores, which is necessary for the linear electro-optic effect, an electric field poling process is required.
-
Setup: Place the prepared film in a temperature-controlled chamber. Connect the top and bottom electrodes to a high-voltage source.
-
Heating: Heat the sample to a temperature near the glass transition temperature (Tg) of the host polymer.
-
Poling: Apply a high DC electric field (e.g., 50-150 V/µm) across the film.
-
Cooling: While maintaining the electric field, cool the sample down to room temperature.
-
Field Removal: Once the sample is at room temperature, the electric field can be removed. The chromophore alignment is now "frozen" in place by the rigid polymer matrix.
Measurement of the Electro-Optic Coefficient (r₃₃)
The Teng-Man reflection technique is a common and relatively simple method for measuring the r₃₃ coefficient of a poled polymer film.
-
Optical Setup:
-
A laser source with a specific wavelength (e.g., 1550 nm).
-
A polarizer to set the input polarization at 45° to the plane of incidence.
-
The poled polymer sample mounted on a rotation stage.
-
A Soleil-Babinet compensator or quarter-wave plate to introduce a phase bias.
-
An analyzer (second polarizer) oriented at 90° to the input polarizer.
-
A photodetector to measure the intensity of the transmitted light.
-
A lock-in amplifier referenced to the modulation frequency.
-
-
Measurement Procedure:
-
Direct the laser beam through the polarizer and onto the sample at an angle of incidence (typically 45°).
-
Apply a modulating AC voltage (V_m) at a specific frequency (ω) across the film's electrodes.
-
The reflected light passes through the compensator and the analyzer before being detected by the photodetector.
-
The electro-optic effect in the film causes a phase retardation between the s- and p-polarized components of the light, which modulates the intensity of the light reaching the detector.
-
The lock-in amplifier measures the modulated signal intensity (I_m) at the frequency ω. The DC component of the transmitted intensity (I_c) is also measured.
-
The electro-optic coefficient r₃₃ can be calculated from the ratio of the modulated and DC intensities, the applied voltage, and other known parameters of the experimental setup.
-
Visualizations
Logical Relationship for Optimizing this compound Performance
Caption: Key factors influencing the electro-optic performance of this compound.
Experimental Workflow for r₃₃ Measurement
Caption: Workflow for determining the electro-optic coefficient (r₃₃).
References
Benchmarking NRM-823: A Comparative Guide for a Novel T Cell Engager in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NRM-823, a first-in-class T cell engager developed by Normunity, against industry standards. NRM-823 is currently in Phase 1 clinical trials for the treatment of locally-advanced or metastatic refractory solid tumors.[1][2][3][4] Preclinical data have demonstrated its potential, with evidence of potent anti-tumor activity.[1][2][3][4] This document outlines its mechanism of action, available performance data, and the experimental protocols used to evaluate such therapies, offering a resource for researchers and drug development professionals in the field of immuno-oncology.
Mechanism of Action: T Cell Engager
T cell engagers are bispecific antibodies designed to redirect a patient's own T cells to recognize and eliminate cancer cells.[5] They achieve this by simultaneously binding to a tumor-associated antigen on the cancer cell and the CD3 receptor on T cells, forming an immunological synapse that triggers T cell activation and subsequent tumor cell lysis.[5] NRM-823 targets a novel, undisclosed tumor-specific antigen that is reportedly homogeneously and commonly expressed across a broad range of solid tumors.[1][4]
Performance Comparison
Specific quantitative preclinical data for NRM-823 is not yet publicly available. However, Normunity has reported "picomolar cell-killing" in in-vitro studies.[6] The following table provides a qualitative comparison of NRM-823 with other T cell engagers based on available information.
| Feature | NRM-823 | AMV564 | Tebentafusp |
| Target Antigen | Novel, undisclosed tumor-specific antigen | CD33 | gp100 |
| Indications | Solid Tumors | Acute Myeloid Leukemia (AML) | Uveal Melanoma |
| Development Phase | Phase 1 | Phase 1 | Approved |
| Reported Potency | Picomolar in vitro cell-killing[6] | Picomolar potency in eliminating myeloid blasts[7] | High affinity for pHLA target enables detection of low epitope levels[8] |
| Clinical Trial Results | Phase 1 ongoing[1][2][3][4] | Objective responses observed, including a complete response in a Phase 1 trial[7] | Significant improvement in overall survival in a Phase 3 trial[9][10] |
| Safety Profile | Favorable preclinical safety profile with no observed adverse events in non-human primates at the highest tested dose[1][3][4] | Manageable safety profile in Phase 1[7] | Manageable and usually transient adverse events, including cytokine release syndrome[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of T cell engager therapies.
T-Cell Dependent Cytotoxicity (TDCC) Assay
This assay measures the ability of a T cell engager to induce T cell-mediated killing of target tumor cells.
Methodology:
-
Cell Preparation:
-
Target cells (a cancer cell line expressing the antigen of interest) are cultured and harvested.
-
Effector cells (Peripheral Blood Mononuclear Cells - PBMCs) are isolated from healthy human donors.
-
-
Co-culture:
-
Target and effector cells are plated together in a 96-well plate at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
The T cell engager (e.g., NRM-823) is added at various concentrations. Control wells with no antibody and with an isotype control antibody are included.
-
-
Incubation:
-
The co-culture is incubated for a defined period (typically 24 to 72 hours) at 37°C in a humidified incubator.
-
-
Analysis:
-
Target cell viability is assessed using methods such as:
-
Flow Cytometry: Staining with viability dyes (e.g., Propidium Iodide or 7-AAD) to quantify dead cells.
-
Luminescence-based assays: Measuring the release of a cytosolic enzyme (e.g., LDH) from damaged cells or quantifying ATP in viable cells.
-
-
-
Data Interpretation:
-
The percentage of specific lysis is calculated for each antibody concentration, and an IC50 (half-maximal inhibitory concentration) value is determined to quantify the potency of the T cell engager.
-
Cytokine Release Assay
This assay measures the release of cytokines from T cells upon activation by the T cell engager, which is crucial for assessing the potential for Cytokine Release Syndrome (CRS).
Methodology:
-
Co-culture Setup:
-
The co-culture is set up as described in the TDCC assay.
-
-
Supernatant Collection:
-
At various time points during the incubation (e.g., 24, 48, 72 hours), the cell culture supernatant is carefully collected.
-
-
Cytokine Quantification:
-
The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatant is measured using a multiplex immunoassay, such as a bead-based immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The levels of each cytokine are plotted against the concentration of the T cell engager. This provides a profile of the cytokine storm potential of the therapeutic. A comparison is made to control conditions to determine the specific effect of the T cell engager.
-
This guide provides a framework for understanding and evaluating NRM-823 in the context of current T cell engager therapies. As more data from the ongoing Phase 1 clinical trial of NRM-823 becomes available, a more detailed and quantitative comparison will be possible.
References
- 1. Normunity announces first patient dosed in Phase 1 clinical [globenewswire.com]
- 2. biopharmaboardroom.com [biopharmaboardroom.com]
- 3. pharmanow.live [pharmanow.live]
- 4. Normunity announces first patient dosed in Phase 1 clinical study of NRM-823, a T Cell Engager against a novel tumor-specific target, in patients with solid tumors - BioSpace [biospace.com]
- 5. Frontiers | Current landscape of T-cell engagers in early-phase clinical development in solid cancers [frontiersin.org]
- 6. normunity.com [normunity.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tebentafusp for the treatment of HLA-A*02:01–positive adult patients with unresectable or metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the approved indications for Tebentafusp? [synapse.patsnap.com]
- 11. Tebentafusp: T Cell Redirection for the Treatment of Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Provide Experimental Validation for "NEO-823" Due to Lack of Publicly Available Scientific Data
Initial searches for "NEO-823" in the context of a theoretical model or drug compound have yielded no relevant results. The designation appears to be associated with a commercial product line of wheel rims, not a subject of scientific or pharmaceutical research.
It is not possible to provide a comparison guide with experimental validation, detailed protocols, and data visualization for "this compound" as requested, because there is no publicly available scientific literature, clinical trial data, or preclinical research associated with this term.
For the audience of researchers, scientists, and drug development professionals, providing accurate and verifiable data is paramount. Without any foundational information on "this compound," any attempt to create the requested content would be speculative and not based on factual, experimental evidence.
To proceed with this request, please verify the following:
-
Correct Designation: Ensure "this compound" is the correct and complete identifier for the model or compound of interest. There may be a typographical error or it might be an internal codename not yet disclosed publicly.
-
Therapeutic Area or Scientific Field: Providing the area of research (e.g., oncology, neurology, materials science) could help in narrowing down the search.
-
Alternative Names or Associated Company/Institution: If this compound is associated with a specific company, university, or research institution, or if it has other known names or identifiers, that information is crucial for a successful search.
Once a valid scientific entity can be identified, a thorough search for experimental data can be conducted to generate the requested comparison guide.
A Cross-Laboratory Comparison Guide to the Characterization of NEO-823, a Novel T-Cell Engager
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-laboratory characterization of NEO-823, a first-in-class T-cell engager targeting a novel tumor-specific antigen. As this compound, also referred to as NRM-823 by Normunity, progresses through clinical development, ensuring consistent and reproducible characterization across different research and quality control laboratories is paramount.[1][2][3][4] This document outlines key analytical methods and bioassays for assessing the critical quality attributes of this compound, along with illustrative data to guide comparative analyses.
T-cell engagers are a promising class of bispecific antibodies that redirect a patient's T-cells to recognize and eliminate cancer cells.[5][6][7] this compound is currently in Phase 1 clinical trials for the treatment of various solid tumors and has demonstrated potent preclinical anti-tumor activity.[1][2][4] This guide will facilitate the standardized evaluation of its physicochemical properties and biological function.
I. Physicochemical Characterization
The complex structure of monoclonal antibody-based therapeutics like this compound necessitates a thorough assessment of their physicochemical properties to ensure product quality, stability, and consistency.[8][9]
Table 1: Comparative Physicochemical Analysis of this compound Batches
| Parameter | Method | Laboratory A (Hypothetical Data) | Laboratory B (Hypothetical Data) | Acceptance Criteria |
| Identity and Primary Structure | ||||
| Molecular Weight (Intact Mass) | Mass Spectrometry | 148,524 Da | 148,526 Da | 148,525 ± 10 Da |
| Peptide Mapping | LC-MS/MS | Conforms to Reference | Conforms to Reference | Comparable to Reference Standard |
| Purity and Impurities | ||||
| Purity by Size Exclusion Chromatography (SEC) | HPLC-SEC | 99.2% Monomer | 99.1% Monomer | ≥ 98.0% |
| High Molecular Weight Species | HPLC-SEC | 0.7% | 0.8% | ≤ 1.5% |
| Low Molecular Weight Species | HPLC-SEC | 0.1% | 0.1% | ≤ 0.5% |
| Charge Heterogeneity (Main Peak) | Ion-Exchange Chromatography (IEX) | 85.3% | 84.9% | 82.0% - 88.0% |
| Acidic Variants | Ion-Exchange Chromatography (IEX) | 10.2% | 10.5% | ≤ 15.0% |
| Basic Variants | Ion-Exchange Chromatography (IEX) | 4.5% | 4.6% | ≤ 8.0% |
| Glycosylation Profile | ||||
| G0F/G0F | HILIC-FLR | 75% | 73% | Report |
| G1F/G1F | HILIC-FLR | 20% | 22% | Report |
| Mannose-5 | HILIC-FLR | 2% | 2% | Report |
II. Biological Characterization
The potency and mechanism of action of this compound are evaluated through a series of in vitro bioassays that measure its ability to engage both tumor cells and T-cells, leading to cancer cell lysis.[10][11][12]
Table 2: Comparative Functional Analysis of this compound Batches
| Parameter | Method | Laboratory A (Hypothetical Data) | Laboratory B (Hypothetical Data) | Acceptance Criteria |
| Binding Affinity | ||||
| KD to Tumor Antigen (nM) | Surface Plasmon Resonance (SPR) | 1.5 nM | 1.7 nM | 1.0 - 2.5 nM |
| KD to CD3 (nM) | Surface Plasmon Resonance (SPR) | 85 nM | 82 nM | 70 - 100 nM |
| In Vitro Potency | ||||
| EC50 for T-cell mediated cytotoxicity (pM) | Cytotoxicity Assay | 5.2 pM | 5.5 pM | 3.0 - 8.0 pM |
| T-Cell Activation | ||||
| CD69 Expression (% of CD8+ T-cells) | Flow Cytometry | 65% | 62% | ≥ 55% |
| CD25 Expression (% of CD8+ T-cells) | Flow Cytometry | 58% | 55% | ≥ 50% |
| Cytokine Release | ||||
| IFN-γ (pg/mL) | ELISA | 850 pg/mL | 825 pg/mL | Report |
| TNF-α (pg/mL) | ELISA | 320 pg/mL | 310 pg/mL | Report |
III. Experimental Protocols
Detailed and standardized protocols are crucial for minimizing inter-laboratory variability.
1. Size Exclusion Chromatography (SEC)
-
Objective: To assess the purity and aggregation of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: TSKgel G3000SWxl (or equivalent).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute this compound to 1 mg/mL in the mobile phase.
-
Analysis: Integrate peaks corresponding to monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).
2. T-Cell Mediated Cytotoxicity Assay
-
Objective: To determine the in vitro potency of this compound.
-
Materials:
-
Target tumor cells expressing the specific antigen.
-
Human peripheral blood mononuclear cells (PBMCs) as a source of T-cells.
-
Cell culture medium and supplements.
-
A method to measure cell viability (e.g., LDH release assay or a luminescence-based assay).
-
-
Procedure:
-
Plate target cells and allow them to adhere overnight.
-
Isolate T-cells from PBMCs.
-
Prepare serial dilutions of this compound.
-
Add T-cells and the this compound dilutions to the target cells at a specified effector-to-target ratio (e.g., 10:1).
-
Incubate for 48 hours.
-
Measure cell lysis according to the chosen viability assay.
-
-
Data Analysis: Plot the percentage of specific lysis against the this compound concentration and determine the EC50 value using a four-parameter logistic regression.
3. T-Cell Activation Assay
-
Objective: To measure the activation of T-cells upon engagement by this compound.
-
Instrumentation: Flow cytometer.
-
Reagents:
-
Fluorochrome-conjugated antibodies against CD3, CD8, CD69, and CD25.
-
Target tumor cells.
-
This compound.
-
-
Procedure:
-
Co-culture T-cells, target cells, and this compound at a fixed concentration for 24 hours.
-
Harvest the cells and stain with the fluorescently labeled antibodies.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Gate on the CD8+ T-cell population and quantify the percentage of cells expressing the activation markers CD69 and CD25.
IV. Visualized Workflows and Pathways
To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Mechanism of action for this compound T-cell engager.
Caption: Workflow for the cross-laboratory characterization of this compound.
References
- 1. biopharmaboardroom.com [biopharmaboardroom.com]
- 2. pharmanow.live [pharmanow.live]
- 3. Preclinical: NRM-823, a Breakthrough T-Cell Engager Targeting Advanced Prostate Cancer – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 4. normunity.com [normunity.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Normunity raises $75m to advance solid tumour targeting T-cell engagers - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Whats the difference between a bispecific and T cell engager? [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bispecific T Cell Engager Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]
- 11. T-Cell Engagers Based Bioassay for Evaluation of PD-1/PD-L1 Inhibitors Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Assessing the Reproducibility of NEO-823 Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a chemical synthesis is paramount for reliable downstream applications and potential scale-up. This guide provides a framework for assessing the synthesis of the nonlinear optical (NLO) chromophore, NEO-823, based on publicly available information and general principles of organic synthesis.
At present, a comprehensive, peer-reviewed analysis of the reproducibility of this compound synthesis is not publicly available. The primary source detailing its synthesis is patent WO 2011024774, however, the detailed experimental protocols within this document are not readily accessible through public databases. This guide, therefore, aims to equip researchers with a systematic approach to evaluating the synthesis should the detailed protocol be obtained, and to provide a comparison with general synthetic strategies for similar complex organic molecules.
Experimental Protocols and Data Presentation
A rigorous assessment of reproducibility hinges on a detailed experimental protocol. While the specific protocol for this compound is not available, a general multi-step synthesis for a complex donor-π-acceptor chromophore like this compound can be conceptualized. Key experimental data that should be meticulously recorded and compared across multiple synthesis runs are outlined in the table below.
| Parameter | Reported Yield/Purity | Experimental Run 1 | Experimental Run 2 | Experimental Run 3 |
| Starting Material A (molar eq.) | - | |||
| Starting Material B (molar eq.) | - | |||
| Key Reagents (molar eq.) | - | |||
| Reaction Time (h) | - | |||
| Reaction Temperature (°C) | - | |||
| Purification Method | - | |||
| Final Yield (%) | - | |||
| Purity (by HPLC, %) | >98.0% | |||
| Characterization Data | ||||
| ¹H NMR | - | |||
| Mass Spectrometry | - |
Experimental Workflow and Signaling Pathways
The synthesis of a complex molecule like this compound likely involves a convergent or linear multi-step approach. The following diagram illustrates a hypothetical, generalized workflow for the synthesis of such a chromophore, highlighting the key stages from starting materials to the final, purified product.
Caption: A generalized synthetic workflow for a complex organic chromophore.
Comparison with Alternative Syntheses
To date, no alternative, peer-reviewed synthetic routes for this compound have been published. A comparative analysis is therefore not currently possible. However, should alternative methods become available, the following table provides a template for a comprehensive comparison, which is crucial for process optimization and selecting the most efficient and scalable route.
| Metric | Primary Synthesis (from Patent) | Alternative Synthesis A | Alternative Synthesis B |
| Number of Synthetic Steps | Not Available | ||
| Overall Yield | Not Available | ||
| Scalability | Not Assessed | ||
| Cost of Reagents | Not Assessed | ||
| Green Chemistry Principles | Not Assessed | ||
| Ease of Purification | Not Available |
A Comparative Guide to NEO-823 and Other Nonlinear Optical Materials for Terahertz Applications
For Researchers, Scientists, and Drug Development Professionals
The generation and detection of terahertz (THz) radiation are pivotal for a range of applications, from spectroscopy and imaging to advanced drug development. The choice of nonlinear optical (NLO) material is critical to the efficiency and bandwidth of THz systems. This guide provides a comparative overview of a newer organic NLO material, NEO-823, alongside other established organic and inorganic crystals used in THz applications.
While this compound shows promise due to its high electro-optic coefficient, a comprehensive, data-driven comparison in the THz domain is currently limited by the lack of published experimental data on its THz-range refractive index and absorption coefficient. This guide, therefore, presents the available data for this compound and offers a detailed comparison of well-characterized alternative materials based on existing experimental findings.
This compound: A Promising Organic NLO Material
This compound is an organic NLO material noted for its high electro-optic (EO) effects.[1] It can be incorporated into a polymethylmethacrylate (PMMA) host to create an organic EO polymer, making it adaptable for various device architectures.[1] Its primary reported application is in ultra-high-speed optical modulation devices and as a material for THz radiation devices.[1]
Available Properties of this compound:
| Property | Value | Notes |
| Electro-optic Coefficient (r33) | 75 pm/V | at 1550 nm in a 20 wt% PMMA host polymer[1] |
| Maximum Absorption Wavelength (λmax) | 823 nm | [1] |
| First Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | [1] |
The high electro-optic coefficient of this compound suggests a strong second-order nonlinearity, which is a prerequisite for efficient THz generation via optical rectification. However, without experimental data on its refractive index and absorption characteristics in the 0.1-10 THz range, a quantitative assessment of its phase-matching capabilities and potential THz generation efficiency remains speculative.
Comparative Analysis of NLO Materials for THz Applications
For a comprehensive comparison, we will examine a selection of well-established organic and inorganic NLO materials for which extensive experimental data in the THz domain is available.
Organic NLO Crystals
Organic NLO crystals are renowned for their exceptionally high nonlinear coefficients, offering the potential for high conversion efficiencies in THz generation.
| Material | Electro-optic Coefficient (r₃₃) (pm/V) | THz Refractive Index (approx. @ 1 THz) | THz Absorption Coefficient (approx. @ 1 THz) (cm⁻¹) | Key Features |
| DAST | 47 ± 8 at 1535 nm | ~2.3 | ~10 | High nonlinearity, but with notable absorption bands in the THz range.[2] |
| BNA | 24 at 1538 nm | ~1.7 | < 5 | Good phase-matching with 1250 nm pump, smooth broadband THz spectrum.[2][3] |
| OH1 | 50 at 1319 nm | ~1.8 | Low | Strong generation profile from 0-3 THz.[4][5] |
| PNPA | Not Reported | ~2.46 (< 2 THz) | < 200 | Surpasses DAST and OH1 in generated THz field strength.[6] |
Inorganic NLO Crystals
Inorganic crystals are widely used for THz generation due to their mature fabrication processes and good thermal and mechanical properties.
| Material | Electro-optic Coefficient (r₄₁) (pm/V) | THz Refractive Index (approx. @ 1 THz) | THz Absorption Coefficient (approx. @ 1 THz) (cm⁻¹) | Key Features |
| ZnTe | ~4.0 | ~3.1 | < 1 | Widely used, good phase-matching for 800 nm pump wavelengths.[7] |
| GaP | ~1.1 | ~3.3 | < 1 | Suitable for higher THz frequencies compared to ZnTe. |
Experimental Protocols
The characterization of NLO materials for THz applications typically involves Terahertz Time-Domain Spectroscopy (THz-TDS). This technique allows for the determination of the material's complex refractive index (both refractive index and absorption coefficient) in the THz frequency range.
Terahertz Time-Domain Spectroscopy (THz-TDS) for Material Characterization
Objective: To measure the refractive index and absorption coefficient of an NLO crystal in the THz frequency range.
Materials and Equipment:
-
Femtosecond laser (e.g., Ti:Sapphire, ~800 nm, <100 fs pulse duration)
-
THz emitter (e.g., photoconductive antenna or another NLO crystal like ZnTe)
-
A set of off-axis parabolic mirrors for collimating and focusing the THz beam
-
The NLO crystal sample to be characterized
-
THz detector (e.g., electro-optic sampling with a ZnTe crystal or a photoconductive antenna)
-
Motorized delay stage
-
Lock-in amplifier
-
Data acquisition system
Procedure:
-
System Alignment: The femtosecond laser beam is split into a pump beam and a probe beam. The pump beam is focused onto the THz emitter to generate a broadband THz pulse. The THz pulse is then collimated, focused through the sample, and then re-collimated and focused onto the THz detector. The probe beam is co-propagated with the THz beam through the detector crystal for electro-optic sampling.
-
Reference Measurement: A reference THz waveform is recorded without the sample in the beam path. The delay stage is scanned to measure the electric field of the THz pulse as a function of time.
-
Sample Measurement: The NLO crystal sample is placed at the focal point of the THz beam. A second THz waveform is recorded with the sample in place.
-
Data Analysis: Both the reference and sample waveforms are Fourier transformed to obtain their frequency-dependent amplitude and phase spectra. By comparing these two spectra, the complex transmission function of the sample can be calculated. From this, the refractive index and absorption coefficient of the material as a function of frequency can be extracted.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental setup for THz generation and characterization using an NLO crystal.
Logical Relationship for NLO Material Selection
The choice of an NLO material for a specific THz application is a multi-faceted decision. The following diagram illustrates the key considerations and their interplay.
Conclusion
This compound, with its high reported electro-optic coefficient, is a promising candidate for THz applications. However, the current lack of comprehensive experimental data in the THz frequency range prevents a direct quantitative comparison with established NLO materials. For researchers and professionals in the field, established organic crystals like DAST, BNA, OH1, and PNPA, as well as inorganic crystals like ZnTe and GaP, offer well-characterized performance for various THz generation needs. The choice among these materials will depend on the specific requirements of the application, including the desired THz bandwidth, power, and the available pump laser source. Further experimental investigation into the THz properties of this compound is warranted to fully assess its potential and position it within the landscape of NLO materials for terahertz technology.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. arxiv.org [arxiv.org]
- 4. Comprehensive characterization of terahertz generation with the organic crystal BNA [opg.optica.org]
- 5. Terahertz generation optimization in an OH1 nonlinear organic crystal pumped by a Cr:forsterite laser [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
NEO-823 (NRM-823): A T Cell Engager for Solid Tumors - A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an overview of NEO-823, a T cell engager developed by Normunity, currently identified in public disclosures as NRM-823. While detailed peer-reviewed preclinical data with specific quantitative performance metrics are not yet publicly available, this guide synthesizes the current understanding of NRM-823 based on company announcements and the broader scientific context of T cell engagers.
Overview of NRM-823
NRM-823 is a bispecific antibody designed to treat solid tumors. As a T cell engager, it works by simultaneously binding to a tumor-associated antigen on cancer cells and to the CD3 receptor on T cells. This dual-binding action effectively creates a bridge between the cancer cell and the T cell, activating the T cell to recognize and eliminate the tumor cell.[1][2]
Normunity has announced that NRM-823 is currently in a Phase 1 clinical trial, which began in November 2025, to evaluate its safety and preliminary efficacy in patients with solid tumors.[1]
Preclinical Performance of NRM-823
Public statements from Normunity indicate that preclinical studies of NRM-823 have shown promising results. These include:
-
Potent Anti-Tumor Activity: The company has reported "potent anti-tumor activity in vitro and in vivo".[1][3][4][5] This was observed through T cell-mediated cytotoxicity in humanized mouse models of various cancers.[1][3][4][5]
-
High Potency: Preclinical data demonstrated "picomolar cell-killing" in vitro.[6]
-
Favorable Safety Profile: In preclinical studies, NRM-823 is said to have a favorable pharmacokinetic and safety profile. Notably, no adverse events were observed in a Good Laboratory Practice (GLP) toxicity study in non-human primates at the highest tested dose.[1][3][4][5]
Note: As of December 2025, the detailed quantitative data and full experimental protocols from these preclinical studies have not been released in peer-reviewed publications. Therefore, a direct quantitative comparison with alternative therapies based on published, peer-reviewed data is not yet possible.
Mechanism of Action: T Cell Engager Signaling Pathway
T cell engagers like NRM-823 facilitate the formation of a cytolytic synapse between a T cell and a tumor cell. This process initiates a signaling cascade that leads to tumor cell lysis.
Caption: Mechanism of action of a T cell engager like NRM-823.
Experimental Workflow: T Cell-Mediated Cytotoxicity Assay
A common method to evaluate the in vitro efficacy of T cell engagers is a T cell-mediated cytotoxicity assay. The general workflow for such an experiment is outlined below.
References
- 1. Normunity announces first patient dosed in Phase 1 clinical [globenewswire.com]
- 2. Normunity raises $75m to advance solid tumour targeting T-cell engagers - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. normunity.com [normunity.com]
- 4. biospace.com [biospace.com]
- 5. pharmanow.live [pharmanow.live]
- 6. normunity.com [normunity.com]
Safety Operating Guide
Prudent Disposal Procedures for NEO-823: A Guide for Laboratory Professionals
Disclaimer: The following guidelines are based on general best practices for the disposal of novel organic chemical compounds. Since specific safety and toxicological data for NEO-823 are not publicly available, these procedures should be considered a baseline. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to adhere to strict safety protocols to minimize exposure and mitigate potential hazards. As a novel organic compound, this compound should be handled as if it were hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1][2]
Spill Management: In the event of a spill, avoid generating dust. Cover the spill with an inert absorbent material such as sand or vermiculite. Collect the material into a sealed, properly labeled container and dispose of it as hazardous waste. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and clear labeling to ensure safe handling and compliance with hazardous waste regulations.
-
Waste Classification: All waste containing this compound must be classified as "Hazardous Chemical Waste."[3] This includes:
-
Pure, unused this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Waste Segregation and Containerization:
-
Solid Waste: Place solid this compound and contaminated disposable items into a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof container. If a flammable solvent is used, the container must be grounded and flame-resistant. Leave at least 10% headspace to avoid over-pressurization. Do not mix incompatible wastes in the same container.[4]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[5]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[3] The label should also include:
-
The full chemical name: "this compound".
-
A list of all other chemical constituents and their approximate percentages.
-
The date when waste was first added to the container.
-
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] Provide them with all necessary documentation regarding the waste contents.
Crucially, do not dispose of this compound or any organic substances down the drain. [1][7]
Summary of Disposal and Safety Data
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | The toxicological properties of this compound are not fully characterized, necessitating a high degree of caution. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, use of fume hood. | To prevent exposure through inhalation, skin contact, or eye contact.[1][2] |
| Solid Waste Container | Sealable, labeled hazardous waste container. | To safely contain solid waste and prevent accidental exposure. |
| Liquid Waste Container | Sealable, leak-proof, and chemically compatible container (flame-resistant if solvent is flammable). | To prevent leaks, spills, and potential reactions.[4] |
| Labeling Requirements | "Hazardous Waste," full chemical names, percentages, and start date. | To ensure proper identification and safe handling by waste management personnel.[3][8] |
| Disposal Method | Contact institutional EHS for professional disposal. | To comply with regulations and ensure environmentally sound disposal.[6] |
| Prohibited Disposal | Do not pour down the drain. | Organic substances can be toxic, flammable, and harmful to the environment.[1][7] |
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
Essential Safety and Operational Guide for Handling NEO-823
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of NEO-823, an organic non-linear optical (NLO) material. All personnel must be chemically knowledgeable professionals and adhere strictly to the following guidelines to ensure a safe laboratory environment. The following recommendations are based on available safety data for similar chemical compounds and general laboratory best practices. A specific Safety Data Sheet (SDS) for this compound should be consulted when available for definitive guidance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Tightly sealed; provides splash protection. |
| Hand Protection | Gloves | Solvent-resistant nitrile or butyl rubber gloves. |
| Note: Glove material should be checked for resistance to the specific solvents being used with this compound. | ||
| Body Protection | Lab Coat | Anti-static, made of natural fibers (e.g., cotton) or heat-resistant synthetic fibers. |
| Respiratory | Respirator | Required if solvent concentrations exceed Threshold Limit Values (TLV). Use a respirator with an A/P2 filter for brief exposure or low concentrations. For intensive or prolonged exposure, a self-contained breathing apparatus is necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
| Procedure | Guideline |
| General Handling | - Avoid contact with eyes and skin. - Keep away from food, beverages, and animal feed. - Wash hands thoroughly before breaks and after handling. - Ensure good ventilation and use local exhaust ventilation where necessary. - Avoid the formation of aerosols. |
| Fire Safety | - Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. - No smoking in handling areas. - Protect against electrostatic charges as fumes can form explosive mixtures with air. |
| Storage | - Store in a well-ventilated place. - Keep container tightly closed. - Store in a cool, dry place. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated lab supplies (e.g., gloves, wipes) should be placed in a designated, sealed hazardous waste container. |
| Liquid Waste | - Unused this compound solutions and contaminated solvents must be collected in a labeled, sealed hazardous waste container. - Do not empty into wastewater drains. |
| Empty Containers | - Triple rinse with a suitable solvent. - Dispose of rinsed containers as hazardous waste unless otherwise specified by local regulations. |
Experimental Workflow: Preparation of an this compound Polymer Film
The following is a generalized workflow for the preparation of an organic electro-optic (EO) polymer by blending this compound with polymethylmethacrylate (PMMA).[1]
Hypothetical Signaling Pathway Interaction
While the primary application of this compound is in electro-optic materials[1], for drug development professionals exploring potential biological interactions, a hypothetical signaling pathway is diagrammed below. This illustrates a speculative mechanism where this compound could modulate a cellular signaling cascade. This is a conceptual diagram and not based on published experimental data for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
